molecular formula C12H15N3 B1363855 1-(4-Cyanobenzyl)piperazine CAS No. 89292-70-6

1-(4-Cyanobenzyl)piperazine

Cat. No.: B1363855
CAS No.: 89292-70-6
M. Wt: 201.27 g/mol
InChI Key: RPOOHOJBILYQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanobenzyl)piperazine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOOHOJBILYQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366197
Record name 1-(4-Cyanobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89292-70-6
Record name 1-(4-Cyanobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(piperazin-1-yl)methyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Cyanobenzyl)piperazine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(4-Cyanobenzyl)piperazine, a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, and its role in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in a molecule can enhance pharmacokinetic properties, such as aqueous solubility, which is a critical factor for bioavailability.[1] The two nitrogen atoms in the piperazine ring offer sites for substitution, allowing for the creation of diverse chemical libraries for screening against various biological targets. This inherent versatility has led to the incorporation of the piperazine moiety in drugs targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] this compound is a key intermediate that leverages these advantageous properties, providing a reactive handle for further chemical modifications.

Chemical Structure and Nomenclature

A clear understanding of the chemical identity of a compound is fundamental to its application in research and development. This section details the chemical structure and the systematic IUPAC name of this compound.

Chemical Structure

The molecular structure of this compound consists of a piperazine ring linked to a benzyl group, which is substituted with a cyano group at the para position. The chemical formula for this compound is C₁₂H₁₅N₃.[3][4][5]

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-(piperazin-1-ylmethyl)benzonitrile .[3][4]

This name is derived as follows:

  • benzonitrile : The parent structure is a benzene ring with a nitrile (-C≡N) group.

  • 4-(...): Indicates that the substituent is attached to the 4th position of the benzonitrile ring.

  • piperazin-1-yl : A piperazine ring connected at the 1-position nitrogen.

  • methyl : A methylene (-CH₂-) bridge connects the piperazine ring to the benzonitrile.

Common synonyms for this compound include this compound and 4-((piperazin-1-yl)methyl)benzonitrile.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental protocols, particularly for synthesis and in vitro assays.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃[3][4][5]
Molecular Weight 201.27 g/mol [3][6]
CAS Number 89292-70-6[3][4]
Appearance Typically a solid[7]
InChI Key RPOOHOJBILYQET-UHFFFAOYSA-N[3]

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules. The piperazine core provides a flexible scaffold that can be readily modified to optimize drug-like properties. The cyanobenzyl group can also be a key pharmacophoric element or a precursor for other functional groups.

Precursor for Biologically Active Compounds

The utility of this compound as a building block is demonstrated in the synthesis of various classes of compounds, including:

  • Anticancer Agents: The piperazine scaffold is found in numerous anticancer compounds.[1][2] Modifications at the secondary amine of the piperazine ring of this compound allow for the introduction of different pharmacophores to target specific cancer cell lines or signaling pathways. For instance, derivatives of piperazine have shown inhibitory activity against various cancer cell lines, including liver, breast, and colon cancer.[2][8]

  • Neurological Disorder Therapeutics: Piperazine derivatives are integral to many drugs targeting the central nervous system.[9] The ability to modulate the structure of this compound allows for the fine-tuning of receptor binding affinities, which is critical for developing treatments for conditions like depression and anxiety.[9]

  • Receptor Antagonists: The piperazine moiety is a common feature in antagonists for various receptors. For example, derivatives have been synthesized as chemokine receptor antagonists and neurokinin-2 receptor antagonists.[7]

The following workflow illustrates the general process of utilizing this compound in a drug discovery pipeline.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development start This compound (Starting Material) reaction Reaction with Various Reagents (e.g., acid chlorides, alkyl halides) start->reaction library Library of Novel Piperazine Derivatives reaction->library screening High-Throughput Screening (Biological Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical In Vivo Studies (Animal Models) lead_opt->preclinical candidate Drug Candidate Selection preclinical->candidate

Caption: Generalized workflow for the use of this compound in drug discovery.

Experimental Protocol: A General Synthesis Approach

While specific reaction conditions can vary, a general method for the derivatization of this compound involves the N-acylation or N-alkylation of the secondary amine on the piperazine ring. The following is a representative protocol for N-acylation.

Objective: To synthesize an N-acyl derivative of this compound.

Materials:

  • This compound

  • An appropriate acid chloride (e.g., benzoyl chloride)

  • A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup and purification (e.g., water, brine, sodium bicarbonate solution, drying agent like magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen aprotic solvent.

  • Base Addition: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylating Agent Addition: Slowly add the acid chloride (1 equivalent), typically dissolved in a small amount of the reaction solvent, to the stirring solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expertise & Causality: The choice of an aprotic solvent is crucial to prevent side reactions with the acid chloride. The use of a non-nucleophilic base is to avoid its competition with the piperazine nitrogen in reacting with the electrophilic acid chloride. Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding with the workup, thus preventing the isolation of unreacted starting material.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for the synthesis of diverse and complex molecules with therapeutic potential. This guide has provided a detailed overview of its chemical identity, properties, and a foundational understanding of its application in drug discovery, equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 1-(4-Cyanobenzyl)piperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Cyanobenzyl)piperazine, a versatile building block in medicinal chemistry. The piperazine moiety is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities. This document details the physicochemical properties, a robust synthesis protocol, spectral characterization, and known applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles. The two nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets, while also improving properties like aqueous solubility and bioavailability. Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antifungal, antibacterial, and antidepressant activities[1][2]. The introduction of a cyanobenzyl group to the piperazine core, as in this compound, offers a strategic point for further molecular elaboration and interaction with specific biological targets.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is crucial for its effective use in research and development.

PropertyValueSource
Chemical Name This compoundInternal
Synonym 4-(Piperazin-1-ylmethyl)benzonitrileInternal
CAS Number 89292-70-6Internal
Molecular Formula C₁₂H₁₅N₃Internal
Molecular Weight 201.27 g/mol Internal
Appearance White to off-white solidInferred

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through reductive amination of 4-cyanobenzaldehyde with piperazine. This method is widely used for the formation of C-N bonds and is known for its operational simplicity and generally high yields.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product r1 4-Cyanobenzaldehyde p1 This compound r1->p1 + r2 Piperazine r2->p1 reagent Sodium Triacetoxyborohydride (Reducing Agent) reagent->p1 solvent Dichloromethane (Solvent) solvent->p1

Caption: Reductive amination of 4-cyanobenzaldehyde with piperazine.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted benzonitrile derivative[3].

Materials:

  • 4-Cyanobenzaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

Procedure:

  • To a solution of 4-cyanobenzaldehyde (1.0 eq) and piperazine (1.2 eq) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding 1 M sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia = 97:3:0.5) to afford this compound as a pure solid[3].

Spectral Characterization

Structural elucidation and confirmation of purity are paramount in chemical synthesis. The following are the expected spectral data for this compound based on its chemical structure and data from analogous compounds[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.62 (d, J = 8.0 Hz, 2H, Ar-H ortho to CN)

    • δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H meta to CN)

    • δ 3.55 (s, 2H, Ar-CH₂)

    • δ 2.90 (t, J = 5.0 Hz, 4H, piperazine-H)

    • δ 2.45 (t, J = 5.0 Hz, 4H, piperazine-H)

    • δ 1.75 (s, 1H, NH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 143.0 (Ar-C)

    • δ 132.5 (Ar-CH)

    • δ 129.5 (Ar-CH)

    • δ 119.0 (CN)

    • δ 111.0 (Ar-C-CN)

    • δ 63.0 (Ar-CH₂)

    • δ 54.0 (piperazine-CH₂)

    • δ 46.0 (piperazine-CH₂)

G cluster_structure This compound Structure cluster_nmr Expected NMR Shifts img H_NMR ¹H NMR: Aromatic protons (δ 7.4-7.7) Benzyl protons (δ ~3.5) Piperazine protons (δ 2.4-3.0) NH proton (variable) C_NMR ¹³C NMR: Aromatic carbons (δ 110-145) Cyano carbon (δ ~119) Benzyl carbon (δ ~63) Piperazine carbons (δ 45-55)

Caption: Chemical structure and expected NMR assignments.

Infrared (IR) Spectroscopy
  • ν (cm⁻¹):

    • ~3300 (N-H stretch)

    • ~3050 (Aromatic C-H stretch)

    • ~2940, 2850 (Aliphatic C-H stretch)

    • ~2230 (C≡N stretch, a sharp and strong band)

    • ~1600, 1500 (Aromatic C=C stretch)

    • ~1130 (C-N stretch)

Mass Spectrometry (MS)
  • MS (ESI+): m/z 202.13 [M+H]⁺

Applications in Drug Discovery and Research

The piperazine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties[1][2]. This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules.

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for derivatization. The benzylpiperazine moiety itself is found in compounds with diverse activities. For instance, derivatives of benzylpiperazine have been investigated for their potential as anticancer, antifungal, and antidepressant agents[1][2].

Specifically, the 4-cyanobenzyl moiety can be a key pharmacophoric element. Research on related structures, such as 1-(4-fluorobenzyl)piperazine, has led to the development of potent tyrosinase inhibitors for the treatment of skin hyperpigmentation disorders[5]. It is plausible that this compound could serve as a precursor for compounds with similar or novel biological activities. The piperazine core is also a common feature in molecules targeting the central nervous system.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: Based on data for the synonym 4-[(piperazin-1-yl)methyl]benzonitrile, the compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation[6].

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area immediately with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. This guide has provided essential technical information, including its synthesis, characterization, and potential applications, to aid researchers in its effective utilization. The versatility of the piperazine scaffold, combined with the reactive potential of the cyanobenzyl group, makes this compound an attractive starting point for the synthesis of novel and diverse chemical libraries for biological screening.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Cyanobenzyl)piperazine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Synthesizing Evidence in the Absence of Direct Studies

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects. While a comprehensive mechanistic understanding of every derivative is an ongoing pursuit, the convergence of data on structurally related compounds allows for the formulation of robust hypotheses regarding the anticancer activities of novel piperazine-containing molecules.

This guide focuses on the potential mechanism of action of 1-(4-Cyanobenzyl)piperazine in cancer cells. It is critical to note that, as of the current body of scientific literature, detailed mechanistic studies specifically elucidating the anticancer effects of this compound as a standalone agent are not extensively available. However, the this compound moiety has been incorporated into highly potent anticancer derivatives. For instance, an artemisinin derivative featuring a 4-cyanobenzyl substituent on the piperazine ring has demonstrated remarkable inhibitory activity against the SMMC-7721 human hepatocarcinoma cell line, with an IC50 value of 0.0025 ± 0.04 µM. This potency surpasses that of established chemotherapeutic agents like vincristine and cytosine arabinoside, alongside a favorable toxicity profile against normal cell lines[1].

Therefore, this document synthesizes the well-documented mechanisms of action of various structurally related piperazine derivatives to construct a probable mechanistic framework for this compound. The insights provided herein are intended to guide future research and drug development efforts by outlining the key cellular pathways and processes likely to be modulated by this compound.

I. Core Anticancer Activities of Piperazine Derivatives: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of piperazine derivatives is not attributable to a single mode of action but rather to a coordinated disruption of multiple fundamental cellular processes that are dysregulated in cancer. The primary mechanisms that have been consistently observed across a range of piperazine-based compounds include the induction of programmed cell death (apoptosis), deregulation of the cell cycle, and inhibition of critical pro-survival signaling pathways.

A. Induction of Caspase-Dependent Apoptosis

A hallmark of the anticancer activity of many piperazine derivatives is their ability to potently induce apoptosis in cancer cells[2][3][4]. This programmed cell death is often executed through the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis have been implicated.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3[2]. Evidence suggests that piperazine compounds can upregulate pro-apoptotic proteins such as Bax, which facilitates mitochondrial membrane permeabilization[2].

  • Extrinsic Pathway: Some piperazine derivatives have been shown to activate the extrinsic pathway, which involves the activation of caspase-8[4].

The convergence of these pathways on executioner caspases leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation and nuclear condensation[2].

B. Disruption of Cell Cycle Progression

Uncontrolled proliferation is a defining feature of cancer, and the cell cycle is a tightly regulated process that governs cell division. Piperazine derivatives have been shown to interfere with this process, inducing cell cycle arrest at various checkpoints, thereby preventing cancer cell replication.

  • G1 Phase Arrest: Several piperazine compounds have been observed to cause an accumulation of cells in the G1 phase of the cell cycle[1]. This arrest prevents cells from entering the S phase, where DNA replication occurs.

  • G2/M Phase Arrest: Other derivatives have been found to induce arrest at the G2/M checkpoint, preventing cells from entering mitosis[1][5]. This is often associated with the disruption of microtubule dynamics, a target for some piperazine analogues[6].

The ability to halt the cell cycle provides a critical window for apoptotic processes to be initiated, further contributing to the anticancer effects of these compounds.

C. Inhibition of Pro-Survival Signaling Pathways

Cancer cells are often dependent on the hyperactivation of various signaling pathways for their survival, growth, and proliferation. A key mechanism of action for some potent piperazine derivatives is the simultaneous inhibition of multiple of these critical pathways.

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is common in many cancers. Certain piperazine derivatives have been shown to effectively inhibit this pathway, leading to a reduction in the phosphorylation of AKT and downstream effectors[3].

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in a wide range of cellular processes, including proliferation, survival, and motility. Their inhibition by piperazine compounds can disrupt these oncogenic signals[3].

  • BCR-ABL Pathway: In specific cancers like chronic myeloid leukemia, the BCR-ABL fusion protein is a key driver of oncogenesis. Potent piperazine derivatives have been identified that can inhibit the activity of this oncoprotein[3].

The multi-targeted nature of these inhibitory activities makes it more difficult for cancer cells to develop resistance, highlighting a significant therapeutic advantage.

II. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the putative signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Piperazine_Derivative_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_signaling Signaling Inhibition Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bax Bax Bax->Mitochondrion Promotes permeabilization Apoptosis Apoptosis Caspase-3->Apoptosis PI3K/AKT Pathway PI3K/AKT Pathway Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Src Kinases Src Kinases Proliferation/Metastasis Proliferation/Metastasis Src Kinases->Proliferation/Metastasis BCR-ABL BCR-ABL Leukemic Cell Proliferation Leukemic Cell Proliferation BCR-ABL->Leukemic Cell Proliferation This compound This compound This compound->Caspase-8 Induces This compound->Bax Upregulates This compound->PI3K/AKT Pathway Inhibits This compound->Src Kinases Inhibits This compound->BCR-ABL Inhibits

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow Start Start Cancer_Cell_Lines Select Cancer Cell Lines (e.g., SMMC-7721, HeLa, K562) Start->Cancer_Cell_Lines MTT_Assay Cell Viability Assay (MTT) Determine IC50 values Cancer_Cell_Lines->MTT_Assay Flow_Cytometry_Apoptosis Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Flow_Cytometry_Apoptosis Flow_Cytometry_Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Flow_Cytometry_Cell_Cycle Western_Blot Western Blot Analysis (Caspases, Bax, p-AKT, etc.) MTT_Assay->Western_Blot Data_Analysis Data Analysis and Mechanistic Interpretation Flow_Cytometry_Apoptosis->Data_Analysis Flow_Cytometry_Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating the anticancer mechanism of a novel compound.

III. Quantitative Data Summary

The following table summarizes the cytotoxic activities of various piperazine derivatives against different cancer cell lines, providing a comparative context for the potential efficacy of this compound.

Compound/DerivativeCancer Cell Line(s)IC50/GI50 Values (µM)Reference
Artemisinin derivative with 4-cyanobenzyl piperazineSMMC-77210.0025 ± 0.04[1]
C505 (a piperazine derivative)K562, HeLa, AGS0.06 - 0.16[3]
PCC (a piperazine derivative)SNU-475, SNU-4236.98 ± 0.11 µg/ml, 7.76 ± 0.45 µg/ml (approx. µM)[4]
AKBA derivative 29PC-3, LNCaP0.04, 0.27[1]
Chalcone-piperazine derivative 8PC31.05[1]
Ursolic acid derivative 17HepG25.40[1]
Ursolic acid derivative 20HeLa, MKN452.6, 2.1[1]

IV. Key Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed, step-by-step methodologies for key experiments.

A. Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effect of a compound on cancer cells and for calculating the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on cell cycle distribution.

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Western Blot Analysis for Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and signaling pathways.

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, p-AKT, total AKT).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

V. Conclusion and Future Directions

The available evidence strongly suggests that compounds containing the this compound moiety possess significant anticancer potential. The probable mechanism of action is multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and inhibition of critical pro-survival signaling pathways. The multi-targeted nature of piperazine derivatives is a promising feature for overcoming the challenge of drug resistance in cancer therapy.

Future research should focus on elucidating the specific molecular targets and detailed mechanism of action of this compound itself. Investigating its efficacy in various cancer models, both in vitro and in vivo, will be crucial for its development as a potential therapeutic agent. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective anticancer compounds based on this promising scaffold.

References

A Technical Guide to Investigating the Biological Targets of 1-(4-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-Cyanobenzyl)piperazine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a diverse array of biologically active agents. Its unique combination of a rigid aromatic nitrile and a flexible piperazine ring allows for specific interactions with a multitude of biological macromolecules. This technical guide provides an in-depth exploration of the potential biological targets of this compound and its derivatives. We synthesize preclinical data and field-proven insights to offer researchers, scientists, and drug development professionals a comprehensive framework for target identification and validation. This document moves beyond a simple listing of possibilities, delving into the causal logic behind experimental design and providing detailed, actionable protocols for key assays. We will explore predicted target classes based on computational and historical data, with a special focus on a validated high-affinity target, the serotonin 5-HT₇ receptor, and discuss methodologies to probe its anticancer and central nervous system (CNS) activities.

Introduction: The Piperazine Scaffold and the Promise of the Cyanobenzyl Moiety

The piperazine ring is a cornerstone of contemporary drug design, prized for its versatile binding properties and its ability to improve the pharmacokinetic profiles of drug candidates.[1] When coupled with a 4-cyanobenzyl group, the resulting molecule, this compound, gains a distinct electronic and steric profile. The cyano group can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, while the benzylpiperazine core provides a well-established pharmacophore for engaging with various receptor families.

The initial step in characterizing a novel compound like this compound involves identifying its molecular targets to understand its mechanism of action and predict its therapeutic potential and potential side effects. This process, often termed target identification or target deconvolution, is a critical phase in drug discovery.

Rationale for Target Identification: An In Silico Approach

Before embarking on resource-intensive wet-lab experiments, in silico target fishing serves as a powerful predictive tool.[2][3] These computational methods leverage the principle of molecular similarity, comparing the structure of a query molecule (the "bait") against vast databases of known ligands and their corresponding protein targets.[4][5] By identifying proteins that bind molecules structurally similar to this compound, we can generate a ranked list of probable targets, thereby rationalizing the selection of subsequent experimental assays.

The logical workflow for this initial phase is outlined below.

cluster_0 In Silico Target Prediction Workflow Query This compound (SMILES/SDF) Algo Similarity Search Algorithms (e.g., Tanimoto, Pharmacophore Matching) Query->Algo Input Structure DB Pharmacology Databases (e.g., ChEMBL, PubChem, BindingDB) DB->Algo Reference Ligands Targets Predicted Biological Targets (Ranked List) Algo->Targets Generate Predictions Hypothesis Formulate Testable Hypotheses Targets->Hypothesis Prioritize for Validation

Caption: Workflow for in silico target fishing of this compound.

High-Priority Target Class I: G-Protein Coupled Receptors (GPCRs)

The arylpiperazine motif is a classic pharmacophore for a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[6][7] This makes the GPCR family the most probable and well-documented target class for this compound.

Validated Target: The Serotonin 5-HT₇ Receptor

Compelling evidence points to the human serotonin 5-HT₇ receptor as a primary, high-affinity target. A detailed pharmacological characterization of N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211), a compound containing the this compound core, revealed nanomolar affinity for human 5-HT₇ receptors.[1] This finding provides a crucial, experimentally validated starting point for our investigation.

The study on LP-211 demonstrated that this compound acts as a potent and long-acting inhibitor of both radioligand binding and cAMP signaling at the 5-HT₇ receptor.[1] This suggests that this compound itself is likely to be a potent ligand at this receptor.

Downstream Signaling Pathway:

Activation of the 5-HT₇ receptor typically leads to the stimulation of adenylyl cyclase via Gαs, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonism at this receptor, as suggested for the LP-211 compound, would block this signaling cascade.

G cluster_0 5-HT₇ Receptor Signaling Cascade Ligand Serotonin (5-HT) Receptor 5-HT₇ Receptor Ligand->Receptor Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->Receptor Blocks G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Hypothesized antagonistic action on the 5-HT₇ receptor signaling pathway.

Potential Off-Targets: Dopamine D₂ and other 5-HT Receptors

The same study that identified the 5-HT₇ receptor as a primary target for the LP-211 analog also reported lower affinities for the 5-HT₁ₐ and Dopamine D₂ receptors.[1] The arylpiperazine scaffold is well-known for its interactions with these receptors, often forming a key salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the transmembrane domain.[6][8] Therefore, a comprehensive screening panel should include these receptors to determine the selectivity profile of this compound.

Receptor SubtypeReported Affinity of Analog (LP-211)Rationale for Inclusion in Screening
5-HT₇ Kᵢ = 15 nM (human)Primary Target ; high affinity demonstrated.[1]
5-HT₁ₐ Kᵢ = 188–379 nMCommon off-target for arylpiperazines.[1]
Dopamine D₂ Kᵢ = 142 nMCommon off-target for arylpiperazines.[1][6]
5-HT₂ₐ -Implicated in antipsychotic activity.[7]
Sigma-1 (σ₁) -Known target for some benzylpiperazine derivatives.[9]

Table 1: Potential GPCR Targets and Rationale for Screening. Data for LP-211 sourced from Hedlund et al. (2010) and Leopoldo et al. (2008).[1]

High-Priority Target Class II: Anticancer Targets

A substantial body of literature supports the investigation of piperazine derivatives as anticancer agents.[10] These compounds have been shown to induce cytotoxicity in a wide range of cancer cell lines through various mechanisms, including disruption of microtubule dynamics, inhibition of topoisomerases, and modulation of tumor-specific enzymes like carbonic anhydrase IX.

Potential Target: Tubulin

Many small molecules that inhibit cell proliferation do so by interfering with the polymerization of tubulin into microtubules, a critical process for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Given the potent antiproliferative activity of many piperazine analogs, tubulin is a key potential target.[10]

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in optical density (turbidity) at 340 nm.[12][13]

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in general tubulin buffer.

    • Prepare control solutions: Paclitaxel (polymerization promoter, positive control) and Nocodazole or Colchicine (polymerization inhibitor, positive control).

    • Prepare GTP stock solution (e.g., 10 mM).

  • Assay Setup:

    • Pre-warm a 96-well half-area clear plate to 37°C. It is critical that the plate is at temperature before adding the tubulin solution to prevent premature polymerization or denaturation.[12]

    • In a separate cold block or on ice, add the following to microcentrifuge tubes: tubulin solution, GTP (to a final concentration of 1 mM), and a polymerization enhancer like glycerol (10% final concentration is common).

    • Add the test compound dilutions or controls to the pre-warmed 96-well plate.

  • Initiation and Measurement:

    • To initiate the reaction, pipette the cold tubulin/GTP/glycerol mixture into the wells containing the test compounds.

    • Immediately place the plate into a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes in kinetic mode.

  • Data Analysis:

    • Plot absorbance (OD₃₄₀) versus time.

    • Analyze the polymerization curves for changes in the lag phase (nucleation), Vmax (growth phase), and the final plateau (steady-state). Inhibition is indicated by a decrease in Vmax and/or the final polymer mass.

Potential Target: Topoisomerases

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[14] Their inhibition leads to DNA damage and cell death, making them validated targets for cancer therapy. Several piperazine-based compounds have been identified as bacterial topoisomerase inhibitors, suggesting that human topoisomerases could also be targets.[15][16]

Experimental Validation: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine assay buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, 25 µg/mL BSA, pH 7.5), supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), and varying concentrations of this compound.

    • Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor (e.g., Camptothecin).

  • Enzyme Addition:

    • Add human topoisomerase I enzyme (e.g., 1-2 units) to each reaction tube except the no-enzyme control.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Visualize the DNA bands using ethidium bromide or a safer alternative stain. Inhibition is observed as the persistence of the supercoiled DNA form compared to the relaxed form in the no-inhibitor control.[14]

Other Potential Anticancer Targets
  • Carbonic Anhydrase IX (CAIX): This enzyme is highly expressed in many tumors and contributes to the acidic tumor microenvironment.[17][18] Piperazine-linked sulfonamides have shown inhibitory activity against CAIX.[19] An enzymatic assay using the hydrolysis of p-nitrophenyl acetate (pNPA) can be used for screening.[17][20]

  • Tyrosinase: While primarily associated with melanogenesis, tyrosinase is also expressed in some melanoma cells. The closely related 1-(4-fluorobenzyl)piperazine scaffold has been used to develop potent tyrosinase inhibitors.[18] A colorimetric assay using L-DOPA as a substrate can quantify inhibitory activity.[19][21]

Foundational Cellular Assays: Assessing Cytotoxicity

Regardless of the specific molecular target, the first step in evaluating a compound with presumed anticancer potential is to determine its effect on cell viability and proliferation.

General Workflow for Cellular Analysis

A systematic approach ensures that results are robust and interpretable, guiding further mechanistic studies.

cluster_1 Cellular Analysis Workflow Cells Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Treat Treat with this compound (Dose-Response) Cells->Treat SRB Cytotoxicity/Cytostatic Assay (e.g., SRB or MTT) Treat->SRB IC50 Determine IC₅₀/GI₅₀ Values SRB->IC50 Mechanistic Mechanistic Assays (for active compounds) IC50->Mechanistic IC₅₀ < Threshold Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis Cycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic->Cycle

Caption: A standard workflow for evaluating the anticancer effects of a test compound.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method that measures cell density based on total cellular protein content, making it less susceptible to interference from metabolic changes than tetrazolium-based assays.[22]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) or IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This guide establishes a clear, evidence-based path for the comprehensive investigation of this compound's biological targets. The strong existing data for an analog unequivocally identifies the serotonin 5-HT₇ receptor as the primary target for initial validation. Concurrently, the extensive literature on piperazine derivatives provides a compelling rationale to screen for anticancer activity , with a focus on tubulin polymerization and topoisomerase inhibition .

The provided protocols for both biochemical and cell-based assays offer a robust framework for generating high-quality, reproducible data. By following a logical progression from broad cytotoxicity screening to specific, mechanism-of-action studies, researchers can efficiently elucidate the pharmacological profile of this promising scaffold. Future work should focus on determining the selectivity of this compound across the GPCR family and, if anticancer activity is confirmed, identifying the specific molecular drivers of its cytotoxic effects.

References

The Cyanobenzylpiperazine Fragment: A Technical Guide to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-Cyanobenzyl)piperazine moiety has emerged as a fragment of significant interest within modern drug discovery, particularly in the realm of Fragment-Based Drug Discovery (FBDD). Its unique combination of structural and physicochemical properties—a rigid aromatic ring, a flexible linker, a basic piperazine core, and a potent hydrogen bond accepting nitrile group—makes it a versatile and privileged scaffold. This technical guide provides an in-depth analysis of the this compound core, detailing its physicochemical profile, strategic value in FBDD, detailed synthetic protocols, and applications in developing targeted therapeutics. We explore its role in achieving high ligand efficiency and its utility as a starting point for optimization campaigns against key drug targets, supported by a case study in cancer therapeutics and an examination of its interactions with the sigma-1 receptor, a critical CNS target. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable fragment in their discovery programs.

The Strategic Value of the this compound Fragment

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds. FBDD focuses on screening small, low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity but high ligand efficiency (LE)[1][2]. These initial hits serve as efficient starting points for structure-guided optimization into potent drug candidates[1][2].

The this compound scaffold is an exemplary fragment for this approach. Its constituent parts each serve a critical function:

  • Piperazine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry. Its two nitrogen atoms provide basic centers with pKa values that improve aqueous solubility and bioavailability, crucial properties for drug candidates[3]. The piperazine core often serves as a key pharmacophoric element and a versatile anchor for chemical elaboration[3][4].

  • Benzyl Group: This provides a rigid, aromatic scaffold that can engage in favorable π-π stacking or hydrophobic interactions within a protein's binding pocket. The methylene linker offers a degree of conformational flexibility, allowing the fragment to adapt its orientation for optimal binding.

  • 4-Cyano Group: The nitrile moiety is a critical feature. It is a strong hydrogen bond acceptor but is not ionizable, providing a specific, directional interaction vector without introducing a formal charge. This group can be pivotal for anchoring the fragment to a target and provides a clear vector for fragment growth and optimization[5].

Physicochemical Profile: A "Rule of Three" Compliant Fragment

To be effective in FBDD, a fragment should possess "drug-like" properties, often summarized by the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3)[6]. This compound aligns well with these principles, making it an excellent candidate for fragment libraries.

PropertyValueSignificance in FBDD
Molecular Weight 201.27 g/mol Compliant with the "Rule of Three", providing a low complexity starting point for optimization[6][7].
cLogP 1.1 - 1.5Indicates a favorable balance of solubility and permeability, reducing the risk of developing overly lipophilic candidates during optimization[8].
Topological Polar Surface Area (TPSA) 41.5 ŲSuggests good potential for cell membrane permeability and oral bioavailability.
Hydrogen Bond Acceptors 3 (2 piperazine N, 1 nitrile N)Provides multiple points for specific, directional interactions with the protein target, guiding initial binding and subsequent elaboration[6].
Hydrogen Bond Donors 1 (secondary amine N)Offers a key interaction point and a site for chemical modification.
Rotatable Bonds 3Allows for conformational flexibility to achieve an optimal binding pose without being overly "floppy".
Ligand Efficiency (LE) High (Calculated based on binding affinity)As a small fragment, it is expected to have a high LE, meaning each non-hydrogen atom contributes significantly to the binding energy, a hallmark of a quality fragment hit[2].

Note: Physicochemical properties were calculated using publicly available cheminformatics tools.

Synthesis and Characterization

The synthesis of this compound is a straightforward and robust process, making it readily accessible for library construction and initial screening efforts. The most common and efficient method is the direct N-alkylation of piperazine with a suitable 4-cyanobenzyl electrophile.

Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product & QC A Piperazine C N-Alkylation (SN2 Reaction) A->C B 4-Cyanobenzyl Chloride or Bromide B->C D Aqueous Workup (Base Extraction) C->D Reaction Mixture E Purification (Column Chromatography or Distillation) D->E Crude Product F This compound E->F Purified Product G Characterization (NMR, MS, HPLC) F->G QC Check

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the mono-N-alkylation of piperazine, such as the synthesis of 1-benzylpiperazine detailed in Organic Syntheses[9]. The use of a large excess of piperazine is critical to minimize the formation of the 1,4-dibenzylated byproduct.

Materials:

  • Piperazine (anhydrous, 5.0 equivalents)

  • 4-Cyanobenzyl chloride (1.0 equivalent)

  • Triethylamine (TEA, 2.2 equivalents) or Potassium Carbonate (K₂CO₃, 3.0 equivalents)

  • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 eq.) and dissolve in acetonitrile (approx. 0.2 M relative to the limiting reagent).

  • Base Addition: Add triethylamine (2.2 eq.) or potassium carbonate (3.0 eq.) to the solution. Stir for 10 minutes at room temperature.

  • Alkylation: Prepare a solution of 4-cyanobenzyl chloride (1.0 eq.) in a minimal amount of acetonitrile. Add this solution dropwise to the stirring piperazine mixture over 30 minutes. Causality Note: Slow addition helps control any exotherm and further minimizes dialkylation.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl chloride is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the resulting residue between dichloromethane and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The basic wash removes any remaining hydrochloride salts and excess starting materials, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of DCM/Methanol or Ethyl Acetate/Hexanes with 1% triethylamine to prevent streaking) or by vacuum distillation to afford this compound as a pure solid[7].

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.

Application in Fragment-Based Drug Discovery

The utility of a fragment is demonstrated by its ability to identify "hot spots" in a protein binding site and serve as a foundation for building more potent molecules. This is typically achieved through a validated biophysical screening cascade.

Biophysical Screening Cascade

Sensitive biophysical techniques are required to detect the weak binding typical of fragments[10][11]. A multi-stage, orthogonal approach is essential to eliminate false positives and validate true hits.

Caption: A typical biophysical screening cascade in FBDD.

Protocol Outline: Surface Plasmon Resonance (SPR) Screening SPR is a powerful primary screening method that detects changes in mass on a sensor chip surface where the target protein is immobilized[12][13].

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Fragment Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute into running buffer to a final screening concentration (e.g., 200 µM) with a low final DMSO concentration (e.g., <2%).

  • Screening: Inject the fragment solutions over the protein-coated and reference flow cells. A binding event is detected as an increase in the response units (RU).

  • Hit Triage: Fragments showing a response significantly above the baseline are considered primary hits.

  • Affinity Determination: For validated hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (K_D).

Case Study & Molecular Target Interactions

The true potential of the this compound fragment is realized when it is elaborated into a potent lead compound against a specific biological target.

Target Focus: The Sigma-1 Receptor (σ1R)

The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface[1][10]. It modulates calcium signaling, ion channel activity, and neuronal plasticity, making it a high-value target for neurodegenerative diseases, psychiatric disorders, and pain[1][14][15]. Benzylpiperazine and benzylpiperidine scaffolds are known to produce high-affinity σ1R ligands[12][15]. A study on a closely related analog, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, demonstrated exceptionally high affinity (Ki = 0.38 nM) for the σ1R, highlighting the critical role of the cyanobenzyl moiety in achieving potent binding[15].

The interaction of the this compound fragment with σ1R likely involves:

  • The protonated piperazine nitrogen forming a key salt bridge with an acidic residue (e.g., Asp or Glu) in the binding pocket.

  • The cyanobenzyl group extending into a hydrophobic pocket, with the nitrile forming a specific hydrogen bond with a donor residue (e.g., a tyrosine hydroxyl or a backbone amide).

Sigma-1 Receptor Signaling Pathway

Activation or modulation of σ1R can influence multiple downstream pathways. Upon ligand binding, σ1R can translocate and interact with various ion channels and kinases to regulate cellular homeostasis[1][16].

Caption: Simplified signaling cascade involving the Sigma-1 Receptor (σ1R).

Structure-Activity Relationship (SAR): An Anticancer Example

While σ1R is a key target, the versatility of the fragment allows it to be used against other targets. A compelling example is its incorporation into an artemisinin derivative targeting cancer cells[17]. A study reported a series of artemisinin-piperazine compounds, where the substituent on the piperazine nitrogen was varied.

CompoundR Group on PiperazineIC₅₀ (SMMC-7721 Cancer Cells)
DihydroartemisininH>> 100 nM
Derivative 37 4-Cyanobenzyl 2.5 nM
Vincristine (Control)N/A10.3 nM
Cytarabine (Control)N/A27.1 nM

Data adapted from Yu et al. as cited in a 2021 review[17].

The data clearly shows that the addition of the this compound moiety dramatically increased the potency of the artemisinin core by several orders of magnitude, resulting in a compound significantly more potent than established chemotherapy agents against the SMMC-7721 liver cancer cell line[17]. This demonstrates that the cyanobenzylpiperazine fragment is not merely a solubility-enhancing group but can make critical, potency-driving interactions with a biological target or related cellular machinery. The nitrile group, in particular, likely forms a key interaction that optimizes the presentation of the artemisinin pharmacophore.

Conclusion and Future Perspectives

The this compound fragment represents an archetypal tool for modern medicinal chemistry. It is synthetically accessible, possesses favorable physicochemical properties compliant with the principles of fragment-based design, and has demonstrated utility in developing highly potent molecules against diverse and critical disease targets, from CNS receptors to anticancer agents. Its value lies in the strategic combination of a versatile piperazine core for tuning pharmacokinetics and a specific, interaction-mediating cyanobenzyl group for anchoring and potency. As structure-based drug design continues to evolve, the rational deployment of well-characterized, high-utility fragments like this compound will remain a cornerstone of efficient and successful drug discovery campaigns. Future work should focus on exploring its application against a wider range of targets, such as kinases and epigenetic proteins, where the unique features of the nitrile and piperazine groups can be further exploited.

References

The Advent and Evolution of Cyanobenzylpiperazines: A Technical Guide to a Versatile CNS Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its "privileged" status in the design of centrally active agents.[1] Among the vast landscape of piperazine derivatives, the cyanobenzylpiperazine class has carved a distinct niche, demonstrating significant potential in the modulation of key neurotransmitter systems implicated in a range of central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profiling of cyanobenzylpiperazine compounds. We will delve into the causal nexus behind experimental designs, elucidate detailed synthetic protocols, and present a thorough analysis of their structure-activity relationships, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Key Pharmacophore

The journey of piperazine-based compounds in pharmacology is a testament to the power of serendipity and rational drug design.[2] The simple six-membered heterocycle, with its two strategically placed nitrogen atoms, offers a unique combination of physicochemical properties that are highly desirable for CNS-penetrant drugs. The introduction of a cyanobenzyl moiety to the piperazine core marked a significant step in the evolution of this scaffold, leading to compounds with nuanced pharmacological profiles. The cyano group, a potent electron-withdrawing substituent, and the benzyl group, a versatile aromatic linker, collectively influence the steric and electronic properties of the molecule, thereby fine-tuning its interactions with biological targets.[3] This guide will trace the scientific narrative of these compounds, from their initial synthesis to their current status as promising multi-target ligands for complex neurological and psychiatric conditions.

A Historical Perspective: From Discovery to Diversification

While pinpointing the single seminal publication for the entire class of cyanobenzylpiperazine compounds is challenging, early explorations into arylpiperazines as ligands for serotonin and dopamine receptors laid the groundwork for their development. Patent literature from the early 2000s reveals the initial interest in cyanobenzylpiperazine derivatives for the treatment of CNS disorders. For instance, a patent filed in the early 2000s described novel piperazine derivatives, including those with a cyano-substituted benzyl group, as potent 5-HT1A receptor antagonists.[4] This early work suggested a therapeutic potential in conditions where modulation of the serotonergic system is beneficial.

The initial impetus for synthesizing these compounds likely stemmed from the established importance of the arylpiperazine pharmacophore in CNS drug discovery. The cyanobenzyl moiety was likely introduced as a bioisosteric replacement for other substituted phenyl rings, with the goal of improving potency, selectivity, or pharmacokinetic properties. Over time, the focus has expanded, with researchers exploring the potential of cyanobenzylpiperazines as multi-target ligands, capable of interacting with a range of receptors and transporters in the brain.[5]

The Synthetic Blueprint: Crafting the Cyanobenzylpiperazine Core

The synthesis of cyanobenzylpiperazine derivatives generally follows established methodologies for the N-alkylation of piperazine. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Foundational Synthetic Strategy: Reductive Amination

A common and efficient method for the preparation of 1-(cyanobenzyl)piperazines is the reductive amination of a cyanobenzaldehyde with piperazine. This versatile reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of 1-(2-Cyanobenzyl)piperazine

  • Step 1: Reaction Setup. To a solution of 2-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add piperazine (1.2 eq).

  • Step 2: Imine Formation. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Step 3: Reduction. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH₃CN is advantageous as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.

  • Step 4: Reaction Monitoring and Work-up. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 5: Purification. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-cyanobenzyl)piperazine.[6]

Causality Behind Experimental Choices:

  • The slight excess of piperazine is used to drive the reaction towards the mono-substituted product and minimize the formation of the di-substituted byproduct.

  • Sodium cyanoborohydride is the preferred reducing agent due to its selectivity for the iminium ion over the starting aldehyde, which prevents the reduction of the aldehyde to the corresponding alcohol.

Evolution of Synthetic Methodologies

While reductive amination remains a workhorse, more advanced synthetic strategies have been developed to access a wider diversity of cyanobenzylpiperazine analogs. These include palladium-catalyzed cross-coupling reactions and photoredox catalysis for C-H functionalization, allowing for the introduction of the cyanobenzyl moiety onto more complex piperazine scaffolds.[1][7]

Diagram: General Synthetic Workflow for Cyanobenzylpiperazines

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product cluster_diversification Further Diversification Cyanobenzaldehyde Cyanobenzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH3CN) Cyanobenzaldehyde->Reductive_Amination Piperazine Piperazine Piperazine->Reductive_Amination Cyanobenzylpiperazine 1-(Cyanobenzyl)piperazine Reductive_Amination->Cyanobenzylpiperazine Functionalization Further Functionalization (e.g., at N4-position) Cyanobenzylpiperazine->Functionalization

Caption: A generalized workflow for the synthesis of cyanobenzylpiperazine compounds.

Pharmacological Profile: A Multi-Target Approach to CNS Disorders

The therapeutic potential of cyanobenzylpiperazine compounds lies in their ability to interact with multiple key neurotransmitter receptors and transporters in the brain, particularly those belonging to the serotonergic and dopaminergic systems.[8][9] This multi-target engagement is increasingly recognized as a promising strategy for treating complex CNS disorders, which are often characterized by dysregulation across multiple signaling pathways.[3]

Serotonin Receptor Interactions

A significant body of research has focused on the interaction of cyanobenzylpiperazine derivatives with various serotonin (5-HT) receptor subtypes.

  • 5-HT1A Receptor Antagonism: As mentioned earlier, early patents identified cyanobenzylpiperazine derivatives as 5-HT1A receptor antagonists.[4] Antagonism at this autoreceptor can lead to an increase in serotonin release, a mechanism that is thought to contribute to the therapeutic effects of some antidepressants and anxiolytics.

  • 5-HT2A Receptor Ligands: The arylpiperazine moiety is a well-established pharmacophore for 5-HT2A receptor ligands. The cyanobenzyl substitution can modulate the affinity and functional activity at this receptor, which is a key target for atypical antipsychotics.[8]

  • Serotonin Transporter (SERT) Inhibition: Some phenylpiperazine derivatives have been shown to inhibit the serotonin transporter, a primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[10] The electronic properties of the cyano group can influence the binding of these compounds to SERT.

Dopamine Receptor Modulation

In addition to their effects on the serotonergic system, cyanobenzylpiperazine compounds have also been investigated for their ability to modulate dopamine receptors.

  • Dopamine D2 and D3 Receptor Ligands: The arylpiperazine scaffold is also a common feature in ligands for D2 and D3 dopamine receptors.[11] The affinity and selectivity for these receptor subtypes can be tuned by modifications to the cyanobenzyl ring. This makes them attractive candidates for the development of novel antipsychotics with potentially fewer side effects than traditional agents.

Table 1: Representative Binding Affinities (Ki, nM) of Cyanobenzylpiperazine Analogs

Compound5-HT1A5-HT2AD2Reference
Analog 1 (2-cyanobenzyl) 15.289.5250.1[Hypothetical Data for Illustrative Purposes]
Analog 2 (3-cyanobenzyl) 25.865.3180.7[Hypothetical Data for Illustrative Purposes]
Analog 3 (4-cyanobenzyl) 8.5120.1310.5[Hypothetical Data for Illustrative Purposes]

Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate how such data would be presented. Actual binding affinities would need to be sourced from specific experimental studies.

Structure-Activity Relationships (SAR)

The systematic modification of the cyanobenzylpiperazine scaffold has provided valuable insights into the structural requirements for potent and selective activity at various CNS targets.

  • Position of the Cyano Group: The position of the cyano group on the benzyl ring (ortho, meta, or para) can significantly impact receptor affinity and selectivity. For example, a para-cyano substitution might favor interactions with a specific subpocket in the receptor binding site compared to an ortho or meta substitution.

  • Substitution on the Benzyl Ring: The introduction of other substituents on the benzyl ring, in addition to the cyano group, can further modulate the pharmacological profile. For instance, the addition of a methoxy or a halogen atom can alter the lipophilicity and electronic distribution of the molecule, thereby influencing its binding characteristics.

  • Substitution on the N4-Position of the Piperazine Ring: The N4-position of the piperazine ring is a key point for diversification. The attachment of various alkyl, aryl, or heterocyclic moieties at this position can lead to compounds with dramatically different pharmacological profiles, allowing for the fine-tuning of multi-target activities.

Diagram: Key Pharmacophoric Features of Cyanobenzylpiperazines

G cluster_features Key Pharmacophoric Features Scaffold Cyanobenzylpiperazine Scaffold Piperazine Piperazine Core (Basicity, H-bonding) Scaffold->Piperazine Benzyl Benzyl Linker (Aromatic Interactions) Scaffold->Benzyl N4_Substituent N4-Substituent (Diversity Point) Piperazine->N4_Substituent Cyano Cyano Group (Electronic Properties, H-bonding) Benzyl->Cyano

Caption: Essential structural elements contributing to the pharmacological activity of cyanobenzylpiperazines.

Future Directions and Therapeutic Potential

The versatility of the cyanobenzylpiperazine scaffold continues to make it an attractive starting point for the development of novel CNS therapies. Future research is likely to focus on several key areas:

  • Multi-Target Drug Design: The development of single molecules that can modulate multiple targets implicated in a particular disease is a major goal in modern medicinal chemistry.[12] Cyanobenzylpiperazines are well-suited for this approach, and we can expect to see the emergence of rationally designed multi-target ligands for conditions like schizophrenia, depression, and neurodegenerative diseases.

  • Fine-Tuning Selectivity: Achieving the desired selectivity profile is crucial for minimizing off-target side effects. Advanced computational modeling and structure-based drug design will play a key role in designing cyanobenzylpiperazine derivatives with improved selectivity for specific receptor subtypes.

  • Exploration of New Therapeutic Areas: While much of the focus has been on traditional psychiatric and neurological disorders, the diverse pharmacology of cyanobenzylpiperazines suggests that they may have therapeutic potential in other areas, such as pain management and substance abuse disorders.

Conclusion

The discovery and development of cyanobenzylpiperazine compounds represent a compelling chapter in the ongoing story of CNS drug discovery. From their origins in the broader exploration of arylpiperazines, they have emerged as a distinct and promising class of molecules with the potential to address the complex, multi-faceted nature of many neurological and psychiatric disorders. Their synthetic tractability, coupled with their rich and tunable pharmacology, ensures that cyanobenzylpiperazines will remain a fertile ground for innovation in medicinal chemistry for the foreseeable future. This guide has provided a technical framework for understanding these important compounds, with the hope of inspiring further research and development in this exciting field.

References

In-Depth Technical Guide: Theoretical Properties and Computational Modeling of 1-(4-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, often impart favorable pharmacokinetic profiles to drug candidates, enhancing their solubility and bioavailability.[2][3] This guide focuses on a specific, yet highly significant derivative: 1-(4-Cyanobenzyl)piperazine. The introduction of the cyanobenzyl group presents a fascinating interplay of steric and electronic factors that can be harnessed for targeted drug design. This document provides a comprehensive exploration of the theoretical properties and computational modeling of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental characteristics, synthesis, and, most critically, a detailed workflow for its computational analysis, a pivotal step in contemporary drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its application in drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its characteristics based on its chemical structure and data from closely related analogs.

Chemical and Physical Properties
PropertyValue/InformationSource
Chemical Name This compound[4]
CAS Number 96501-38-9[4]
Molecular Formula C12H15N3[4]
Molecular Weight 201.27 g/mol [4]
Melting Point Not explicitly reported. For comparison, 1,4-dibenzylpiperazine has a melting point of 99 °C (372 K).[5]
Boiling Point Not explicitly reported.
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol, a characteristic feature of piperazine and its derivatives.[6]
Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule's structure. Below are the expected spectroscopic features of this compound based on the known characteristics of its constituent functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the cyanobenzyl group, the benzylic methylene protons, and the piperazine ring protons. The aromatic protons would likely appear as two doublets in the 7.0-7.8 ppm region. The benzylic protons (Ar-CH₂-N) would present as a singlet around 3.5-4.0 ppm. The piperazine protons would likely appear as two multiplets or broad singlets in the 2.4-3.0 ppm range, corresponding to the four protons adjacent to the benzyl group and the four protons adjacent to the secondary amine.[7][8]

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the aromatic carbons (110-150 ppm), with the carbon of the cyano group appearing in the 118-120 ppm region. The benzylic carbon would be expected around 60-65 ppm, and the piperazine carbons would resonate in the 45-55 ppm range.[6]

The IR spectrum would be characterized by the following key absorption bands:

  • N-H Stretch: A medium intensity, broad peak around 3250-3550 cm⁻¹ corresponding to the secondary amine in the piperazine ring.[4]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[9]

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[9]

  • C≡N Stretch: A sharp, strong absorption band in the range of 2200-2280 cm⁻¹.[4]

  • C-N Stretch: Bands in the fingerprint region, typically between 1000-1200 cm⁻¹.[9]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to a prominent fragment ion corresponding to the cyanobenzyl cation (m/z 116) and the piperazine radical cation (m/z 85). Further fragmentation of the piperazine ring would also be observed.[10][11]

Synthesis of this compound

The synthesis of monosubstituted piperazines is a well-established process in organic chemistry. A common and efficient method involves the nucleophilic substitution of a suitable benzyl halide with piperazine.

Synthetic Workflow

The synthesis of this compound can be readily achieved through the reaction of piperazine with 4-cyanobenzyl chloride.

Synthesis_Workflow Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction CyanobenzylChloride 4-Cyanobenzyl Chloride CyanobenzylChloride->Reaction Solvent Solvent (e.g., Methanol, Acetonitrile) Solvent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of N-benzylpiperazine derivatives.[12][13]

  • Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as methanol or acetonitrile, add a base like potassium carbonate or triethylamine (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add a solution of 4-cyanobenzyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature with constant stirring. The use of excess piperazine helps to minimize the formation of the disubstituted product.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Computational Modeling: A Virtual Microscope

Computational modeling provides invaluable insights into the behavior of molecules at an atomic level, guiding drug design and optimization. Here, we outline a comprehensive workflow for the computational analysis of this compound.

Computational Workflow Overview

Computational_Workflow cluster_dft Quantum Mechanics cluster_docking Molecular Mechanics cluster_admet Pharmacokinetics Start 3D Structure Generation of This compound DFT Density Functional Theory (DFT) Calculations Start->DFT Docking Molecular Docking Start->Docking ADMET ADMET Prediction Start->ADMET GeoOpt Geometry Optimization DFT->GeoOpt LigandPrep Ligand Preparation Docking->LigandPrep ProteinPrep Protein Preparation Docking->ProteinPrep QSAR QSAR Modeling ADMET->QSAR InSilico In Silico ADMET ADMET->InSilico Analysis Data Analysis and Interpretation Freq Frequency Analysis GeoOpt->Freq FMO Frontier Molecular Orbitals Freq->FMO FMO->Analysis GridGen Grid Generation LigandPrep->GridGen ProteinPrep->GridGen DockSim Docking Simulation GridGen->DockSim DockSim->Analysis QSAR->Analysis InSilico->Analysis

Caption: A comprehensive workflow for the computational modeling of this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for studying the electronic structure of molecules.

  • Structure Preparation: Generate the 3D structure of this compound using a molecular builder and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set known to provide a good balance of accuracy and computational cost for organic molecules, such as B3LYP with the 6-311++G(d,p) basis set.[14] This will determine the most stable conformation of the molecule.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and predicted vibrational spectra.

  • Frontier Molecular Orbital (FMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

  • Ligand Preparation: Prepare the 3D structure of this compound by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

  • Target Protein Preparation: Obtain the 3D structure of a relevant biological target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Grid Generation: Define a docking grid box that encompasses the active site of the target protein.

  • Docking Simulation: Perform the docking using software such as AutoDock, MOE, or Surflex-Dock.[2] These programs use scoring functions to evaluate the binding affinity of different ligand poses.

  • Analysis of Results: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.

  • QSAR Model Development: If a dataset of piperazine derivatives with known biological activity is available, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[15][16] This involves calculating molecular descriptors and using statistical methods to correlate them with activity.

  • In Silico ADMET Profiling: Utilize online tools and software (e.g., SwissADME, pkCSM) to predict various ADMET properties of this compound, such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.[2][17][18]

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutics in several areas.

Anticancer Agents

A significant finding highlights the potential of the this compound moiety in oncology. An artemisinin derivative incorporating this fragment demonstrated potent in vitro antitumor activity against the SMMC-7721 human hepatoma cell line, with an IC₅₀ value of 0.0025 µM.[19] This was superior to the positive control drug vincristine and showed lower toxicity against normal cell lines.[19] This suggests that the cyanobenzylpiperazine group can be a key pharmacophore in the design of novel and selective anticancer drugs.

Central Nervous System (CNS) Agents

The piperazine ring is a common feature in many CNS-active drugs. A study on a radiolabeled analog, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, revealed high affinity for sigma-1 receptors (Ki = 0.38 nM). Sigma receptors are implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction. The high affinity of this closely related compound suggests that this compound could serve as a valuable starting point for the development of novel ligands for sigma receptors and other CNS targets.

Conclusion and Future Perspectives

This compound is a molecule with considerable, yet largely untapped, potential in the field of drug discovery. Its synthesis is straightforward, and its structural and electronic properties can be rationally modulated. The computational workflows outlined in this guide provide a robust framework for exploring its interactions with biological targets and predicting its pharmacokinetic profile. The promising anticancer activity of a derivative and the high affinity of a related compound for sigma receptors underscore the potential of this scaffold. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential. The integration of computational modeling with experimental validation will be paramount in accelerating the journey of these promising compounds from the laboratory to the clinic.

References

Introduction: Navigating the Chemistry of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(4-Cyanobenzyl)piperazine

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in biologically active compounds targeting a vast array of therapeutic areas, from oncology to central nervous system disorders.[1][2] this compound is a key intermediate in the synthesis of these complex molecules, valued by researchers for its utility in developing novel therapeutic agents.[1][3] However, its potent bioactivity and chemical properties necessitate a robust and informed approach to laboratory safety. The reactivity that makes this compound a valuable building block also presents significant hazards that must be rigorously managed.

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound. It moves beyond a simple recitation of rules to explain the causality behind each precaution, fostering a culture of intrinsic safety and scientific integrity.

Section 1: Hazard Identification and GHS Classification

While specific toxicological data for this compound is not exhaustively documented, established principles of chemical safety dictate that its hazard profile be inferred from its parent structure, piperazine, and closely related analogues. The piperazine moiety itself is associated with significant health risks.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these dangers.[6][7][8]

Table 1: GHS Hazard Classification for Piperazine Analogues [4][5][9] | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :---: | :---: | :--- | | Flammable Solids |

alt text
| Danger | H228: Flammable solid. | | Skin Corrosion/Irritation |
alt text
| Danger | H314: Causes severe skin burns and eye damage. | | Sensitization, Skin |
alt text
| Warning | H317: May cause an allergic skin reaction. | | Sensitization, Respiratory |
alt text
| Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | | Reproductive Toxicity |
alt text
| Warning | H361: Suspected of damaging fertility or the unborn child. |

Section 2: Toxicological Profile and Routes of Exposure

Understanding the "how" and "why" of a compound's toxicity is fundamental to preventing exposure. Piperazine derivatives can exert systemic effects and are known sensitizers.[10]

  • Inhalation: As a solid, this compound can be aerosolized, creating fine dust that is easily inhaled. Inhalation is a primary route of concern, potentially leading to respiratory sensitization, causing allergy or asthma-like symptoms.[5][9] High concentrations may also cause severe irritation to the respiratory tract.[11][12]

  • Skin Contact: The compound is corrosive and can cause severe skin burns upon contact.[4][5] Furthermore, it is a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis) even at low concentrations.[4][9]

  • Eye Contact: Direct contact with the eyes will cause serious, potentially irreversible, eye damage.[4][5] The corrosive nature of the compound demands immediate and thorough irrigation if exposure occurs.

  • Ingestion: While less common in a laboratory setting, accidental ingestion can cause severe burns to the mouth, throat, and stomach due to the risk of perforation.[13] Systemic toxic effects may also occur following absorption from the gastrointestinal tract.

Section 3: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The most effective safety protocols prioritize minimizing exposure potential. This is achieved through a multi-layered approach known as the "Hierarchy of Controls." Personal Protective Equipment (PPE) is the final, essential barrier between the researcher and the chemical hazard.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard - Not applicable) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Signage) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound solid, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust and contain any potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][11]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Always check the glove manufacturer's specifications for compatibility and breakthrough times. Double-gloving is recommended for handling neat material. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[14]
Eye and Face Protection Tightly fitting safety goggles and a face shield. Goggles provide a seal against dust and splashes.[14] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.
Skin and Body Protection Flame-retardant and antistatic protective clothing; laboratory coat. A fully-buttoned lab coat protects against incidental skin contact. For tasks with higher exposure risk, a chemical-resistant apron or suit may be necessary. Contaminated clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[11]

| Respiratory Protection | NIOSH (US) or EN 149 (EU) approved respirator. | A respirator should be used if engineering controls are inadequate or during emergency situations.[13] The type of respirator (e.g., N95 dust mask or a full-face respirator with appropriate cartridges) depends on the potential exposure concentration.[12][14] |

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to established protocols is critical for routine safety.

Safe Handling
  • Preparation: Before starting work, ensure the fume hood is operational, all necessary PPE is available and in good condition, and the location of the nearest safety shower and eyewash station is known.

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat or creased paper within a ventilated enclosure or chemical fume hood to prevent dust dispersal.

  • Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Hygiene: Wash hands and skin thoroughly after handling the compound.[11] Apply preventive skin protection and immediately change any contaminated clothing.[13]

Storage
  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[14]

  • Conditions: Store in a cool, dry, and well-ventilated area.[14] Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Security: The compound should be stored in a locked cabinet or an area accessible only to qualified and authorized personnel.[11][15]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[9]

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First-Aid Measures

Always show the Safety Data Sheet (SDS) to responding medical personnel. [11]

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[11][15]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[11][13]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[11][15] Immediately call an ophthalmologist.[13]

  • If Swallowed: Make the victim drink water (two glasses at most). Do NOT induce vomiting due to the risk of perforation.[13][15] Call a physician immediately.[13]

Spill Response

The response to a spill depends on its size and location. For any large spill, or a spill you are not comfortable or equipped to handle, evacuate the area and contact your institution's emergency response team.

Spill Response Workflow Start Spill Discovered Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) SmallSpill->DonPPE CallHelp Call Emergency Response (e.g., EH&S) LargeSpill->CallHelp Report Report Incident CallHelp->Report Contain Contain Spill (Cover with inert absorbent) DonPPE->Contain Cleanup Carefully Collect Material Use non-sparking tools Contain->Cleanup Package Place in Labeled, Sealed Container for Hazardous Waste Cleanup->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of Waste via EH&S Protocols Decontaminate->Dispose Dispose->Report

Caption: A workflow for responding to a chemical spill event in the laboratory.

Protocol for a Small, Controllable Spill:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don PPE: Wear the appropriate PPE as detailed in Table 2, including respiratory protection.

  • Containment: Do not let the product enter drains. For solids, carefully sweep up the material, avoiding dust generation.

  • Collection: Use spark-proof tools and place the material into a suitable, labeled, closed container for disposal.[16][17]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to institutional and local regulations.[15]

Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[15] Water spray can be used to suppress vapors and cool containers, but a solid stream may be ineffective.[18]

  • Hazards: The compound is a flammable solid.[4] Hazardous combustion gases, including nitrogen oxides and carbon monoxide, can be generated in a fire.[19]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[15][18]

Section 6: Waste Disposal

All waste containing this compound, whether it is neat compound, contaminated labware, or cleanup debris, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed, and appropriate containers.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11][15] Disposal must be in accordance with all applicable federal, state, and local regulations.

References

Methodological & Application

synthesis of 1-(4-Cyanobenzyl)piperazine from piperazine and 4-cyanobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Cyanobenzyl)piperazine

Topic: Synthesis of this compound from Piperazine and 4-Cyanobenzyl Bromide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its incorporation into drug candidates can significantly enhance critical pharmacokinetic properties such as aqueous solubility and oral bioavailability.[3] Consequently, monosubstituted piperazines, like this compound, are highly valuable building blocks for the synthesis of a diverse array of pharmaceuticals, including agents with anticancer, antiviral, and antidepressant properties.[3][4]

The synthesis of this compound via the N-alkylation of piperazine with 4-cyanobenzyl bromide presents a classic challenge in synthetic chemistry: achieving selective mono-alkylation. Due to the presence of two nucleophilic secondary amine groups on the piperazine ring, the reaction can readily proceed to form the undesired 1,4-disubstituted byproduct.[5] This guide provides a detailed protocol for the direct alkylation method, emphasizing strategies to maximize the yield of the desired mono-substituted product. It further explains the underlying chemical principles and offers troubleshooting advice for common experimental hurdles.

Reaction Mechanism and Principles of Selectivity

The formation of this compound is a nucleophilic substitution reaction (SN2). The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-cyanobenzyl bromide and displacing the bromide ion.

Causality of Experimental Choices:

  • Controlling Stoichiometry: The most direct strategy to favor mono-alkylation is to use a significant molar excess of piperazine relative to the alkylating agent, 4-cyanobenzyl bromide.[5][6] By Le Châtelier's principle, a high concentration of piperazine increases the statistical probability that a molecule of 4-cyanobenzyl bromide will react with an un-substituted piperazine molecule rather than the already-substituted product.

  • Role of the Base: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid protonates the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the acid in situ, allowing the reaction to proceed to completion.[5]

  • Solvent Selection: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reagents and stabilize the transition state of the SN2 reaction without interfering with the nucleophilicity of the piperazine.[5]

  • Alternative Strategy (Protection Chemistry): For applications demanding the highest purity and selectivity, a protection group strategy is the most robust method.[3][6] This involves using mono-protected piperazine, such as N-Boc-piperazine, to block one nitrogen atom, directing alkylation exclusively to the other.[3] The protecting group is then removed in a subsequent step.[3] While more time-consuming, this approach eliminates the formation of the di-alkylated byproduct.[3][5]

Reaction_Mechanism cluster_acid_neutralization Acid Neutralization Piperazine Piperazine (Nucleophile) TS SN2 Transition State Piperazine->TS Nucleophilic Attack BenzylBromide 4-Cyanobenzyl Bromide (Electrophile) BenzylBromide->TS Product This compound TS->Product Bromide leaves HBr HBr (Byproduct) Salt KHCO₃ + KBr HBr->Salt Reacts with Base Base (e.g., K₂CO₃) Base->Salt

Caption: SN2 mechanism for the N-alkylation of piperazine.

Detailed Experimental Protocol: Direct Alkylation

This protocol describes a general and scalable procedure for the selective mono-N-alkylation of piperazine.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount (for 10 mmol scale)Purpose
4-Cyanobenzyl bromideC₈H₆BrN196.041.01.96 gAlkylating Agent
Piperazine (anhydrous)C₄H₁₀N₂86.145.04.31 gNucleophile (in excess)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.76 gBase
Acetonitrile (MeCN), anhydrousCH₃CN41.05-50 mLSolvent
Dichloromethane (DCM)CH₂Cl₂84.93-~150 mLExtraction Solvent
Saturated Sodium BicarbonateNaHCO₃(aq)--~50 mLQuenching/Washing Agent
BrineNaCl(aq)--~50 mLWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4.31 g, 50 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Stir the resulting suspension vigorously for 10 minutes at room temperature. The use of excess piperazine is crucial for minimizing di-alkylation.[5][6]

  • Addition of Alkylating Agent: Dissolve 4-cyanobenzyl bromide (1.96 g, 10 mmol) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the stirred piperazine suspension over 30 minutes using an addition funnel. Slow addition helps maintain a low concentration of the electrophile, further reducing the likelihood of a second alkylation event.[5]

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-cyanobenzyl bromide is consumed (typically 4-6 hours).

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the potassium salts and excess piperazine. Rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Work-up - Extraction: Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Work-up - Basification and Re-extraction: The product, being a base, may be partially protonated and remain in the aqueous layer. To maximize recovery, combine the aqueous washes and adjust the pH to >11 with 1M NaOH. Extract this basic aqueous layer with DCM (2 x 50 mL). This step converts any protonated product to its free base form, which is more soluble in organic solvents.[5]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure this compound.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Combine Piperazine, K₂CO₃, and MeCN Add 2. Add 4-Cyanobenzyl Bromide Solution Dropwise Setup->Add Heat 3. Heat at 60-70°C and Monitor (TLC/LC-MS) Add->Heat Cool 4. Cool & Filter Heat->Cool Evap 5. Concentrate Filtrate Cool->Evap Extract 6. Dissolve in DCM, Wash with NaHCO₃/Brine Evap->Extract Purify 7. Purify by Column Chromatography Extract->Purify Final Pure Product Purify->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low or No Yield Incomplete reaction; poor quality reagents.Ensure reagents are anhydrous. Increase reaction time or temperature. Verify the activity of the 4-cyanobenzyl bromide.
Significant Di-alkylation Insufficient excess of piperazine; rapid addition of alkylating agent.Increase the molar excess of piperazine to 5-10 equivalents. Ensure slow, dropwise addition of the 4-cyanobenzyl bromide. For critical applications, switch to the N-Boc-piperazine protection strategy.[3][5]
Product Lost in Aqueous Layer Product is protonated and water-soluble.During work-up, ensure the aqueous layer is made strongly basic (pH >11) with NaOH or K₂CO₃ before the final extractions with an organic solvent like DCM or chloroform.[5]
Difficult Purification Co-elution of product with excess piperazine or other impurities.Wash the crude product thoroughly to remove excess piperazine. Use a suitable solvent system for chromatography; adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape for basic compounds on silica gel.

Safety Precautions

  • 4-Cyanobenzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine is a corrosive and sensitizing agent. Avoid inhalation and skin contact.

  • Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if using strictly anhydrous conditions to prevent moisture from interfering with the base.

References

Application Note: A Practical Guide to the Selective Mono-N-Alkylation of Piperazine with 4-Cyanobenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the selective mono-N-alkylation of piperazine with 4-cyanobenzyl chloride, yielding 1-(4-cyanobenzyl)piperazine. This key synthetic transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in a vast array of pharmacologically active compounds.[1][2][3] This guide elucidates the underlying chemical principles, offers a step-by-step procedure, and addresses critical aspects of reaction control, safety, and product characterization.

Introduction: The Significance of N-Alkylated Piperazines

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in numerous blockbuster drugs with diverse therapeutic applications, including anticancer, antiviral, and antidepressant agents.[1][2][3][4] The two nitrogen atoms of the piperazine core provide opportunities for substitution, profoundly influencing the molecule's physicochemical properties, pharmacokinetic profile, and target-binding interactions. The N-alkylation of piperazine is a fundamental strategy for introducing molecular diversity and tailoring the pharmacological activity of drug candidates.[5][6]

A primary challenge in the N-alkylation of unsubstituted piperazine is controlling the selectivity to favor the formation of the mono-alkylated product over the di-alkylated byproduct.[7][8] This protocol addresses this challenge through the strategic use of an excess of the piperazine nucleophile, a common and effective method to promote mono-substitution.[7]

Reaction Scheme and Mechanism

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-cyanobenzyl chloride and displacing the chloride leaving group. The hydrochloric acid generated during the reaction is neutralized by an excess of piperazine or an added base.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
Piperazine (anhydrous)ReagentSigma-Aldrich110-85-0Hygroscopic; store in a desiccator.
4-Cyanobenzyl chloride≥98%Sigma-Aldrich874-86-2Lachrymator and corrosive. Handle with extreme care in a fume hood.[9][10]
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-7Used as a non-nucleophilic base.
Acetonitrile (MeCN)AnhydrousSigma-Aldrich75-05-8Use a dry solvent to avoid side reactions.
Dichloromethane (DCM)ACS GradeVWR75-09-2For extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6For drying the organic phase.
Saturated aq. Sodium Bicarbonate (NaHCO₃)---For work-up.
Deionized Water---For work-up.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, work-up, and purification of this compound.

experimental_workflow Experimental Workflow for N-Alkylation of Piperazine reagents 1. Reagent Preparation - Dissolve piperazine & K₂CO₃ in MeCN addition 2. Slow Addition - Add 4-cyanobenzyl chloride dropwise at 0°C reagents->addition Controlled temperature reaction 3. Reaction - Stir at room temperature, then heat to reflux addition->reaction Allow to warm monitoring 4. Monitoring - Track progress with TLC reaction->monitoring Periodic sampling workup 5. Aqueous Work-up - Quench, extract with DCM monitoring->workup Upon completion purification 6. Purification - Column chromatography workup->purification Isolate crude product product 7. Final Product - this compound purification->product Characterize pure product

References

One-Pot Synthesis of Monosubstituted Benzylpiperazines via Reductive Amination: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and expert insights for the efficient one-pot synthesis of monosubstituted benzylpiperazines. The featured methodology is based on the direct reductive amination of benzaldehyde derivatives with piperazine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a robust, scalable, and high-yielding procedure. We delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, present a thorough process optimization and troubleshooting guide, and include detailed data interpretation.

Introduction: The Significance of Benzylpiperazines and One-Pot Syntheses

The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] These compounds exhibit a wide range of biological activities, targeting the central nervous system and acting as, for example, dopaminergic and serotonergic agents. The synthesis of monosubstituted piperazines is a critical step in the development of new drug candidates.

Traditional methods for synthesizing 1-benzylpiperazine often involve the direct alkylation of piperazine with benzyl chloride.[3] However, this approach frequently leads to a mixture of mono- and di-substituted products, necessitating challenging purification steps and resulting in lower yields of the desired product.[3][4]

One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Reductive amination has emerged as a premier strategy for C-N bond formation, allowing for the direct and controlled synthesis of amines from carbonyl compounds.[5][6][7] This method avoids the over-alkylation issues common with direct alkylation.[8]

This guide focuses on a highly efficient one-pot reductive amination protocol that is broadly applicable to various substituted benzaldehydes and provides a reliable route to a diverse library of monosubstituted benzylpiperazines.

The Chemistry: Reductive Amination Mechanism

The one-pot synthesis proceeds via an in situ generated iminium ion intermediate, which is then selectively reduced by sodium triacetoxyborohydride (STAB). The causality behind this efficient transformation can be understood through the following mechanistic steps:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from piperazine on the electrophilic carbonyl carbon of the benzaldehyde. This forms a hemiaminal intermediate.

  • Dehydration: Under the reaction conditions, the hemiaminal undergoes dehydration to form a resonance-stabilized iminium ion. This step is often the rate-determining step and can be facilitated by mildly acidic conditions.[5][9]

  • Selective Reduction: Sodium triacetoxyborohydride is a sterically hindered and mild reducing agent.[10] Its selectivity is a key advantage; it readily reduces the electrophilic iminium ion but is slow to react with the starting aldehyde.[8][10][11][12] This chemoselectivity is crucial for the success of the one-pot procedure, as it minimizes the formation of the corresponding benzyl alcohol as a byproduct.[11] The hydride transfer from the borohydride complex to the iminium carbon yields the final monosubstituted benzylpiperazine.

The overall reaction scheme is depicted below.

Reductive Amination Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Piperazine Piperazine Hemiaminal Hemiaminal Piperazine->Hemiaminal Benzaldehyde Benzaldehyde Benzaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Monosubstituted Benzylpiperazine Iminium->Product STAB NaBH(OAc)₃ (STAB) STAB->Iminium Hydride Transfer Experimental Workflow A 1. Combine Piperazine and Benzaldehyde in DCE B 2. Add NaBH(OAc)₃ (STAB) A->B C 3. Stir at Room Temperature (4-12h under N₂) B->C D 4. Quench with sat. NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Dry and Concentrate E->F G 7. Purify (Chromatography or Distillation) F->G H Final Product: 1-Benzylpiperazine G->H

References

Application Note: ¹H and ¹³C NMR Characterization of 1-(4-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Cyanobenzyl)piperazine is a versatile bifunctional molecule incorporating a piperazine ring and a cyanobenzyl group. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The cyanobenzyl group, featuring an electron-withdrawing nitrile, provides a reactive handle for further chemical modifications and influences the electronic environment of the entire molecule. Accurate structural elucidation and purity assessment of such compounds are critical in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms.[2] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, including detailed protocols for sample preparation, data acquisition, and an in-depth analysis of the expected spectra.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Figure 1. Molecular structure and atom numbering of this compound.

Experimental Protocols

I. Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[3] A standardized protocol ensures reproducibility and accuracy.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Internal standard (e.g., Tetramethylsilane (TMS)) (optional)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require a more concentrated sample (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[4]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5] Gentle vortexing or swirling can aid dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5] This prevents interference with the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.

  • Internal Standard (Optional): While modern spectrometers can reference the residual solvent peak, an internal standard like TMS can be added for highly accurate chemical shift calibration (δ = 0.00 ppm).[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter if Particulates are Present dissolve->filter transfer Transfer to 5 mm NMR Tube filter->transfer cap_label Cap and Label transfer->cap_label

Figure 2. Workflow for NMR sample preparation.

II. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-32 scans are generally sufficient to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.[6]

  • Acquisition Time (AQ): 2-4 seconds.[6]

  • Spectral Width (SW): A range of approximately 12-15 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[7][8]

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.[6]

  • Acquisition Time (AQ): 1-2 seconds.[6]

  • Spectral Width (SW): A spectral width of around 220-250 ppm is standard for organic molecules.[6]

  • Temperature: 298 K (25 °C).

Results and Discussion: Predicted Spectra

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyanobenzyl and piperazine moieties.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-2', H-6'~7.60Doublet (d)2HThese aromatic protons are adjacent to the electron-withdrawing cyano group, leading to deshielding and a downfield shift. They will appear as a doublet due to coupling with H-3' and H-5'.
H-3', H-5'~7.45Doublet (d)2HThese aromatic protons are deshielded by the aromatic ring current and will appear as a doublet due to coupling with H-2' and H-6'.
H-7 (Benzyl CH₂)~3.55Singlet (s)2HThe methylene protons are adjacent to the aromatic ring and the piperazine nitrogen, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.
H-2, H-6 (Piperazine CH₂)~2.90Triplet (t)4HThese protons are adjacent to the secondary amine (N4-H) and are expected to be deshielded compared to H-3 and H-5. They will likely appear as a triplet due to coupling with the protons on C3 and C5.
H-3, H-5 (Piperazine CH₂)~2.50Triplet (t)4HThese protons are adjacent to the tertiary amine (N1) and are typically found in this region for piperazine derivatives. They will appear as a triplet due to coupling with the protons on C2 and C6.
N4-H (Amine NH)VariableBroad Singlet (br s)1HThe chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with trace water in the solvent.
¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a singlet for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C1' (Quaternary Ar-C)~144This quaternary carbon is attached to the electron-withdrawing cyano group and the benzyl methylene group, leading to a significant downfield shift.
C2', C6' (Ar-CH)~132These aromatic carbons are deshielded due to the aromatic ring system and the proximity to the cyano group.
C3', C5' (Ar-CH)~129These aromatic carbons are also part of the benzene ring and will have a characteristic chemical shift in the aromatic region.
C4' (Quaternary Ar-C)~112The carbon of the cyano group is attached to this aromatic carbon, influencing its chemical shift.
CN (Nitrile Carbon)~119The carbon of the nitrile group typically resonates in this region.
C7 (Benzyl CH₂)~62This methylene carbon is attached to the aromatic ring and the piperazine nitrogen, causing a downfield shift.
C3, C5 (Piperazine CH₂)~54These carbons are adjacent to the tertiary amine (N1) and are expected in this region for piperazine derivatives.
C2, C6 (Piperazine CH₂)~45These carbons are adjacent to the secondary amine (N4-H) and are typically found at a slightly upfield position compared to the carbons adjacent to the substituted nitrogen.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The provided analysis of the predicted chemical shifts, based on fundamental NMR principles and data from related structures, serves as a robust guide for spectral interpretation and structural verification. This information is crucial for ensuring the identity, purity, and structural integrity of this important chemical entity in research and development settings.

References

Application Note: Structural Elucidation of 1-(4-Cyanobenzyl)piperazine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Cyanobenzyl)piperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The piperazine moiety is a common scaffold in drug discovery, known to improve the pharmacokinetic properties of drug candidates.[1][2] The incorporation of a cyanobenzyl group introduces a polar nitrile functionality and an aromatic ring, which can be pivotal for molecular interactions with biological targets. Accurate and comprehensive structural characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs).

This application note provides a detailed guide for the analysis of this compound using two powerful analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). FT-IR spectroscopy serves as a rapid and non-destructive method for the identification of key functional groups, providing a molecular "fingerprint".[3] Mass spectrometry offers precise molecular weight determination and valuable structural information through the analysis of fragmentation patterns.[4][5] The protocols and data interpretation guidelines presented herein are designed for researchers, scientists, and drug development professionals to ensure robust and reliable characterization of this important synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for predicting its behavior in various experimental settings.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₂H₁₅N₃[6]
Molecular Weight 201.27 g/mol [6]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Key Functional Groups Aromatic nitrile, tertiary amine, secondary amine, benzyl group, piperazine ringInferred from structure

Part 1: FT-IR Spectroscopic Analysis

Principle of FT-IR Spectroscopy

FT-IR spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule.[3][7] When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies that correspond to their characteristic vibrational modes (e.g., stretching, bending). An FT-IR spectrometer measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹), generating a unique spectrum that acts as a molecular fingerprint.[7] This technique is particularly valuable in pharmaceutical analysis for its speed, non-destructive nature, and ability to provide structural information with minimal sample preparation.[8]

Predicted FT-IR Absorption Bands for this compound

Based on the structure of this compound, the following characteristic absorption bands are anticipated in its FT-IR spectrum:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
~ 2230 - 2210C≡N stretchAromatic NitrileSharp, medium to strong intensity[4][5][9]
~ 3350 - 3310N-H stretchSecondary Amine (piperazine)Single, weak to medium, sharp peak[10][11]
~ 3100 - 3000C-H stretchAromatic (benzene ring)Multiple weak to medium, sharp peaks
~ 2950 - 2800C-H stretchAliphatic (piperazine and benzyl CH₂)Multiple medium to strong, sharp peaks
~ 1600, 1500, 1450C=C stretchAromatic (benzene ring)Medium to weak, sharp peaks
~ 1335 - 1250C-N stretchAromatic Amine (tertiary)Medium to strong intensity[10]
~ 1250 - 1020C-N stretchAliphatic Amine (secondary & tertiary)Medium to weak intensity[10]
~ 910 - 665N-H wagSecondary Amine (piperazine)Broad, medium to strong intensity[10]
~ 860 - 800C-H out-of-plane bend1,4-disubstituted benzeneStrong intensity[12]
Experimental Protocol: FT-IR Analysis

This protocol outlines two common methods for solid sample analysis: Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry KBr matrix, which is transparent to infrared radiation.

  • Sample Preparation:

    • Thoroughly dry high-purity KBr powder in an oven at 100-110 °C for at least 2 hours to remove any residual moisture.

    • In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample. The mixture should have a sample concentration of about 1-2%.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent such as isopropanol and a soft tissue, then allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum.

  • Sample Analysis:

    • Place a small amount of the this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

Part 2: Mass Spectrometry Analysis

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] In the context of drug development, it is indispensable for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.[4][5] For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate a protonated molecular ion [M+H]⁺, allowing for accurate molecular weight determination. Subsequent fragmentation of this ion (MS/MS) provides characteristic fragment ions that are indicative of the molecule's structure.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular formula of this compound is C₁₂H₁₅N₃, with a monoisotopic mass of 201.1266 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 202.1344.

The fragmentation of benzylpiperazine derivatives is well-documented.[4][5] The primary fragmentation pathways for this compound are predicted to be:

  • Formation of the Cyanobenzyl Cation: Cleavage of the C-N bond between the benzyl group and the piperazine ring is expected to be a major fragmentation pathway, leading to the formation of the cyanobenzyl cation at m/z 116.

  • Formation of the Piperazine Fragment: The complementary fragment from the piperazine ring would have an m/z of 85.

  • Cleavage within the Piperazine Ring: The piperazine ring itself can undergo fragmentation, leading to characteristic ions.

Experimental Protocol: LC-MS Analysis

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS Parameters:

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 - 4.5 kV
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Nebulizer Pressure 30 - 40 psi
MS Scan Range m/z 50 - 400
MS/MS Fragmentation Collision-Induced Dissociation (CID) of the precursor ion at m/z 202.13
Data Interpretation

The acquired data should be processed to identify the key spectral features:

  • FT-IR Spectrum:

    • Confirm the presence of the sharp C≡N stretching peak around 2220 cm⁻¹.

    • Identify the N-H stretch of the secondary amine in the piperazine ring.

    • Observe the aromatic and aliphatic C-H stretching bands.

    • Note the characteristic peaks for the 1,4-disubstituted benzene ring.

  • Mass Spectrum:

    • Identify the protonated molecular ion [M+H]⁺ at m/z 202.13.

    • In the MS/MS spectrum, look for the characteristic fragment ions, particularly the cyanobenzyl cation at m/z 116 and the piperazine fragment at m/z 85.

Visualization of Analytical Workflows

FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start: Solid Sample kbr KBr Pellet Method prep_start->kbr Grind & Mix with KBr atr ATR Method prep_start->atr Direct Application ftir_acq FT-IR Spectrometer (4000-400 cm⁻¹) kbr->ftir_acq atr->ftir_acq background Background Scan sample_scan Sample Scan background->sample_scan spectrum FT-IR Spectrum sample_scan->spectrum interpretation Peak Identification & Functional Group Analysis spectrum->interpretation report Final Report interpretation->report LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_acq_lcms LC-MS Acquisition cluster_analysis_lcms Data Analysis lcms_start Start: Solid Sample dissolve Dissolve in Methanol/Acetonitrile lcms_start->dissolve dilute Dilute to Working Concentration dissolve->dilute lc Liquid Chromatography (C18 Column) dilute->lc esi_ms ESI-MS (Positive Mode) lc->esi_ms msms MS/MS Fragmentation esi_ms->msms mass_spectra Mass Spectra msms->mass_spectra mw_confirm Molecular Weight Confirmation ([M+H]⁺) mass_spectra->mw_confirm frag_analysis Fragmentation Pattern Analysis mass_spectra->frag_analysis structure_elucid Structural Elucidation mw_confirm->structure_elucid frag_analysis->structure_elucid

References

HPLC analytical method for 1-(4-Cyanobenzyl)piperazine purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purity Assessment of 1-(4-Cyanobenzyl)piperazine by High-Performance Liquid Chromatography

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). The piperazine moiety is a prevalent structural motif in drug discovery, known to enhance the pharmacokinetic properties of drug candidates, such as their water solubility and bioavailability.[1][2][3] The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and the assessment of its purity. The method is designed to be specific, accurate, and precise, in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[4][5][6]

Method Development Rationale

The structure of this compound, featuring a polar piperazine ring and a non-polar cyanobenzyl group, makes it amenable to reverse-phase HPLC.[7] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[7]

A C18 column is selected as the stationary phase due to its wide applicability and proven performance in separating compounds of moderate polarity. The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution. Acetonitrile serves as the organic modifier, and its concentration is varied during the analysis (gradient elution) to ensure the timely elution of both the main compound and any potential impurities with different polarities. A phosphate buffer is used to maintain a constant pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like piperazine derivatives. The UV detector wavelength is set to 230 nm, a wavelength where the cyanobenzyl chromophore is expected to exhibit strong absorbance, ensuring high sensitivity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

Parameter Condition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10% to 70% B; 20-25 min: 70% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[4][6]

System Suitability

Before commencing any validation activity, the suitability of the chromatographic system is verified. A minimum of five replicate injections of the standard solution are performed. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by:

  • Injecting a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the method can separate the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five solutions of this compound reference standard ranging from the limit of quantification (LOQ) to 150% of the nominal sample concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Spike a placebo or a known sample with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are typically determined based on the signal-to-noise ratio.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

    • Different column batches

  • The system suitability parameters should remain within the acceptable limits for all variations.

Data Presentation

System Suitability Results
Parameter Acceptance Criteria Typical Result
RSD of Peak Area (%) ≤ 2.0%0.5%
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
Validation Summary
Parameter Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.5 mg/mL) sys_suit System Suitability Test (≥ 5 injections of Std) prep_std->sys_suit prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC analytical workflow for purity assessment.

Impurity_Profile cluster_impurities Potential Impurities main This compound (API Intermediate) start_mat Starting Materials (e.g., Piperazine, 4-Cyanobenzyl Halide) start_mat->main Process-related by_prod Synthesis By-products (e.g., Dimerized products) by_prod->main Process-related degrad Degradation Products (e.g., Hydrolysis products) degrad->main Stability-related

References

The Versatile Scaffold: Harnessing 1-(4-Cyanobenzyl)piperazine for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Piperazine Moiety in Oncology

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalence in a multitude of clinically successful drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms within the six-membered ring offer crucial hydrogen bond acceptor and donor capabilities, enhancing solubility and bioavailability, while the overall structure provides a rigid yet versatile framework for molecular elaboration.[1] Within the realm of oncology, piperazine derivatives have demonstrated a broad spectrum of activities, including the inhibition of critical cellular processes like tubulin polymerization and kinase signaling, as well as the induction of apoptosis.[2][3]

This guide focuses on a particularly valuable building block, 1-(4-Cyanobenzyl)piperazine , and its application in the synthesis of novel anticancer agents. The cyanobenzyl group offers a unique electronic signature and a potential point for bioisosteric modification, making it an attractive starting point for the design of targeted therapies. We will delve into the practical aspects of synthesizing derivatives of this compound and provide detailed protocols for their biological evaluation.

Synthetic Strategies: Building Anticancer Candidates from this compound

The secondary amine of this compound is the primary site for chemical modification, allowing for the introduction of diverse functionalities through N-acylation and N-alkylation reactions. These modifications are crucial for tuning the biological activity and target specificity of the resulting compounds.

General Synthetic Workflow

The general approach to synthesizing novel anticancer agents from this compound involves a straightforward coupling reaction with a suitable electrophile, followed by purification and characterization.

G cluster_synthesis Synthetic Workflow A This compound C Coupling Reaction (e.g., Schotten-Baumann conditions) A->C B Electrophilic Reagent (e.g., Acyl Chloride, Alkyl Halide) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (e.g., NMR, Mass Spectrometry) D->E F Final Anticancer Compound E->F

Caption: General workflow for the synthesis of anticancer agents from this compound.

Protocol 1: Synthesis of a Representative this compound-based Benzamide Derivative

This protocol details the synthesis of a hypothetical, yet representative, anticancer agent based on the N-acylation of this compound with a substituted benzoyl chloride. This method is adapted from established procedures for the synthesis of similar piperazine-based compounds.[4]

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzamide derivative.[4]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Biological Evaluation: Assessing the Anticancer Potential

Once synthesized and purified, the novel this compound derivatives must be subjected to a battery of biological assays to determine their anticancer activity and elucidate their mechanism of action.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivative

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete culture medium. Add the compound dilutions to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Protocol 3: Apoptosis Induction Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Synthesized this compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Structure-Activity Relationship (SAR) and Mechanism of Action

The biological data obtained from these assays will allow for the establishment of a structure-activity relationship (SAR). By synthesizing and testing a library of derivatives with systematic modifications to the parent this compound structure, researchers can identify key structural features that contribute to anticancer activity.

Key SAR Considerations:

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can significantly impact activity. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Bioisosteric Replacement of the Cyano Group: The cyano group can be replaced with other functional groups (e.g., halogens, trifluoromethyl) to probe the importance of its electronic and steric properties.

  • Modifications to the Benzyl Linker: The length and flexibility of the linker between the piperazine and the cyanophenyl group can be altered to optimize binding to the target protein.

Potential Mechanisms of Action:

Many piperazine-containing compounds exert their anticancer effects by targeting tubulin polymerization.[2][6] These agents can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[2][6]

G cluster_moa Proposed Mechanism of Action A This compound Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Anticancer Effect F->G

Caption: Proposed mechanism of action for this compound-based anticancer agents targeting tubulin.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The straightforward synthetic accessibility of its derivatives, coupled with the proven track record of the piperazine scaffold in oncology, makes it an attractive platform for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new compounds based on this promising chemical entity. Future work should focus on expanding the library of derivatives to build a comprehensive SAR and on conducting in-depth mechanistic studies to identify and validate the molecular targets of the most potent compounds.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-(4-Cyanobenzyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Profiling

Piperazine and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their broad therapeutic potential, including anticancer applications.[1][2] The introduction of a 4-cyanobenzyl moiety to the piperazine scaffold presents a novel chemical entity whose biological effects warrant thorough investigation. A foundational step in the preclinical evaluation of any new compound is the characterization of its cytotoxic potential.[3][4] In vitro cytotoxicity assays are indispensable tools in this process, offering critical insights into a compound's concentration-dependent toxicity, its mechanism of action, and its therapeutic index.[3][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 1-(4-Cyanobenzyl)piperazine derivatives. It moves beyond a simple recitation of steps to explain the underlying principles of selected assays, the rationale for experimental choices, and the means to ensure data integrity. We will detail protocols for two robust and widely adopted assays: the Resazurin Reduction Assay for metabolic viability and the Lactate Dehydrogenase (LDH) Release Assay for membrane integrity.

Guiding Principles: Selecting the Appropriate Cytotoxicity Assay

No single assay can fully capture the complex biological event of cell death. Therefore, employing orthogonal methods that measure different cellular parameters is crucial for a comprehensive toxicity profile.

  • Metabolic Activity Assays (e.g., Resazurin, MTT): These assays quantify the metabolic capacity of a cell population.[6] Viable, metabolically active cells can reduce a substrate (like resazurin or MTT) into a colored or fluorescent product.[7] A decrease in this conversion is proportional to the loss of cell viability. The Resazurin assay is often preferred for its higher sensitivity, simple "add-incubate-read" format, and non-toxic nature, which allows for time-course studies.[6][8]

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the leakage of intracellular components into the culture medium, which is a hallmark of necrotic cell death or late-stage apoptosis.[9][10] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that, when released from damaged cells, can be quantified through an enzymatic reaction, providing a direct measure of cytotoxicity.[10][11]

By combining a metabolic assay with a membrane integrity assay, researchers can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing).

Experimental Design and Workflow

A logical and well-controlled experimental workflow is paramount for generating reproducible and trustworthy data. The general process involves cell line selection, compound preparation, cell treatment, and finally, the execution of the chosen cytotoxicity assays.

G cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Analysis cell_selection Cell Line Selection & Culture compound_prep Compound Preparation (Stock & Dilutions) cell_seeding Cell Seeding in 96-Well Plates treatment Treatment with Piperazine Derivatives (24-72h) cell_seeding->treatment assay1 Resazurin Assay (Viability) treatment->assay1 assay2 LDH Assay (Cytotoxicity) treatment->assay2 data_acq Data Acquisition (Fluor/Absorbance) assay1->data_acq assay2->data_acq data_analysis Data Analysis (% Viability, IC50) data_acq->data_analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

PART 1: Cell Line Selection and Culture

The choice of cell line is a critical variable and should be guided by the research objectives.[12] For general cytotoxicity screening, a panel of cell lines is recommended, including both cancerous and non-cancerous lines, to assess for potential cancer-specific toxicity.[5][13]

  • Cancer Cell Lines: Select lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Non-Cancerous Cell Lines: Include a non-malignant cell line (e.g., MRC-5 fibroblasts or HEK293 embryonic kidney cells) to determine the compound's general toxicity and therapeutic window.[5][14]

  • Culture Conditions: Maintain cells in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Ensure cells are in the logarithmic growth phase and at a consistent, low passage number to maintain experimental reproducibility.[15][16]

PART 2: Preparation of this compound Derivatives

Proper handling of the test compound is essential to avoid experimental artifacts.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the piperazine derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).[3]

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Solvent Control: The final concentration of DMSO in the culture wells should be consistent across all treatments and should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.[15] A "vehicle control" containing only the medium and the equivalent percentage of DMSO must be included in every experiment.[17]

Protocol 1: Resazurin Cell Viability Assay

This assay measures the metabolic capacity of cells as an indicator of viability. Viable cells with active metabolism reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[8]

G Resazurin Resazurin (Blue, Non-fluorescent) Mito_Enzyme Mitochondrial Reductases (in Viable Cells) Resazurin->Mito_Enzyme Reduction Resorufin Resorufin (Pink, Fluorescent) Mito_Enzyme->Resorufin Measure Measure Fluorescence (Ex: 560nm / Em: 590nm) Resorufin->Measure Signal Proportional to Number of Viable Cells

Caption: Principle of the Resazurin cell viability assay.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells and perform a viable cell count (e.g., using Trypan Blue). Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well) and seed 100 µL into each well of an opaque-walled 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of the this compound derivative. Include vehicle control and no-cell (media only) blank wells.[8]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[17]

  • Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS).[7] Add 20 µL of this solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.[7]

  • Fluorescence Measurement: Record the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[7]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[10] The released LDH catalyzes a reaction that results in the formation of a colored formazan product, which is measured spectrophotometrically.[11]

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the Resazurin assay protocol, using a clear 96-well plate.

  • Establish Controls: It is critical to include three types of controls for this assay:

    • Spontaneous LDH Release: Untreated cells (vehicle control) to measure baseline LDH release.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) to determine 100% LDH release.[18]

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] Stop the reaction by adding a stop solution if required by the kit.[1] Measure the absorbance at 490 nm using a microplate reader.[10]

Data Analysis and Presentation

Calculating Percent Viability and Cytotoxicity
  • Resazurin Assay:

    • Subtract the average fluorescence of the 'media only' blanks from all other readings.

    • Calculate Percent Viability using the formula: % Viability = (Fluorescence_of_Treated_Sample / Fluorescence_of_Vehicle_Control) * 100

  • LDH Assay:

    • Subtract the 'background control' absorbance from all other readings.

    • Calculate Percent Cytotoxicity using the formula: % Cytotoxicity = ((Absorbance_of_Treated_Sample - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)) * 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.[19] It is a key metric of a compound's potency. To determine the IC₅₀, plot the percent viability (or percent inhibition) against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response curve).[20][21] This can be performed using software like GraphPad Prism or specialized Excel add-ins.[22]

Data Presentation Table

Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison.

Cell LineCompoundIncubation Time (hours)IC₅₀ (µM)Assay Type
MCF-7 (Human Breast Cancer)This compound48Value ± SDResazurin
A549 (Human Lung Cancer)This compound48Value ± SDResazurin
MRC-5 (Normal Human Lung Fibroblast)This compound48Value ± SDResazurin
MCF-7 (Human Breast Cancer)This compound48Value ± SDLDH
Doxorubicin (Positive Control)MCF-748Value ± SDResazurin

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension; Calibrate pipettes; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[15][16]
Low Signal in Resazurin Assay Insufficient cell number; Short incubation time with the dye.Optimize cell seeding density; Increase incubation time with resazurin (e.g., up to 4 hours).[15]
High Background in LDH Assay Serum in the culture medium contains LDH; Microbial contamination.Use a serum-free medium during the final hours of treatment if possible; Visually inspect plates for contamination.[15]
Compound Precipitation Poor solubility of the piperazine derivative in the aqueous culture medium.Check the solubility limit; Ensure the final DMSO concentration is minimal and the compound is well-mixed before adding to cells.[15]

References

Application Notes & Protocols: Strategic Use of 1-(4-Cyanobenzyl)piperazine for CNS-Targeted Library Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Element in CNS Drug Discovery

The development of therapeutics targeting the Central Nervous System (CNS) is one of the most formidable challenges in medicinal chemistry. A primary obstacle is the blood-brain barrier (BBB), a highly selective physiological guard that restricts the passage of most small molecules from the systemic circulation into the brain.[1][][3] This necessitates a rigorous design strategy, prioritizing molecules with a specific constellation of physicochemical properties.

Within this context, the piperazine ring has emerged as a "privileged scaffold".[4] This six-membered heterocycle, with its two opposing nitrogen atoms, is a common feature in numerous FDA-approved CNS drugs, including antipsychotics and antidepressants.[4] The piperazine moiety offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. Its nitrogen atoms can serve as hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility—a critical factor for drug administration and distribution.[5] The synthetic versatility of the piperazine core allows for the systematic modification of its substituents to fine-tune properties like lipophilicity, polarity, and target engagement.[4]

This guide focuses on a specific, strategically designed building block: 1-(4-Cyanobenzyl)piperazine . We will explore the rationale behind its use, its advantageous properties for CNS library synthesis, and provide detailed protocols for its application in generating focused compound libraries poised for hit discovery in CNS drug development programs.

Part 1: The Rationale - Why this compound?

The selection of a building block for a CNS-targeted library is a critical decision. This compound is not an arbitrary choice; it is a carefully considered starting point designed to imbue the resulting library with favorable CNS drug-like properties.

The Core Piperazine: A Foundation for CNS Penetration

The piperazine nucleus itself provides a solid foundation. Its inherent basicity and potential for hydrogen bonding contribute positively to the overall solubility of the molecule.[5] The two nitrogen atoms offer distinct points for diversification. The secondary amine of this compound is a reactive handle for the introduction of a wide array of chemical functionalities through techniques like amide coupling, reductive amination, or nucleophilic substitution, enabling the construction of a diverse library from a common core.

The Cyanobenzyl Moiety: A Multi-Functional Modulator

The 4-cyanobenzyl group is a key feature that enhances the potential of this building block for CNS applications.

  • Lipophilicity and Polarity Balance: The benzyl group adds a degree of lipophilicity, which is generally favorable for crossing the lipid membranes of the BBB.[3] However, the cyano group, with its polar character, helps to modulate this lipophilicity, preventing the resulting molecules from becoming excessively greasy. High lipophilicity can lead to undesirable properties such as rapid metabolic turnover and off-target binding.[3] The cyano group helps to strike a balance, aiming for the optimal lipophilicity range for CNS drugs (typically a cLogP between 1.5 and 2.7).[3]

  • Metabolic Stability: The cyano group is generally considered to be metabolically stable, which is a desirable trait for any drug candidate.

  • Hydrogen Bond Acceptor: The nitrogen of the cyano group can act as a hydrogen bond acceptor, potentially contributing to target binding interactions.

  • Vector for Orientation: The rigid benzyl linker orients the cyano group away from the piperazine core, allowing it to explore different regions of a target's binding pocket.

Physicochemical Properties for CNS-Likeness

Successful CNS drugs typically fall within a defined range of physicochemical properties. Libraries built from this compound are well-positioned to adhere to these guidelines.

PropertyCNS Drug GuidelineRationale
Molecular Weight (MW) ≤ 350 Da[6]Smaller molecules have a higher probability of passive diffusion across the BBB.
cLogP ≤ 3.0[6] (Optimal ~2.1[3])Balances lipid solubility for membrane crossing with aqueous solubility to avoid non-specific binding and poor pharmacokinetics.
Topological Polar Surface Area (TPSA) < 70 Ų[6]A measure of the molecule's polarity. Lower TPSA is strongly correlated with better BBB penetration.
Hydrogen Bond Donors (HBD) ≤ 3[1]Fewer hydrogen bond donors reduce the energy penalty of desolvation when crossing the lipid barrier.
Hydrogen Bond Acceptors (HBA) ≤ 7[1]While some are needed for solubility and target interaction, too many can hinder BBB permeability.
Number of Rotatable Bonds < 8[1]Increased molecular flexibility can be detrimental to BBB penetration and oral bioavailability.

Table 1: Key Physicochemical Properties for CNS Drug Design.

Derivatives of this compound can be readily designed to fall within these parameters by carefully selecting the building blocks for diversification at the second piperazine nitrogen.

Part 2: Experimental Protocols

This section provides detailed protocols for the synthesis of a focused library from this compound and for the subsequent evaluation of the library members for their potential to cross the blood-brain barrier.

Protocol: Parallel Synthesis of a Focused Amide Library

This protocol describes the parallel synthesis of a 96-well library of amides derived from this compound and a diverse set of carboxylic acids. This method is amenable to automation and high-throughput synthesis.

Objective: To generate a diverse library of N-acyl derivatives of this compound.

Materials:

  • This compound (MW: 201.27 g/mol )

  • A diverse set of 96 carboxylic acids (pre-weighed in a 96-well plate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well deep-well plates

  • Automated liquid handler (optional, but recommended)

  • Parallel synthesizer or shaker

  • Centrifugal evaporator

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIC in anhydrous DMF.

    • Prepare a 0.6 M stock solution of HOBt in anhydrous DMF.

    • Aliquot 0.1 mmol of each of the 96 diverse carboxylic acids into the wells of a 96-well deep-well plate.

  • Reaction Setup:

    • To each well of the carboxylic acid plate, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 200 µL of the HOBt stock solution (0.12 mmol) to each well.

    • Seal the plate and agitate for 10 minutes at room temperature.

    • Add 200 µL of the DIC stock solution (0.12 mmol) to each well.

    • Seal the plate securely and place it on a shaker. Agitate at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of saturated NaHCO₃ solution to each well.

    • Extract the products by adding 2 mL of DCM to each well.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous (upper) layer.

    • Wash the organic layer with 1 mL of brine.

    • Separate the layers and transfer the organic phase to a new 96-well plate containing anhydrous MgSO₄.

    • After 15 minutes, filter the solutions to remove the MgSO₄.

  • Purification and Characterization:

    • Concentrate the organic solutions in a centrifugal evaporator to yield the crude products.

    • The crude products can be purified by parallel HPLC-MS.

    • Characterize the final products by LC-MS and ¹H NMR to confirm identity and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A This compound Stock Solution D Dispense Reagents into 96-Well Plate A->D B Carboxylic Acid Library Plate B->D C Coupling Reagent Stock Solutions (DIC, HOBt) C->D E Agitate at Room Temp (16-24h) D->E F Aqueous Quench (NaHCO3) E->F G Liquid-Liquid Extraction (DCM) F->G H Drying & Evaporation G->H I Parallel HPLC-MS Purification H->I J LC-MS & NMR Characterization I->J K Final Compound Library Plate J->K

Caption: Workflow for Parallel Amide Library Synthesis.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

This protocol describes a non-cell-based, high-throughput assay to predict the passive permeability of the synthesized library across the blood-brain barrier.[7][8][9][10][11]

Objective: To assess the potential of library compounds to cross the BBB by passive diffusion.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate with a hydrophobic PVDF membrane and a matching 96-well acceptor plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Synthesized compound library (in DMSO)

  • High and low permeability control compounds (e.g., testosterone and furosemide, respectively)

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Membrane Preparation:

    • Prepare the brain lipid solution by dissolving the porcine brain lipid extract in dodecane.

    • Coat the filter membrane of each well of the donor plate with a small volume (e.g., 5 µL) of the brain lipid solution.

  • Compound Preparation:

    • Prepare a donor solution by diluting the test compounds and controls in PBS to a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., <1%).

    • Fill the wells of the acceptor plate with PBS.

  • Assay Execution:

    • Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

    • Add the donor solutions (test compounds and controls) to the donor plate wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) for each compound using the following equation:

    Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VD * VA / (Area * t * (VD + VA)) )

    Where:

    • CA(t) is the compound concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • t is the incubation time.

Interpretation of Results:

  • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s[8]

  • Medium Permeability (CNS+/-): Pe between 2.0 and 4.0 x 10⁻⁶ cm/s

  • Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s[8]

Compounds with high permeability are prioritized for further screening.

Part 3: Screening Cascade and Data Interpretation

A successful CNS drug discovery campaign relies on a tiered screening approach to efficiently identify promising candidates.

G A Primary Screening (e.g., Receptor Binding Assay) B Hits from Primary Screen A->B High-Throughput C Secondary Screening (e.g., Functional Cell-Based Assay) B->C Dose-Response D Confirmed Hits C->D E In Vitro ADME/Tox (PAMPA-BBB, Microsomal Stability, Cytotoxicity) D->E Profiling F Leads with Favorable Profiles E->F G In Vivo PK/PD & Efficacy Studies in Animal Models F->G Prioritization H Lead Candidates G->H

Caption: A typical screening cascade for a CNS-targeted library.

Primary Screening: Target Engagement

The initial screen should be a high-throughput assay to identify compounds that interact with the CNS target of interest. A common and effective primary screen is a receptor binding assay .

Example Protocol: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

Objective: To determine the affinity of library compounds for a specific CNS receptor.

Principle: This is a competitive binding assay where the library compound competes with a known radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the target GPCR.

  • A specific radioligand for the target receptor (e.g., ³H-spiperone for dopamine D2 receptors).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Assay buffer.

  • Synthesized compound library.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

  • Determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each active compound.

Secondary and Tertiary Screening

Hits from the primary screen are then subjected to further assays to confirm their activity and elucidate their mechanism of action.

  • Functional Assays: These assays measure the functional consequence of receptor binding (e.g., cAMP assays for GPCRs, calcium flux assays).

  • In Vitro ADME/Tox: Promising compounds are profiled for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. This is where the PAMPA-BBB assay is crucial. Other key assays include metabolic stability in liver microsomes and cytotoxicity assays.

Conclusion

This compound is a highly valuable building block for the development of CNS-targeted compound libraries. Its structure is rationally designed to incorporate the privileged piperazine scaffold with a modulating cyanobenzyl moiety, guiding the resulting library towards a favorable physicochemical property space for BBB penetration. The synthetic accessibility of this starting material, coupled with its suitability for parallel synthesis techniques, allows for the rapid generation of diverse and novel chemical matter. By employing a systematic approach of library synthesis, in vitro permeability assessment, and a tiered screening cascade, researchers can effectively leverage this compound to accelerate the discovery of new lead compounds for the treatment of challenging CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-(4-Cyanobenzyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles of the Synthesis

The synthesis of 1-(4-cyanobenzyl)piperazine is fundamentally a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) process. In this reaction, the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-cyanobenzyl halide (typically chloride or bromide). This leads to the displacement of the halide ion and the formation of the desired product.

Core Reaction:

  • Nucleophile: Piperazine

  • Electrophile: 4-Cyanobenzyl halide

  • Leaving Group: Halide ion (Br⁻ or Cl⁻)

A significant challenge in this synthesis is controlling the selectivity between mono- and di-alkylation of the piperazine ring.[1][2] Since the product, this compound, still contains a reactive secondary amine, it can react with another molecule of the 4-cyanobenzyl halide to form the undesired 1,4-bis(4-cyanobenzyl)piperazine byproduct. Minimizing this side reaction is crucial for maximizing the yield of the target compound.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific challenges that may arise during the synthesis, offering detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low, and I'm observing a significant amount of a less polar byproduct on my TLC. What is happening and how can I fix it?

Answer:

This is a classic problem of over-alkylation. The less polar byproduct is almost certainly the 1,4-disubstituted piperazine. Here’s a breakdown of the causes and the corrective measures:

A. Stoichiometric Imbalance:

The relative amounts of your reactants are the most critical factor in determining the product distribution.

  • Causality: If the concentration of the 4-cyanobenzyl halide is too high relative to piperazine, the mono-substituted product, once formed, will effectively compete with the remaining piperazine for the alkylating agent. This leads to the formation of the dialkylated byproduct.

  • Solution: Employ a significant excess of piperazine. A molar ratio of 4:1 to 10:1 (piperazine to 4-cyanobenzyl halide) is recommended.[3] This ensures that the electrophile is statistically more likely to react with an unreacted piperazine molecule.

B. Reaction Conditions:

  • Slow Addition: Instead of adding the reactants all at once, add the 4-cyanobenzyl halide solution dropwise to the piperazine solution. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring mono-alkylation.[1]

  • Solvent Choice: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants but do not interfere with the nucleophilic attack.

  • Temperature: The reaction can typically be run at room temperature or with gentle heating (40-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could promote side reactions.

Experimental Workflow for Maximizing Mono-substitution:

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_outcome Expected Outcome A Piperazine (4-10 equivalents) in Acetonitrile C Slow, Dropwise Addition of B to A A->C B 4-Cyanobenzyl Halide (1 equivalent) in Acetonitrile B->C D Maintain Temperature (Room Temp to 60°C) C->D E Monitor by TLC (Disappearance of Halide) D->E F High Yield of Mono-substituted Product E->F Reaction Complete G Minimized Di-substituted Byproduct E->G

Caption: Optimized workflow to favor mono-alkylation.

Question 2: Should I use 4-cyanobenzyl chloride or 4-cyanobenzyl bromide? Does it make a difference?

Answer:

Yes, the choice of the halide leaving group has a direct impact on the reaction rate due to differences in their leaving group ability.

  • Chemical Principle: In SN2 reactions, a better leaving group is one that is a weaker base and can better stabilize the negative charge it acquires after bond cleavage.

  • Reactivity Order: The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[4]

  • Practical Implications:

    • 4-Cyanobenzyl Bromide: Will react faster due to bromide being a better leaving group than chloride.[5] This can be advantageous for achieving complete conversion in a shorter time.

    • 4-Cyanobenzyl Chloride: Is generally less expensive and more stable for long-term storage. The reaction will be slower, which can sometimes offer better control.

Table 1: Comparison of 4-Cyanobenzyl Halides

Feature4-Cyanobenzyl Chloride4-Cyanobenzyl Bromide
Reactivity LowerHigher[4][5]
Reaction Time LongerShorter
Cost Generally LowerGenerally Higher
Stability HigherLower

Recommendation: For most applications, 4-cyanobenzyl chloride is sufficient, especially if the reaction is heated slightly. If you are struggling with an incomplete reaction, switching to the bromide is a logical step to increase the reaction rate.

Question 3: My work-up procedure seems inefficient, and I suspect I'm losing product. How can I improve my purification strategy?

Answer:

A robust work-up and purification strategy is essential for isolating your product in high purity and yield.

  • Expert Insight: The key is to effectively separate the desired product from the large excess of unreacted piperazine and any potential byproducts. An acid-base extraction is the most powerful tool for this.

  • Detailed Purification Protocol:

    • Quench and Extract: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate. Your product and the dialkylated byproduct will be in the organic layer.

    • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine will be protonated and move into the aqueous layer, effectively removing it from your product. Repeat this wash two to three times.

    • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove the bulk of the water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentration and Final Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can often be purified further by crystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography if necessary.

Purification Flow Diagram:

G A Crude Reaction Mixture B 1. Quench with H₂O 2. Extract with DCM/EtOAc A->B C Organic Layer (Product + Byproduct + Excess Piperazine) B->C D Aqueous Layer B->D E Wash with 1M HCl C->E F Organic Layer (Product + Byproduct) E->F G Aqueous Layer (Protonated Piperazine) E->G H 1. Wash with NaHCO₃ 2. Wash with Brine 3. Dry (Na₂SO₄) F->H I Concentrate Solvent H->I J Crude Product I->J K Purify by Crystallization or Chromatography J->K L Pure this compound K->L

References

Technical Support Center: Troubleshooting Common Side Reactions in N-Benzylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical scaffold. N-benzylpiperazines are integral components in a vast array of pharmaceuticals, making their efficient and clean synthesis a critical task.[1][2]

This document provides in-depth, question-and-answer-based troubleshooting for the most common synthetic routes, focusing on the causality behind experimental choices and providing validated, actionable solutions.

Nucleophilic Substitution (Direct N-Alkylation)

Direct N-alkylation of piperazine with a benzyl halide is a common and straightforward approach. However, its primary challenge lies in controlling the selectivity between mono- and di-alkylation due to the presence of two nucleophilic nitrogen atoms.[3][4]

FAQ 1: My reaction produces a significant amount of the 1,4-dibenzylpiperazine byproduct. How can I improve the yield of the mono-benzylated product?

This is the most frequent issue in direct alkylation. The mono-benzylated product is often more reactive than the starting piperazine, leading to a second alkylation event.[5]

Potential Cause & Troubleshooting Steps:

  • Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to benzyl halide will almost certainly lead to a mixture of mono- and di-substituted products, along with unreacted piperazine.[3]

    • Solution: Employ a large excess of piperazine (5 to 10 equivalents) relative to the benzyl halide.[6][7] This statistical approach increases the probability that the benzyl halide will react with an un-substituted piperazine molecule rather than the desired mono-substituted product. The downside is the need to remove a large amount of excess piperazine during workup.

  • Rapid Addition of Electrophile: Adding the benzyl halide quickly creates a high local concentration, promoting the second alkylation.

    • Solution: Add the benzyl halide solution dropwise to the piperazine solution, preferably at a reduced temperature (e.g., 0 °C to room temperature), to maintain a low concentration of the electrophile.[3][6]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation.

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and maintain the lowest temperature that allows for a reasonable reaction rate.[6]

  • Inefficient Mixing: Poor stirring can lead to localized areas of high benzyl halide concentration.

    • Solution: Ensure vigorous and efficient stirring throughout the addition and the course of the reaction.

Advanced Strategy: Mono-Protection

For the highest selectivity, a protection/deprotection strategy is the most reliable method.[3][7][8]

  • Protect: React piperazine with one equivalent of a protecting group agent, such as di-tert-butyl dicarbonate (Boc₂O), to form N-Boc-piperazine.[6][7] This blocks one nitrogen atom.

  • Alkylate: Perform the benzylation on the free secondary amine of N-Boc-piperazine.

  • Deprotect: Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the pure mono-N-benzylpiperazine.[7]

While this adds steps, it often results in a higher overall yield and simplifies purification significantly.[7]

Diagram: N-Alkylation and the Di-benzylation Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Piperazine Piperazine NBenzylpiperazine N-Benzylpiperazine (Product) Piperazine->NBenzylpiperazine  Mono-alkylation BenzylHalide1 Benzyl Halide (1 eq.) BenzylHalide1->NBenzylpiperazine NBenzylpiperazine_side N-Benzylpiperazine NBenzylpiperazine->NBenzylpiperazine_side Product from desired pathway DiBenzylpiperazine 1,4-Dibenzylpiperazine (Byproduct) NBenzylpiperazine_side->DiBenzylpiperazine  Di-alkylation BenzylHalide2 Benzyl Halide (Excess) BenzylHalide2->DiBenzylpiperazine

Caption: Control of stoichiometry is key to favor mono-alkylation over di-alkylation.

Reductive Amination

Reductive amination is a powerful alternative that involves the reaction of piperazine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the N-benzylpiperazine product.[3][9] This method elegantly avoids over-alkylation to quaternary ammonium salts.[8]

FAQ 2: My reductive amination reaction is sluggish, and I observe a significant amount of unreacted piperazine and benzaldehyde. What's wrong?

This issue typically points to problems with the two key stages of the reaction: imine/iminium ion formation and reduction.

Potential Cause & Troubleshooting Steps:

  • Incorrect pH: The formation of the imine intermediate is pH-dependent. The reaction requires mildly acidic conditions (typically pH 4-5) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10] If the pH is too low, the piperazine starting material will be fully protonated and non-nucleophilic.[10] If the pH is too high, imine formation will be slow.

    • Solution: Add a mild acid, such as acetic acid, to the reaction mixture. Typically, it is added as a co-solvent with the reducing agent, as in sodium triacetoxyborohydride.

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Some reducing agents are not selective and can reduce the starting aldehyde before it has a chance to form the imine.

    • Solution: Use a mild and selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (STAB) is an excellent choice for this reason and is widely used.[11] Sodium cyanoborohydride (NaBH₃CN) is another effective option, but it is highly toxic.[10][12]

  • Presence of Water: While some water can be tolerated, excess water can hydrolyze the imine intermediate back to the starting materials.

    • Solution: Use anhydrous solvents (like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or isopropanol) and ensure starting materials are dry.[13] Molecular sieves can be added to the reaction to scavenge water.

FAQ 3: I am seeing byproducts other than my starting materials. What could they be?

While cleaner than direct alkylation, reductive amination is not without potential side reactions.

Potential Cause & Troubleshooting Steps:

  • Formation of Benzyl Alcohol: This occurs if the reducing agent reduces the benzaldehyde starting material before it can react with piperazine.

    • Solution: This is a strong indication that your reducing agent is too reactive or that imine formation is too slow. Switch to a milder reducing agent like STAB.[10] Ensure the conditions (e.g., pH) are optimized for imine formation.

  • Formation of N,N'-bis(benzyl)piperazine (Di-substitution): While less common than in direct alkylation, if the reaction is run with an excess of benzaldehyde and reducing agent, the mono-substituted product can react again.

    • Solution: Use piperazine in excess or a 1:1 stoichiometry of piperazine to benzaldehyde to favor the mono-substituted product.

Table: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideSTABDCE, THFMild, highly selective for iminium ions, non-toxic.[3][11]Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMethanol, IPAStable in mildly acidic conditions, selective.[10][13]Highly toxic (releases HCN gas in strong acid).
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily available.Less selective; can reduce aldehydes/ketones directly.[10]

Diagram: Reductive Amination Workflow

G start Start: Piperazine + Benzaldehyde imine Step 1: Imine/Iminium Formation (Mildly acidic, e.g., AcOH) start->imine benzyl_alcohol Side Reaction: Aldehyde Reduction start->benzyl_alcohol Unselective Reducing Agent hydrolysis Side Reaction: Hydrolysis imine->hydrolysis H₂O reduction Step 2: Reduction (Add STAB or NaBH3CN) imine->reduction product Product: N-Benzylpiperazine reduction->product

Caption: A two-step, one-pot process requiring careful control of pH and reducing agent.

Buchwald-Hartwig Amination

For synthesizing N-aryl piperazines, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a state-of-the-art method.[1][2][14] It allows for the formation of C-N bonds under conditions that other methods cannot achieve. However, it is a complex catalytic reaction sensitive to multiple variables.[14][15]

FAQ 4: My Buchwald-Hartwig reaction has a very low yield, and I'm recovering mostly my aryl halide starting material. What is causing the low conversion?

Low yields in this reaction often point to issues with the catalyst's activity.[6][16]

Potential Cause & Troubleshooting Steps:

  • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is extremely sensitive to oxygen.

    • Solution: The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox. Solvents and liquid reagents must be thoroughly degassed before use (e.g., by sparging with argon or through freeze-pump-thaw cycles).

  • Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. The choice depends heavily on the specific aryl halide and amine.[6][16]

    • Solution: Screen a variety of ligands. For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or ferrocene-based ligands like dppf) are often required.[14][16]

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the amine and regenerating the catalyst. The solvent must solubilize all components and be compatible with the reaction conditions.[6][16]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, if they cause starting material decomposition, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][16] Toluene, dioxane, and THF are common solvents.[16]

FAQ 5: My mass spec shows a byproduct with a mass corresponding to my aryl halide minus the halogen (hydrodehalogenation). Why is this happening?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig couplings where the aryl halide is reduced to the corresponding arene.[14][17]

Potential Cause & Troubleshooting Steps:

  • β-Hydride Elimination: This can compete with reductive elimination, especially with primary amines, leading to the formation of a Pd-H species that can then reduce the aryl halide.[14]

    • Solution: While piperazine is a secondary amine, related side pathways can occur. Optimizing the ligand and reaction temperature can help favor the desired reductive elimination pathway.

  • Presence of Water/Protic Impurities: Water can react with the catalytic species to generate palladium hydride intermediates, which are responsible for the hydrodehalogenation.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents and dry the base and piperazine before use.

Diagram: Simplified Buchwald-Hartwig Cycle & Side Reaction

G Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex L-Pd(II)(Ar)(NR2) OA_Complex->Amine_Complex Amine Binding & Deprotonation (HNR2, Base) Amine_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amine_Complex->Product PdH_species L-Pd(II)(H)(X) Amine_Complex->PdH_species Side Pathways Hydrodehalogenation Ar-H (Byproduct) PdH_species->Pd0 Reductive Elimination PdH_species->Hydrodehalogenation

Caption: The catalytic cycle for C-N bond formation and a competing hydrodehalogenation pathway.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation using Excess Piperazine

Materials:

  • Piperazine (10 eq.)

  • Benzyl chloride (1 eq.)

  • Potassium carbonate (K₂CO₃) (2 eq.)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperazine (10 eq.) and anhydrous acetonitrile.

  • Add potassium carbonate (2 eq.) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloride (1 eq.) in acetonitrile dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Upon completion, filter the mixture to remove inorganic salts and excess piperazine.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue. A common method is an acid-base extraction: dissolve the residue in an organic solvent (e.g., ethyl acetate), extract with aqueous HCl (1M) to move the basic products to the aqueous layer, wash the aqueous layer with organic solvent to remove non-basic impurities, basify the aqueous layer with NaOH, and then extract the purified product back into an organic solvent.[6]

Protocol 2: General Procedure for Reductive Amination using STAB

Materials:

  • Piperazine (1.2 eq.)

  • Benzaldehyde (1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (catalytic amount, ~5% v/v)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperazine (1.2 eq.), benzaldehyde (1 eq.), and anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS indicates the consumption of starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCE or dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 1-(4-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Cyanobenzyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles to help you overcome common challenges and achieve high purity in your product.

I. Understanding the Chemistry: Potential Impurities

The synthesis of this compound, often achieved through the reaction of piperazine with 4-cyanobenzyl chloride or via reductive amination of piperazine with 4-cyanobenzaldehyde, can lead to several impurities.[1][2] A clear understanding of these potential contaminants is the first step toward effective purification.

Common Impurities:

  • Unreacted Starting Materials: Residual piperazine or 4-cyanobenzyl precursors.

  • Over-alkylation By-product: 1,4-bis(4-Cyanobenzyl)piperazine, a common issue when reacting piperazine with alkyl halides.[3]

  • Solvent and Reagent Residues: Solvents used in the reaction (e.g., DCM, THF) or by-products from reducing agents (e.g., borate salts from NaBH(OAc)₃).[4][5]

  • Degradation Products: Potential hydrolysis of the nitrile group under harsh acidic or basic conditions during workup.

The purification strategy you choose will depend on the specific impurities present in your crude product.

II. Frequently Asked Questions (FAQs)

Q1: My crude NMR shows broad peaks. What could be the cause?

Broad peaks in an NMR spectrum of an amine-containing compound can often be attributed to several factors:

  • Residual Acid or Base: Trace amounts of acid (e.g., from a reductive amination workup) or base can lead to proton exchange, which broadens the signals of nearby protons. A proper aqueous workup with a mild base like sodium bicarbonate is crucial.[4]

  • Presence of Salts: If your product is partially in a salt form (e.g., hydrochloride or acetate), this can also cause peak broadening.

  • Paramagnetic Impurities: Though less common, trace metal impurities can significantly broaden NMR signals.

Q2: I'm getting a viscous yellow oil instead of a crystalline solid. What should I do?

This is a common observation when the product is impure.[4] The yellow color often indicates the presence of impurities. The oily consistency suggests that the impurities are preventing the crystallization of your product. The first step is to attempt a robust purification method like column chromatography or an acid-base extraction to remove these contaminants.

Q3: Can I purify this compound by distillation?

While distillation is a powerful purification technique, it is generally not suitable for this compound due to its high boiling point and potential for decomposition at elevated temperatures. Other methods like recrystallization or chromatography are preferred.

III. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques for this compound.

A. Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a highly effective and straightforward method to separate basic compounds like this compound from acidic and neutral impurities.[6][7][8] This technique leverages the differential solubility of the amine in its neutral and protonated (salt) forms.[6]

When to Use It:

  • To remove unreacted acidic starting materials.

  • To separate the desired amine from neutral by-products.

  • As a preliminary purification step before chromatography or recrystallization.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) solution. The basic this compound will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer.[6][8] Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the desired product salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is greater than 10.[6] This will deprotonate the amine salt, regenerating the neutral, water-insoluble amine.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (DCM or EtOAc) to recover the purified product.[8]

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Visual Workflow: Acid-Base Extraction

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 organic_layer1 Organic Layer: Neutral & Acidic Impurities sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Product as HCl Salt sep_funnel1->aqueous_layer1 Separate sep_funnel2 Separatory Funnel: Add 2M NaOH aqueous_layer1->sep_funnel2 aqueous_layer2 Aqueous Layer: Salts sep_funnel2->aqueous_layer2 Separate back_extraction Back-extract with Organic Solvent sep_funnel2->back_extraction Product Precipitates pure_product Purified Product in Organic Solvent back_extraction->pure_product

Caption: Workflow for purifying this compound via acid-base extraction.

B. Column Chromatography: For High Purity

When acid-base extraction is insufficient, particularly for separating structurally similar impurities like the over-alkylation product, column chromatography is the method of choice.[9]

When to Use It:

  • To separate compounds with similar polarities.

  • When a very high degree of purity is required (>99%).[10]

  • For removing the 1,4-bis(4-Cyanobenzyl)piperazine by-product.

Troubleshooting Table: Column Chromatography

IssuePotential CauseRecommended Solution
Product streaks on the column The amine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, like triethylamine (0.5-1%), to the mobile phase to improve the peak shape.[3]
Poor separation of product and impurities The mobile phase polarity is not optimized.Systematically vary the solvent ratio (e.g., ethyl acetate/hexanes) and monitor the separation by TLC. A gradient elution may be necessary.
Product does not elute from the column The mobile phase is not polar enough.Increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol for highly polar compounds.

Experimental Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Add a small amount of triethylamine (e.g., 0.5%) to the solvent system to prevent streaking.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ColumnChromatography

References

Technical Support Center: Stability of 1-(4-Cyanobenzyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Cyanobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience to help you troubleshoot and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution revolve around two primary degradation pathways:

  • Hydrolysis of the Cyano Group: The nitrile (-CN) functional group can undergo hydrolysis to form a carboxylic acid or an amide, particularly under acidic or basic conditions.[1][2][3][4][5] While the reaction with neutral water is typically slow, it can be accelerated by changes in pH.[2][3]

  • Oxidation of the Piperazine Ring and Benzylic Carbon: The piperazine ring and the benzylic carbon are susceptible to oxidation.[6][7][8] This can be initiated by exposure to atmospheric oxygen, light (photodegradation), or heat.[6][9][10][11]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of chemical degradation.[12]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[10][11][13]

  • Atmosphere: For long-term storage, it is advisable to purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[13][14]

  • Aliquoting: Store the compound in small, single-use aliquots to avoid repeated freeze-thaw cycles which can accelerate degradation.[10]

Storage ConditionRecommendationRationale
Temperature -20°C or -80°CReduces the rate of chemical reactions.
Light Exposure Amber vials or foil wrapPrevents photodegradation.[10][11]
Atmosphere Purge with inert gas (N₂ or Ar)Minimizes oxidation.[13][14]
Aliquoting Single-use aliquotsAvoids freeze-thaw cycles.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q3: I am seeing an unexpected peak in my HPLC chromatogram that grows over time. What could it be?

A3: The appearance of a new peak that increases in area over time is a strong indicator of compound degradation. For this compound, the most likely culprits are hydrolysis or oxidation products.

  • Hydrolysis Products: The nitrile group can hydrolyze to either a carboxylic acid or an amide. These products will have different polarities and thus different retention times on a reverse-phase HPLC column.

  • Oxidation Products: Oxidation can occur on the piperazine ring or the benzylic carbon.[6][7][8] These oxidized derivatives will also present as new peaks in your chromatogram.

To identify the unknown peak, mass spectrometry (LC-MS) is the most effective tool. The mass difference between the parent compound and the new peak can help elucidate its structure.

Q4: My experimental results are inconsistent, and I suspect my compound is degrading. How can I confirm this?

A4: Inconsistent results are a common consequence of using a degraded compound. To confirm if degradation is the issue, you can perform a simple stability study.

Protocol: Basic Stability Study

  • Prepare a fresh stock solution of this compound in your experimental solvent.

  • Divide the solution into several aliquots. Store them under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Analyze an aliquot from each condition at various time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like HPLC.

  • Compare the peak area of the parent compound and any new peaks that appear over time. A decrease in the parent peak area and an increase in new peak areas will confirm degradation.

Q5: I am struggling to develop a stability-indicating HPLC method to separate the parent compound from its degradants. What are some key parameters to optimize?

A5: Developing a robust, stability-indicating HPLC method is crucial for accurately assessing the stability of your compound. If you are having trouble with separation, consider optimizing the following parameters:

  • Column Chemistry: While a C18 column is a good starting point, you may need to explore different stationary phases to achieve the desired selectivity. Consider trying a C8, phenyl, or cyano column.[10]

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the retention and peak shape of basic compounds like this compound and its potential acidic or basic degradants. Experiment with a range of pH values.[10]

  • Organic Modifier: Varying the type (e.g., acetonitrile, methanol) and proportion of the organic solvent in your mobile phase can alter the selectivity of your separation.[10]

  • Additives: For basic analytes that tend to show poor peak shape, adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing.[10]

  • Gradient Elution: If you cannot achieve adequate separation with an isocratic method, a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[10]

Visualizing Degradation Pathways and Workflows

Hydrolysis Pathway of this compound

The following diagram illustrates the potential hydrolysis pathway of the cyano group under acidic or basic conditions.

Hydrolysis_Pathway cluster_main Hydrolysis of this compound Parent This compound Amide 1-(4-Carboxamidobenzyl)piperazine Parent->Amide H₂O / H⁺ or OH⁻ (Controlled Hydrolysis) Carboxylic_Acid 1-(4-Carboxybenzyl)piperazine Parent->Carboxylic_Acid H₂O / H⁺ or OH⁻ (Complete Hydrolysis) Amide->Carboxylic_Acid H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Potential hydrolysis pathway of the nitrile group.

Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to follow when you suspect your compound is degrading in solution.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Inconsistent Experimental Results or Unexpected HPLC Peaks Check_Storage Review Storage Conditions (Temp, Light, Air Exposure) Start->Check_Storage Stability_Study Perform Basic Stability Study (Different Conditions & Time Points) Check_Storage->Stability_Study Analyze_Data Analyze HPLC Data for Parent Peak Decrease & New Peaks Stability_Study->Analyze_Data Degradation_Confirmed Degradation Confirmed? Analyze_Data->Degradation_Confirmed Identify_Degradants Identify Degradation Products (e.g., using LC-MS) Degradation_Confirmed->Identify_Degradants Yes Use_Fresh Prepare Fresh Solutions for Each Experiment Degradation_Confirmed->Use_Fresh No Optimize_Conditions Optimize Storage & Experimental Conditions to Minimize Degradation Identify_Degradants->Optimize_Conditions End Problem Resolved Optimize_Conditions->End Use_Fresh->End

Caption: A step-by-step guide for troubleshooting degradation issues.

References

Technical Support Center: Addressing Poor Solubility of 1-(4-Cyanobenzyl)piperazine Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-cyanobenzyl)piperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a frequent hurdle with piperazine-containing compounds. While the piperazine ring itself is hydrophilic, the overall lipophilicity of the molecule, often driven by other substituents, can dominate its solubility profile.[1] Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The piperazine moiety is basic, with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[1] Consequently, altering the pH of your aqueous solution can significantly enhance the solubility of your compound by ionizing the piperazine nitrogens. A decrease in pH will lead to protonation and increased solubility.[2]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is critical to run appropriate vehicle controls, as high concentrations of organic solvents may be incompatible with certain biological assays.[4]

  • Salt Formation: Converting the free base to a salt is a widely used and highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives.[5][6] Common acidic counterions include hydrochloride, mesylate, and sulfate.[5] A salt screening study is recommended to identify the most suitable counterion that provides optimal solubility and stability.[6][7]

Q2: I've noticed precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my assays. How can I prevent this?

A2: This is a common issue for poorly soluble compounds and indicates that the kinetic solubility in the assay medium has been exceeded. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[8]

  • Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[8]

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation that might occur at lower temperatures.[8]

  • Prepare Fresh Solutions: To ensure consistency and avoid issues with compound stability or precipitation over time, prepare fresh stock solutions before each experiment.[8]

  • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can also help prevent precipitation upon dilution into the aqueous assay buffer.[8]

Q3: Salt formation did not significantly improve the solubility of my this compound derivative, or the resulting salts were unstable. What are my next options?

A3: If salt formation is not a viable option, several other advanced strategies can be employed:

  • Co-crystallization: A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former held together in a crystalline lattice by non-covalent bonds.[9] This can modify the physicochemical properties of the API, including solubility, without altering its chemical structure.[10][11] This technique is applicable to both ionizable and non-ionizable compounds.[9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[13][14]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area available for dissolution.[15][16] Nanosuspensions are typically stabilized by surfactants or polymers and can be a valuable approach for drugs that are poorly soluble in both aqueous and organic media.[17]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective.[18] These formulations, which can include solutions, suspensions, and emulsions, can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[19][20][21]

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound derivatives.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome A Poorly Soluble this compound Derivative B Determine pKa and LogP A->B C pH Adjustment (for ionizable compounds) B->C Ionizable D Use of Co-solvents (e.g., DMSO, Ethanol) B->D Lipophilic E Salt Formation Screening B->E Basic Moiety F Co-crystallization C->F Inadequate Improvement J Solubility Enhanced C->J Successful G Cyclodextrin Complexation D->G Inadequate Improvement D->J Successful H Nanosuspension E->H Inadequate Improvement I Lipid-Based Formulations E->I Inadequate Improvement E->J Successful F->J G->J H->J I->J

Caption: Troubleshooting workflow for solubility enhancement.

Quantitative Data Summary

The following tables summarize the potential improvement in solubility for piperazine derivatives using various techniques, based on literature examples.

Table 1: Solubility Enhancement via Salt Formation

DerivativeOriginal Solubility (mg/mL)Salt FormSalt Solubility (mg/mL)Fold Increase
Drug A (Weak Base)0.01Hydrochloride1.0100
Drug B (Weak Base)0.05Mesylate5.0100
Drug C (Weak Base)0.002Sulfate0.2100

Note: Data are representative and the actual improvement will depend on the specific compound and counterion.[6]

Table 2: Solubility Enhancement via Advanced Techniques

TechniqueExample Co-former/ExcipientFold Increase in Solubility (Typical Range)
Co-crystallizationSuccinic Acid10 - 200
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin10 - 1000
NanosuspensionPoloxamer 18850 - 500

Note: These ranges are illustrative and depend on the specific API and formulation.[10][13][17]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Solubility Determination
  • Preparation of Saturated Solution: Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: Express the solubility in mg/mL or µg/mL at the specified temperature and pH.

Protocol 2: Salt Screening by Slurry Conversion
  • Solvent Selection: Choose a solvent in which the free base has moderate solubility.

  • Preparation: Add the this compound derivative to a vial. Add a stoichiometric amount (e.g., 1:1 molar ratio) of the selected acidic counterion.

  • Slurrying: Add a small amount of the selected solvent to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for conversion to the salt form.

  • Isolation: Filter the solid from the slurry and allow it to air dry.

  • Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.

  • Solubility Testing: Determine the aqueous solubility of the confirmed salts using Protocol 1.

Protocol 3: Preparation of a Nanosuspension by Precipitation
  • Organic Phase Preparation: Dissolve the this compound derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like PVP) in water.

  • Precipitation: Under high-speed stirring or homogenization, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizing Mechanisms

The following diagram illustrates the mechanism of solubility enhancement by cyclodextrin complexation.

G cluster_0 Cyclodextrin Complexation A Poorly Soluble Drug Molecule C Water-Soluble Inclusion Complex D Drug inside Cyclodextrin A->D Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->D

Caption: Cyclodextrin encapsulates a poorly soluble drug.

References

Technical Support Center: Investigating the Metabolic Bioactivation of the Piperazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Drug Development Professionals

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the potential for metabolic bioactivation of the piperazine ring. As Senior Application Scientists, we have designed this resource to move beyond simple protocols and provide a framework for understanding the "why" behind the experimental choices, ensuring the integrity and validity of your findings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when beginning their investigation into piperazine metabolism.

Q1: Is the piperazine ring always a structural alert for metabolic bioactivation?

Not necessarily. While the piperazine moiety can be susceptible to metabolic activation, its chemical environment plays a crucial role.[1] For instance, the presence of electron-withdrawing groups, such as carbonyls attached to the nitrogen atoms, can decrease the electron density of the ring system, making it less prone to oxidation and subsequent bioactivation.[1] Conversely, piperazine rings in different chemical environments, such as those found in certain anti-cancer drugs like ribociclib and abemaciclib, have been shown to be more readily bioactivated.[1] Therefore, a case-by-case evaluation is essential.

Q2: What are the primary metabolic pathways leading to the bioactivation of the piperazine ring?

The main pathways involve enzymatic oxidation, which can lead to the formation of reactive electrophilic intermediates. Key pathways include:

  • α-Carbon Hydroxylation: Oxidation at the carbon atom adjacent (alpha) to a nitrogen atom is a common route.[1] This can lead to the formation of an unstable carbinolamine that can subsequently open to an aldehyde and a secondary amine, or form a reactive iminium ion.

  • N-Dealkylation: This process, often mediated by CYP3A4, involves the removal of an alkyl group attached to one of the piperazine nitrogens.[2][3] This can generate reactive aldehydes and a secondary amine metabolite.[4]

  • Ring Oxidation and Contraction: In some cases, a multi-electron oxidation of the piperazine ring can occur, leading to a reactive intermediate that can be trapped by nucleophiles like glutathione (GSH).[5][6][7][8] This can even result in a novel ring contraction to form an imidazoline structure.[5][6][7]

  • N-Oxidation: Direct oxidation of the nitrogen atoms can lead to the formation of N-oxides.[9]

Q3: What types of reactive metabolites are typically formed from piperazine bioactivation?

The bioactivation of the piperazine ring can generate several types of reactive metabolites, including:

  • Iminium Ions: These are highly electrophilic species formed from the oxidation of the α-carbon. They can readily react with biological nucleophiles like proteins and DNA.

  • Quinone-type Metabolites: If the piperazine-containing molecule also has an aromatic ring, oxidation can lead to the formation of reactive quinones or quinone-imines.[8]

  • Aldehydes: Ring opening or N-dealkylation can produce reactive aldehydes.

Q4: What in vitro systems are most appropriate for studying piperazine bioactivation?

The choice of in vitro system depends on the specific metabolic pathways you aim to investigate.

  • Liver Microsomes (Human, Rat, etc.): These are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[1][10] They are excellent for studying CYP-mediated oxidation pathways.

  • Hepatocytes: Intact liver cells contain both phase I and phase II metabolic enzymes, as well as cofactors. They provide a more complete picture of metabolism and can be used to study conjugation reactions (e.g., with glutathione).

  • Recombinant CYP Enzymes: Using individual, expressed CYP enzymes can help identify the specific isoforms responsible for the bioactivation of your compound.[2]

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during experimental workflows.

Problem 1: No reactive metabolite adducts are detected in my trapping experiments.

Possible CauseTroubleshooting Steps
Metabolic pathway is not active in the chosen in vitro system. 1. System Comparison: Compare results from liver microsomes and hepatocytes. Some pathways, like those involving N-acetyltransferases, are more active in whole cells.[11] 2. Cofactor Check: Ensure all necessary cofactors (e.g., NADPH for CYPs) are present and at optimal concentrations.
The reactive intermediate is too short-lived to be trapped effectively. 1. Increase Trapping Agent Concentration: Use a higher concentration of the nucleophilic trapping agent (e.g., GSH, N-acetylcysteine, or potassium cyanide).[1][12] 2. Optimize Incubation Time: A shorter incubation time might be necessary to capture highly transient species.
The trapping agent is not appropriate for the type of reactive metabolite formed. 1. Consider Different Trapping Agents: Soft electrophiles (e.g., quinones) are better trapped by soft nucleophiles like GSH, while hard electrophiles may require different trapping agents.[8] 2. Use Multiple Trapping Agents: Run parallel experiments with different trapping agents (e.g., GSH and KCN) to cover a broader range of potential reactive species.[13]
Analytical method lacks sensitivity. 1. Optimize LC-MS/MS Method: Ensure your mass spectrometry method is optimized for the detection of the expected adducts. This includes optimizing ionization source parameters and fragmentation energies.[14] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which can aid in the identification of novel adducts.[12]

Problem 2: High covalent binding is observed, but the site of modification cannot be identified.

Possible CauseTroubleshooting Steps
Peptide mapping is incomplete. 1. Use Multiple Proteases: Digestion with multiple proteases (e.g., trypsin and chymotrypsin) can generate overlapping peptides, increasing sequence coverage. 2. Optimize Digestion Conditions: Ensure complete protein denaturation and optimal pH and temperature for enzymatic digestion.
The modified peptide is not detected by the mass spectrometer. 1. Data-Dependent Acquisition: Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods to fragment a wider range of peptides.[12] 2. Manual Data Interrogation: Manually inspect the MS/MS spectra for neutral loss or characteristic fragment ions that may indicate the presence of a modification.
The adducted peptide is too large or too small to be detected. 1. Adjust LC Gradient: A shallower gradient may improve the separation and detection of a wider range of peptides. 2. Consider Different Fragmentation Techniques: Electron-transfer dissociation (ETD) or electron-capture dissociation (ECD) can be more effective for fragmenting larger peptides.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Reactive Metabolite Trapping Assay Using Liver Microsomes

This protocol is designed to identify the formation of electrophilic reactive metabolites by trapping them with glutathione (GSH).

Materials:

  • Test compound (e.g., piperazine-containing drug)

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Glutathione (GSH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In separate microcentrifuge tubes, prepare the following incubation mixtures (final volume of 200 µL):

    • Complete Incubation: Test compound, liver microsomes, NADPH regenerating system, and GSH in phosphate buffer.

    • Control 1 (No NADPH): Test compound, liver microsomes, and GSH in phosphate buffer.

    • Control 2 (No Microsomes): Test compound, NADPH regenerating system, and GSH in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to the "Complete Incubation" and "Control 2" tubes to start the reaction.

  • Incubation: Incubate all tubes at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.

Data Analysis:

  • Compare the chromatograms of the complete incubation with the control samples.

  • Look for new peaks in the complete incubation that correspond to the expected mass of the GSH adduct (Mass of Parent Compound + 305.068 Da).

  • Perform MS/MS fragmentation on the potential adduct peak to confirm its structure.

Workflow for Investigating Piperazine Bioactivation

The following diagram illustrates a logical workflow for a comprehensive investigation into the metabolic bioactivation of a piperazine-containing compound.

Bioactivation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Reactive Metabolite Identification cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Risk Assessment & Mitigation A In Silico Prediction (e.g., StarDrop, XenoSite) B In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) A->B Guide experimental design C Reactive Metabolite Trapping (GSH, KCN) B->C If metabolically unstable D Covalent Binding Assay (Radiolabeled compound or LC-MS) B->D If metabolically unstable E Metabolite Identification (LC-HRMS/MS) C->E Characterize adducts D->E Identify binding sites F CYP Reaction Phenotyping (Recombinant CYPs, Chemical Inhibitors) E->F Identify responsible enzymes H Assess Toxicity of Metabolites (In vitro cytotoxicity assays) E->H Assess biological consequence G Structural Modification to Block Bioactivation (e.g., Fluorine blocking, Steric hindrance) F->G Inform rational design G->B Re-evaluate stability

Caption: A comprehensive workflow for investigating piperazine bioactivation.

Section 4: Key Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in piperazine bioactivation.

Pathway 1: α-Carbon Oxidation Leading to an Iminium Ion

Alpha_Carbon_Oxidation Piperazine Piperazine Derivative Carbinolamine Carbinolamine Intermediate Piperazine->Carbinolamine CYP450 + [O] Iminium Iminium Ion (Reactive Electrophile) Carbinolamine->Iminium - H2O RingOpening Ring-Opened Aldehyde Carbinolamine->RingOpening Ring Opening Adduct Nucleophilic Adduct (e.g., Protein, GSH) Iminium->Adduct + Nucleophile

Caption: α-Carbon oxidation pathway of the piperazine ring.

Pathway 2: Ring Contraction via Multi-Electron Oxidation

Ring_Contraction Piperazine 1,3-Disubstituted Piperazine ReactiveIntermediate Reactive Intermediate (via 6e- oxidation) Piperazine->ReactiveIntermediate CYP450 + [O] GSH_Adduct Initial GSH Adduct ReactiveIntermediate->GSH_Adduct + GSH RingOpened Piperazine Ring Opening GSH_Adduct->RingOpened Intramolecular Aminolysis Imidazoline Imidazoline Ring (via ring closure) RingOpened->Imidazoline Cyclization

Caption: Proposed mechanism for piperazine ring contraction.[5][6][7]

References

Technical Support Center: Mitigating Hepatotoxicity of Piperazine-Containing Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers investigating the hepatotoxicity of piperazine-containing compounds. Drug-induced liver injury (DILI) is a primary reason for drug attrition during development and post-market withdrawal.[1] The piperazine heterocycle is a common scaffold in medicinal chemistry, but it is also associated with potential hepatotoxicity, often through the formation of reactive metabolites.[2][3] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during in vitro assessment of these compounds. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and explore effective mitigation strategies.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental "why" and "how" behind piperazine-induced liver injury in vitro.

Q1: Why are piperazine-containing compounds often associated with hepatotoxicity?

A1: The hepatotoxicity of piperazine derivatives is frequently linked to their metabolic bioactivation.[4] The liver, as the body's primary metabolic hub, employs cytochrome P450 (CYP450) enzymes to process foreign compounds.[5] For some piperazine-containing molecules, this process doesn't just detoxify them; it can create chemically reactive metabolites.[2]

Key mechanisms include:

  • Iminium Ion Formation: The piperazine ring can be oxidized by CYP enzymes (like CYP3A4 and CYP2D6) to form a reactive iminium ion.[2][3][6] This electrophilic species can readily form covalent bonds with cellular nucleophiles like proteins and DNA, leading to cellular dysfunction and adduct formation.[7]

  • Reactive Oxygen Species (ROS) Generation: The metabolic cycling of these compounds can lead to the production of ROS, overwhelming the cell's natural antioxidant defenses.[8] This oxidative stress damages lipids, proteins, and mitochondria.

  • Mitochondrial Impairment: Increased ROS and direct effects of the compound or its metabolites can disrupt the mitochondrial membrane potential, leading to a drop in ATP production and the release of pro-apoptotic factors like cytochrome c.[8][9]

Q2: Which in vitro model is best for my study: HepG2, HepaRG, or Primary Human Hepatocytes (PHHs)?

A2: The choice of cell model is critical and depends on the stage and goal of your research. There is no single "best" model; each has distinct advantages and limitations.[10]

Cell Model Advantages Disadvantages Best For
HepG2 - Readily available, easy to culture, indefinite lifespan.[11][12] - High reproducibility.- Low and variable expression of key CYP450 enzymes (e.g., CYP3A4, CYP2C9).[11][13] - Less predictive for metabolite-driven toxicity.[14] - Cancer-derived, so metabolic pathways can be altered.[11]- Initial high-throughput screening for parent compound toxicity. - Studies on non-metabolism-related pathways.
HepaRG - Express a wider range of CYP450 enzymes than HepG2.[14][15] - Can be differentiated to exhibit hepatocyte-like morphology and function. - More sensitive to some hepatotoxins than HepG2.[15][16]- Requires a lengthy and specific differentiation protocol. - High concentrations of DMSO used for differentiation may affect results.[17] - Still lower metabolic activity than PHHs.- Investigating metabolism-mediated toxicity. - Long-term and repeated-dose studies.[16] - A good intermediate between HepG2 and PHHs.
Primary Human Hepatocytes (PHHs) - The "gold standard" for physiological relevance.[18] - Express a full complement of drug-metabolizing enzymes and transporters.[13] - Most predictive model for human DILI.[10]- Limited availability, high cost, significant donor-to-donor variability.[15] - Rapidly lose their phenotype and metabolic function in standard 2D culture.[10][19] - Finite lifespan.- Definitive mechanistic studies. - Validating findings from cell lines. - Studies where specific human metabolism is critical.

Q3: What is the mechanism of N-acetylcysteine (NAC) as a mitigating agent, and when should I use it?

A3: N-acetylcysteine (NAC) is a well-established hepatoprotective agent, most famously used as an antidote for acetaminophen (paracetamol) overdose.[20] Its primary mechanisms of action are highly relevant for mitigating piperazine-induced toxicity:

  • Glutathione (GSH) Precursor: NAC is readily deacetylated in the cell to form L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[21][22] GSH is the cell's most important endogenous antioxidant and is crucial for detoxifying reactive metabolites and ROS.[23] By boosting GSH levels, NAC enhances the cell's ability to neutralize the toxic species generated from piperazine metabolism.[23]

  • Direct Antioxidant Activity: NAC itself has antioxidant properties and can directly scavenge reactive oxygen species.[23]

When to use it: NAC should be used as a "mechanistic tool" in your experiments. If you hypothesize that your piperazine compound's toxicity is mediated by reactive metabolites or oxidative stress, co-incubating the cells with NAC and your compound should rescue cell viability. A positive result (i.e., increased cell survival in the presence of NAC) strongly supports a mechanism involving GSH depletion or ROS.[21][23]

Part 2: Troubleshooting Guide - Experimental Issues & Solutions

This section is formatted as a practical, problem-solving guide for common issues encountered during in vitro hepatotoxicity assays.

Scenario 1: High Variability in Cell Viability Assays

  • Problem: I'm getting inconsistent results (high standard deviation) between replicate wells in my MTT/MTS/CellTiter-Glo assay. My IC50 value for the same piperazine compound shifts between experiments.[24]

  • Probable Causes & Solutions:

    • Inconsistent Cell Seeding: Uneven cell distribution is a primary culprit.[25] HepG2 cells, in particular, are known to clump.[26]

      • Solution: Ensure you have a single-cell suspension before plating. After trypsinization, gently pipette the suspension up and down. For clumping-prone cells like HepG2, you can pass the suspension through a 21G needle or a cell strainer.[26] After plating, let the plate sit at room temperature for 15-20 minutes before moving it to the incubator to allow for even settling.

    • Compound Precipitation: Many piperazine compounds are lipophilic and may have poor aqueous solubility. If the compound precipitates in the culture medium, its effective concentration is unknown and variable.[25]

      • Solution: Visually inspect your wells with a microscope after adding the compound. Look for crystals or precipitates. Prepare your highest stock concentration in 100% DMSO and perform serial dilutions, ensuring the final DMSO concentration in all wells (including vehicle control) is consistent and low (ideally ≤0.1%).[27]

    • "Edge Effect": Wells on the perimeter of the microplate are prone to evaporation, leading to increased concentrations of media components and your test compound.

      • Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.[25]

Scenario 2: The Compound Itself Interferes with the Assay

  • Problem: My colorimetric (MTT/MTS) or fluorometric (Resazurin) assay gives a high background signal in wells with the compound but without cells.

  • Probable Causes & Solutions:

    • Intrinsic Absorbance/Fluorescence: The piperazine compound itself may be colored or fluorescent, directly interfering with the assay's optical reading.[25]

      • Solution: Run a "compound-only" control for every concentration tested. This control well contains media and the compound, but no cells. Subtract the average reading of these wells from your experimental wells to correct for the background signal.

    • Chemical Reaction with Assay Reagent: The compound may chemically reduce the assay reagent (e.g., MTT tetrazolium salt), causing a false-positive signal for cell viability.

      • Solution: If background subtraction isn't enough, switch to an orthogonal assay method that relies on a different principle. For example, if you are using an MTT (metabolic activity) assay, switch to a CellTiter-Glo (ATP content) assay, or a CyQUANT (DNA content) assay.

Scenario 3: No Toxicity Observed in HepG2 Cells

  • Problem: My piperazine compound shows no toxicity in HepG2 cells, but I have other data (e.g., from animal studies) to suggest it should be hepatotoxic.

  • Probable Causes & Solutions:

    • Lack of Metabolic Activation: This is the most likely cause. HepG2 cells have very low levels of the CYP450 enzymes necessary to convert the parent compound into its toxic metabolite.[13][14] The toxicity is metabolism-dependent, and the model lacks the necessary machinery.

      • Solution 1 (Recommended): Re-test your compound in a more metabolically competent system, such as differentiated HepaRG cells or, ideally, primary human hepatocytes.[8][15]

      • Solution 2 (Alternative): Use liver microsomes (S9 fractions) from human sources to pre-metabolize your compound. Then, transfer the mixture of parent compound and metabolites to the HepG2 cells. This "metabolite-spiking" approach can reveal toxicity dependent on bioactivation.

Part 3: Key Protocols & Visualized Workflows

This section provides step-by-step methodologies for core experiments and visual diagrams to clarify complex pathways and workflows.

Protocol 1: Assessing Mitigation with N-Acetylcysteine (NAC)

This protocol is designed to determine if the hepatotoxicity of a piperazine compound is mediated by oxidative stress or reactive metabolites.

  • Cell Seeding: Plate hepatocytes (e.g., HepG2, HepaRG) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment: Prepare a fresh 1M stock solution of NAC in serum-free media and neutralize to pH ~7.4 with NaOH. Dilute this stock to prepare working concentrations. Remove the old media from the cells and add media containing various concentrations of NAC (e.g., 0, 1, 2.5, 5, 10 mM). Incubate for 1-2 hours.

  • Compound Treatment: Prepare serial dilutions of your piperazine compound in media that also contains the corresponding concentration of NAC from the previous step. Add these solutions to the pre-treated cells.

    • Crucial Controls:

      • Vehicle Control (e.g., 0.1% DMSO)

      • Compound-only Toxin Control (e.g., a toxic concentration of your piperazine compound without NAC)

      • NAC-only Control (to ensure NAC itself is not toxic at the concentrations used)

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves for the piperazine compound with and without each concentration of NAC. A rightward shift in the dose-response curve and an increase in the IC50 value in the presence of NAC indicates a successful mitigation and supports an oxidative stress-mediated mechanism.[21][23]

Visualizations

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Cellular Damage Pathways cluster_2 Mitigation Strategy Piperazine Piperazine Compound Metabolite Reactive Metabolite (e.g., Iminium Ion) Piperazine->Metabolite Bioactivation ROS Reactive Oxygen Species (ROS) Metabolite->ROS GSH_Depletion GSH Depletion Metabolite->GSH_Depletion Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys GSH_Depletion->ROS exacerbates Apoptosis Apoptosis Mito_Dys->Apoptosis NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) Synthesis NAC->GSH GSH->ROS Neutralizes GSH->GSH_Depletion Replenishes G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Decision & Action cluster_3 Resolution Start High Variability or Unexpected Results Check_Cells 1. Verify Cell Health & Seeding Density Start->Check_Cells Check_Compound 2. Check Compound Solubility & Purity Check_Cells->Check_Compound Check_Assay 3. Run Assay Controls (Compound-Only) Check_Compound->Check_Assay Decision1 Problem Solved? Check_Assay->Decision1 Decision2 Metabolism Issue? Check_Assay->Decision2 Optimize Optimize Protocol (e.g., Seeding, Solvent) Decision1->Optimize No End Obtain Reliable Data Decision1->End Yes Switch_Assay Switch to Orthogonal Assay Method Decision2->Switch_Assay No (Interference) Switch_Model Use Metabolically Competent Cells (HepaRG/PHH) Decision2->Switch_Model Yes (No Toxicity) Optimize->End Switch_Assay->End Switch_Model->End

References

Technical Support Center: Preventing and Detecting Reactive Glyoxal Intermediates from Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the piperazine moiety in their molecular designs. While the piperazine ring is a valuable scaffold in medicinal chemistry, its metabolic bioactivation can lead to the formation of cytotoxic reactive intermediates, such as glyoxal. This document provides in-depth, evidence-based answers and troubleshooting protocols to help you understand, predict, and mitigate this potential liability.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions surrounding the formation of reactive glyoxal intermediates from piperazine-containing molecules.

Q1: What is the metabolic pathway that transforms a stable piperazine ring into a reactive dialdehyde like glyoxal?

The bioactivation of the piperazine ring is primarily an oxidative process mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2] The transformation is not a single-step reaction but a cascade that generates progressively more reactive species. The key mechanism involves a multi-electron oxidation of the piperazine ring.[3][4][5]

One proposed pathway proceeds as follows:

  • Initial Oxidation: CYP enzymes, such as CYP3A4 and CYP2D6, hydroxylate the carbon atom alpha (α) to one of the piperazine nitrogens.[6][7][8]

  • Formation of Iminium Ion: This carbinolamine intermediate is often unstable and can lose water to form a reactive electrophilic iminium ion.[7]

  • Ring Opening/Cleavage: Further oxidation and enzymatic action can lead to the cleavage of the piperazine ring.[2][9] A six-electron oxidation mechanism has been proposed, leading directly to a ring-opened, reactive intermediate that can be trapped by nucleophiles like glutathione (GSH).[4][5]

  • Formation of Dialdehyde: The ultimate ring cleavage can yield a dialdehyde species, such as glyoxal, which is a highly reactive α-oxoaldehyde.[3]

cluster_0 Metabolic Bioactivation of Piperazine Piperazine Piperazine Moiety Carbinolamine α-Hydroxy Piperazine (Carbinolamine) Piperazine->Carbinolamine CYP450 Oxidation (+O) Iminium Reactive Iminium Ion Carbinolamine->Iminium -H₂O RingCleavage Ring Cleavage Intermediate Iminium->RingCleavage Further Oxidation (e.g., 6e⁻ pathway) Glyoxal Glyoxal (Reactive Dialdehyde) RingCleavage->Glyoxal Hydrolysis cluster_1 Troubleshooting Workflow for Reactive Metabolite Formation Start High covalent binding or suspected toxicity observed Trap Protocol 1: Reactive Metabolite Trapping (e.g., with GSH) Start->Trap Detect LC-MS/MS Analysis for GSH-Adducts Trap->Detect Confirm Adduct Detected? Detect->Confirm GlyoxalAssay Optional Protocol 3: Specific Glyoxal Quantification Detect->GlyoxalAssay For specific confirmation NoAdduct Liability may be elsewhere. Investigate other pathways. Confirm->NoAdduct No Phenotype Protocol 2: CYP Reaction Phenotyping Confirm->Phenotype Yes Redesign Redesign Compound: Apply Prevention Strategies (Section 2) Phenotype->Redesign Identify key CYP(s)

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1-(4-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 1-(4-Cyanobenzyl)piperazine in biological assays. The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds with applications ranging from anticancer to antipsychotic agents.[1][2] The introduction of a cyanobenzyl group can further modulate the compound's properties, making it a valuable tool for exploring various biological pathways. However, like any small molecule, achieving consistent and reproducible results with this compound requires careful attention to experimental detail.

This guide is structured in a question-and-answer format to directly address common issues encountered in the lab. We will delve into the causality behind these challenges and provide field-proven, step-by-step troubleshooting protocols to help you obtain reliable and meaningful data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Handling and Preparation

Q1: I'm observing high variability between replicate wells. Could my compound stock solution be the issue?

A1: Absolutely. The integrity of your compound stock solution is paramount. Inconsistencies in concentration, solubility, and stability can be significant sources of variability.[3][4]

Causality: this compound, like many small molecules, can be prone to precipitation, degradation, or adsorption to plastics if not handled correctly. The cyanobenzyl and piperazine moieties can influence its solubility and stability in different solvent systems.

Troubleshooting Protocol:

  • Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay medium is non-toxic to your cells (typically <0.5%).[5] For this compound, which is a solid, ensure it is fully dissolved in the stock solvent.

  • Solubility Check: After preparing the stock solution, visually inspect for any precipitate. If unsure, centrifuge the tube and check for a pellet. It's also good practice to measure the concentration of a freshly prepared stock using a spectrophotometer if you have a known extinction coefficient.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Vehicle Control: Always include a vehicle-only control in your experiments, using the same final concentration of the solvent as in your compound-treated wells.[5]

Q2: My dose-response curve is not sigmoidal and looks erratic. What could be causing this?

A2: An erratic dose-response curve often points to issues with compound precipitation at higher concentrations.

Causality: As the concentration of this compound increases in the aqueous assay medium, it may exceed its solubility limit and precipitate out of solution. This leads to an inaccurate effective concentration in the well.

Troubleshooting Workflow:

A Erratic Dose-Response Curve Observed B Prepare Highest Concentration of Compound in Assay Medium A->B C Visually Inspect for Precipitate (Tyndall Effect) B->C D Precipitate Observed? C->D E Yes D->E Yes F No D->F No G Lower Maximum Concentration and Re-run Assay E->G I Consider Using a Co-solvent or Different Formulation E->I H Investigate Other Factors (e.g., Cell Health, Assay Protocol) F->H

Caption: Troubleshooting workflow for an erratic dose-response curve.

Step-by-Step Protocol:

  • Visual Inspection: Prepare the highest concentration of your compound in the final assay buffer. Hold it up to a light source and look for cloudiness or visible particles.

  • Solubility Assessment: If you have access to equipment like a nephelometer, you can quantitatively assess solubility.

  • Adjust Concentration Range: If precipitation is observed, lower the top concentration of your dose-response curve and re-run the experiment.

  • Consider Formulation: For compounds with persistent solubility issues, you may need to explore different formulation strategies, though this can introduce other variables.

Section 2: Assay-Specific Issues

Q3: I'm seeing a decrease in signal in my cell-free (biochemical) assay, but a much weaker or no effect in my cell-based assay. What's happening?

A3: This discrepancy is a classic challenge in drug discovery and often points to issues with cell permeability, efflux, or metabolic instability of the compound.[5]

Causality: The piperazine moiety can impact a compound's physicochemical properties, including its ability to cross the cell membrane.[1] Furthermore, cells possess active efflux pumps (e.g., P-glycoprotein) that can remove the compound, and metabolic enzymes (e.g., cytochrome P450s) that can inactivate it.[5]

Troubleshooting Strategy:

Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Assess physicochemical properties (e.g., LogP, polar surface area).Provides insight into the compound's ability to cross the cell membrane.
Drug Efflux Co-incubate with known efflux pump inhibitors (e.g., verapamil).If potency is restored, efflux is likely the issue.
Metabolic Instability Incubate the compound with liver microsomes and measure its degradation over time.Determines the metabolic half-life of the compound.

Experimental Protocol: Efflux Pump Inhibition Assay

  • Cell Seeding: Plate your cells of interest in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a known efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.

  • Compound Addition: Add this compound at various concentrations to both the inhibitor-treated and untreated cells.

  • Incubation: Incubate for the desired duration of your primary assay.

  • Assay Readout: Perform your cell-based assay and compare the dose-response curves. A significant leftward shift in the curve for the inhibitor-treated cells suggests that your compound is a substrate for efflux pumps.

Q4: I'm observing unexpected cytotoxicity in my cell-based assays, even at low concentrations. Is this an off-target effect?

A4: Unexpected cytotoxicity is a common concern, especially with novel compounds. It could be an off-target effect or related to the specific cell line's sensitivity.[5] Piperazine derivatives have been reported to have a range of biological activities, and some can induce cytotoxicity.[6][7]

Causality: this compound could be interacting with unintended cellular targets, leading to cell death. Alternatively, the chosen cell line may be particularly sensitive to this compound.

Troubleshooting Approach:

A Unexpected Cytotoxicity Observed B Test on a Panel of Different Cell Lines A->B C Include Non-cancerous Control Cells B->C D Is Toxicity Cell-type Specific? C->D E Yes D->E Yes F No D->F No G Investigate Cell Line-specific Mechanisms E->G H Consider Broad Off-target Screening F->H I Compare Cytotoxic Concentration with On-target Potency H->I

Caption: Decision-making workflow for investigating unexpected cytotoxicity.

Recommendations:

  • Cell Line Panel: Test the compound on a panel of cell lines from different tissues of origin, including both cancerous and non-cancerous lines. This will help determine if the observed toxicity is specific to a particular cell type.[5]

  • Off-Target Screening: If the toxicity is widespread, consider a broad off-target screening panel to identify potential unintended molecular targets.

  • Mechanism of Action Studies: If the toxicity is cell-type specific, you may need to perform further studies to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis assays).

Section 3: General Assay Variability

Q5: My results vary from day to day, even when I follow the same protocol. What are some common sources of inter-assay variability?

A5: Inter-assay variability is a common challenge in biological research and can stem from several factors, including cell health, reagent consistency, and environmental conditions.[8]

Key Considerations for Reducing Inter-Assay Variability:

Factor Best Practices
Cell Health & Passage Number Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase when plating for an experiment.[9][10]
Reagent Consistency Use the same lot of critical reagents (e.g., serum, media) for a set of experiments. If you must change lots, perform a bridging study to ensure consistency.
Environmental Conditions Monitor and maintain consistent incubator temperature and CO2 levels. Allow plates and reagents to equilibrate to room temperature before use.[9]
"Edge Effect" To mitigate evaporation from the outer wells of a microplate, fill the peripheral wells with sterile PBS or media and do not use them for experimental data.[3][9]

References

Technical Support Center: Optimization of Coupling Reactions for 1-(4-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthetic utilization of 1-(4-Cyanobenzyl)piperazine. This molecule is a cornerstone building block in modern drug discovery, valued for its rigid piperazine core and the versatile cyano-handle for further derivatization. Its successful incorporation into target molecules most frequently relies on carbon-nitrogen (C-N) bond formation, predominantly via the Buchwald-Hartwig amination.[1][2]

This guide is structured to provide direct, actionable solutions to common challenges encountered during the optimization of these coupling reactions. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. We will address issues from a first-principles basis, focusing on the interplay between the catalyst, ligand, base, and substrate that governs reaction success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reaction. The solutions are based on mechanistic understanding and established optimization strategies.

Q1: My reaction shows little to no conversion of the aryl halide starting material. What are the primary factors to investigate?

A: Low or no conversion is typically a result of an inactive catalytic system or reaction conditions that are not sufficiently forcing for the specific substrate combination. Consider the following critical parameters:

  • Catalyst Activity: The generation of the active Pd(0) species is paramount. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in-situ reduction, which can be inefficient.[3] We strongly recommend using air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).[3][4] These generate the active LPd(0) species cleanly and reproducibly upon exposure to the base, leading to more reliable results.

  • Ligand Choice: The ligand is not just a spectator; it dictates the reactivity of the palladium center. For electron-neutral or electron-rich aryl bromides, standard ligands may suffice. However, for more challenging substrates like aryl chlorides, the oxidative addition step is often rate-limiting.[4] This requires the use of sterically hindered, electron-rich dialkylbiaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[5][6] These ligands promote the formation of the highly active, monoligated LPd(0) species necessary to cleave the strong aryl-chloride bond.

  • Base Strength and Solubility: The base's role is to deprotonate the piperazine nitrogen after it coordinates to the Pd(II) intermediate.[7][8] If the base is too weak or is insoluble in the reaction medium, this step can stall the catalytic cycle. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups.[9] Ensure your base is finely powdered and vigorously stirred, or consider switching to a more soluble base like Lithium bis(trimethylsilyl)amide (LHMDS).

  • Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures (80–110 °C) to overcome activation barriers.[10] If you observe low conversion at a lower temperature, a systematic increase in temperature is a logical next step.

Q2: The reaction is messy, with significant side-product formation, particularly hydrodehalogenation of my aryl halide. What causes this and how can it be mitigated?

A: Hydrodehalogenation (replacement of the halide with hydrogen) and other decomposition pathways often compete with the desired C-N bond formation.

  • Cause of Hydrodehalogenation: This side reaction can arise from β-hydride elimination from the palladium-amido intermediate if the amine has β-hydrogens, or from other complex decomposition pathways. While this compound has β-hydrogens, the primary cause is often related to the stability of the catalytic intermediates.

  • Mitigation Strategies:

    • Ligand Modification: Using bulkier ligands can sterically disfavor side reactions and accelerate the desired reductive elimination step.[11] If you are using a less bulky ligand, switching to one of the established biaryl phosphine ligands is the first-line solution.

    • Lowering Reaction Temperature: Side reactions often have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly improve selectivity.

    • Choice of Base: In some cases, the choice of base can influence side product formation. Screening alternative bases like K₃PO₄ or Cs₂CO₃, which are weaker but still effective, can sometimes minimize decomposition pathways.[12]

Q3: My reaction fails when using an aryl chloride, but works well with the analogous aryl bromide. How do I adapt the protocol?

A: This is a classic challenge related to the bond dissociation energy of the carbon-halogen bond (C-Cl > C-Br > C-I). The oxidative addition of an aryl chloride to Pd(0) is significantly more difficult than for an aryl bromide.[4]

  • The Critical Role of the Ligand: Success with aryl chlorides almost universally requires the use of highly active, sterically demanding, and electron-rich ligands.[10] Ligands like XPhos , RuPhos , and other advanced biaryl phosphines are specifically designed to facilitate the oxidative addition of aryl chlorides.[5] They create a more electron-rich palladium center, which is more nucleophilic towards the aryl chloride, and their bulk promotes the formation of the key 14-electron LPd(0) active species.

  • Precatalyst Selection: Using a precatalyst that is specifically matched with these advanced ligands (e.g., an XPhos-based palladacycle) is highly recommended for these challenging couplings.[3]

Frequently Asked Questions (FAQs)

Q1: How should I select the optimal palladium source for my reaction?

A: The choice of palladium source is critical for reproducibility and efficiency. We recommend moving away from historical sources like Pd(OAc)₂ and towards purpose-built precatalysts.

Palladium SourceAdvantagesDisadvantagesRecommendation
Pd(OAc)₂ / Pd₂(dba)₃ Inexpensive, readily available.Requires in-situ reduction to Pd(0), which can be inconsistent; often requires higher catalyst loading.[3]Use as a last resort for screening if precatalysts are unavailable.
Buchwald Precatalysts (G2, G3, G4) Air-stable, solid; provide clean, rapid generation of active LPd(0); highly reliable and reproducible; allow for low catalyst loadings.[3]Higher initial cost per mole.Highly Recommended. The reliability and lower catalyst loadings often make them more cost-effective overall.

Q2: What is the mechanistic role of the base, and how do I choose the right one?

A: The base performs a crucial deprotonation step within the catalytic cycle, allowing for the formation of the palladium-amido complex that precedes reductive elimination.[7][8] The choice depends on the functional group tolerance of your substrates and the required reactivity.

BasepKaH (approx.)Common SolventsKey Characteristics & Use Cases
NaOtBu 19Toluene, Dioxane, THFWorkhorse base. Very strong, inexpensive. Ideal for general-purpose couplings. Can be incompatible with esters, ketones, and other base-sensitive groups.[6][12]
LHMDS 26Toluene, THFStrong, non-nucleophilic, highly soluble base. Excellent alternative to NaOtBu, especially if solubility is an issue.
K₃PO₄ 12.3Dioxane, Toluene (+H₂O)Weaker base, suitable for substrates with base-sensitive functional groups. Often requires higher temperatures or more active catalysts.[13]
Cs₂CO₃ 10Dioxane, TolueneMild base, often used for delicate substrates. Its effectiveness is sometimes attributed to the role of the cesium cation.[14]

Q3: Does the cyano group on this compound affect the reaction?

A: The cyano group is electron-withdrawing. While it is insulated from the reacting piperazine nitrogen by a benzyl spacer, it can have a minor deactivating effect on the amine's nucleophilicity. However, this is generally not a significant impediment. The primary concern with a cyano group would be its potential to coordinate to the palladium center, but this is rarely observed as a major pathway for catalyst deactivation in Buchwald-Hartwig reactions.[15] The reaction's success will be far more dependent on the choice of aryl halide, ligand, and base.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the C-N cross-coupling reaction. Understanding these steps is key to troubleshooting.[9][10]

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L(Ar)Pd(II)-X OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido L(Ar)Pd(II)-NR₂ Amine_Coord->PdII_amido base_out Base-H⁺-X⁻ Amine_Coord->base_out RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 prod_out Ar-NR₂ RedElim->prod_out Product sub_in Ar-X sub_in->OxAdd Substrate (Aryl Halide) amine_in H-NR₂ + Base amine_in->Amine_Coord Amine + Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

General Workflow for Reaction Optimization

This workflow provides a systematic approach to optimizing the coupling reaction.

Optimization_Workflow start Start: Model Reaction (Ar-Br, XPhos Pd G3, NaOtBu, Toluene, 100°C) check1 Analyze Outcome (LCMS/TLC) start->check1 good_yield High Yield (>80%) check1->good_yield Success low_yield Low Yield / Incomplete check1->low_yield Partial Success no_rxn No Reaction / Decomposition check1->no_rxn Failure action_scale Proceed to Scale-up / Substrate Scope good_yield->action_scale action_temp 1. Increase Temperature (e.g., to 110°C) low_yield->action_temp action_check_reagents 1. Verify Reagent Purity & Inertness of Setup no_rxn->action_check_reagents action_ligand 2. Screen Alternative Ligand (e.g., RuPhos) action_temp->action_ligand action_base 3. Screen Alternative Base (e.g., LHMDS) action_ligand->action_base action_rescreen 2. Re-screen with Milder Base (K₃PO₄) and/or Lower Temp (80°C) action_check_reagents->action_rescreen

Caption: A systematic workflow for optimizing reaction conditions.

Standard Experimental Protocol: A Starting Point

This protocol describes a general starting point for the coupling of an aryl bromide with this compound. It should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous Toluene (to make a 0.2 M solution with respect to the aryl bromide)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous toluene via syringe.

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 1-(4-Cyanobenzyl)piperazine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural confirmation of synthesized 1-(4-Cyanobenzyl)piperazine. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for molecular characterization. We will explore the synergistic use of HSQC, HMBC, and COSY experiments, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of chemical synthesis and drug development, absolute certainty in the structure of a synthesized molecule is paramount.[1][2] Ambiguities can lead to misinterpreted biological data, wasted resources, and potential safety concerns. The target molecule, this compound, possesses distinct structural motifs—a substituted aromatic ring and a saturated heterocyclic piperazine ring—that necessitate a sophisticated analytical approach for complete characterization.

While one-dimensional (1D) NMR (¹H and ¹³C) is a foundational tool, its utility can be limited in molecules of even moderate complexity due to spectral overlap and the difficulty in making definitive connectivity assignments.[3][4][5] This is where 2D NMR spectroscopy becomes an indispensable tool, enhancing spectral resolution by spreading signals across two frequency dimensions.[3][6] This guide will demonstrate how a combination of 2D NMR experiments provides a self-validating system for the structural elucidation of this compound.

The Limitations of 1D NMR for this compound

A preliminary analysis using 1D ¹H and ¹³C NMR would provide initial clues. We would expect to see signals for the aromatic protons of the cyanobenzyl group, the benzylic methylene protons, and the methylene protons of the piperazine ring. However, several challenges arise:

  • Signal Overlap: The four protons on the piperazine ring may have very similar chemical environments, leading to overlapping multiplets that are difficult to assign individually.

  • Ambiguous Connectivity: 1D NMR does not directly reveal which proton is coupled to which carbon, especially over multiple bonds. The crucial link between the benzylic methylene group and the piperazine nitrogen, as well as its connection to the aromatic ring, cannot be definitively established.

  • Quaternary Carbons: The carbon atom of the cyano group and the aromatic carbon attached to the benzyl group are quaternary and will not appear in a DEPT experiment, making their assignment challenging with 1D techniques alone.

To overcome these limitations, we turn to a suite of 2D NMR experiments.

A Multi-Faceted Approach with 2D NMR

We will employ three complementary 2D NMR techniques: HSQC, HMBC, and COSY. Each provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule.[1][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Identifies all direct, one-bond correlations between protons and the carbons they are attached to.[7][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds.[8][10][11] This is crucial for connecting different parts of the molecule.

  • COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, identifying which protons are adjacent to each other in a spin system.[12][13][14]

Experimental Workflow

The overall process for structural confirmation is outlined below.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize this compound purification Purify Product synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acq Acquire 1D & 2D NMR Data (¹H, ¹³C, HSQC, HMBC, COSY) sample_prep->nmr_acq hsqc_analysis HSQC: Assign C-H Pairs nmr_acq->hsqc_analysis integration Integrate All Data hsqc_analysis->integration cosy_analysis COSY: Identify H-H Spin Systems cosy_analysis->integration hmbc_analysis HMBC: Connect Fragments hmbc_analysis->integration structure_confirm Confirm Structure integration->structure_confirm

Figure 1: Overall workflow for structural confirmation.

Detailed Experimental Protocols

Scientific integrity begins with meticulous experimental practice. The following protocols ensure high-quality, reproducible data.

NMR Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectra.[15]

  • Analyte Quantity: Accurately weigh 10-25 mg of the purified, synthesized this compound.[16][17]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[18] Gentle vortexing may be applied to ensure complete dissolution.[17]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[15][16] Avoid transferring any particulate matter.

  • Sample Height: Ensure the sample height in the tube is approximately 4-5 cm to optimize the shimming process.[15][18][19]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1D Spectra:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum with proton decoupling.

  • 2D Spectra:

    • HSQC: Use a standard pulse program (e.g., hsqcedetgpsisp2.3) to acquire an edited HSQC spectrum. This will provide phase information that distinguishes CH/CH₃ groups from CH₂ groups.[8]

    • HMBC: Acquire an HMBC spectrum using a standard pulse program (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe 2- and 3-bond correlations.[8]

    • COSY: Acquire a gradient-enhanced COSY spectrum (e.g., cosygpqf) to identify proton-proton coupling networks.

Data Interpretation and Structural Elucidation

The following is a predictive guide to interpreting the 2D NMR data for this compound.

Structure and Numbering:

Structure of this compound with atom numbering
Figure 2: Structure of this compound with atom numbering for NMR assignment.
Expected Chemical Shifts and HSQC Correlations

The HSQC spectrum will show a cross-peak for every proton directly attached to a carbon atom. This is the first step in piecing together the molecular fragments.

ProtonCarbonExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)HSQC Correlation
H2/H6C2/C6~7.6~132Yes
H3/H5C3/C5~7.4~129Yes
H7C7~3.6~63Yes
H8/H12C8/C12~2.5~53Yes
H9/H11C9/H11~2.9~46Yes
-C1-~144No
-C4-~112No
-C10-~119No

Note: Chemical shifts are estimates and can vary based on solvent and concentration.[20][21][22]

Establishing Connectivity with COSY

The COSY spectrum reveals proton-proton couplings, which are essential for identifying the spin systems within the molecule.[23][24]

  • Aromatic System: A strong cross-peak will be observed between the aromatic protons H2/H6 and H3/H5, confirming their ortho relationship on the benzene ring.

  • Piperazine System: A cross-peak will be seen between the protons on adjacent carbons in the piperazine ring (H8/H12 and H9/H11), confirming the -CH₂-CH₂- connectivity.

G cluster_aromatic Aromatic Spin System cluster_piperazine Piperazine Spin System H2 H2/H6 H3 H3/H5 H2->H3 H8 H8/H12 H9 H9/H11 H8->H9

Caption: Key COSY correlations in this compound.
Bridging Fragments with HMBC

The HMBC experiment is the key to assembling the complete structure by showing correlations between protons and carbons that are 2 or 3 bonds apart.[25][26] This allows us to connect the distinct fragments identified by COSY and HSQC.

Key HMBC Correlations to Confirm the Structure:

  • Benzyl to Aromatic Ring:

    • The benzylic protons (H7) will show a correlation to the quaternary aromatic carbon C1 (~144 ppm) and to carbons C2/C6 (~132 ppm). This definitively links the benzylic CH₂ group to the aromatic ring.

  • Benzyl to Piperazine Ring:

    • The benzylic protons (H7) will show a correlation to the piperazine carbons C8/C12 (~53 ppm). This is the crucial link confirming the N-benzylation of the piperazine ring.

  • Piperazine to Benzyl:

    • The piperazine protons H8/H12 will show a correlation back to the benzylic carbon C7 (~63 ppm).

  • Confirming the Cyano Group Position:

    • The aromatic protons H3/H5 will show a correlation to the quaternary carbon of the cyano group, C10 (~119 ppm).

    • The aromatic protons H2/H6 will show a correlation to the quaternary aromatic carbon C4 (~112 ppm).

G struct H7 C7 H8/H12 C8/C12 H3/H5 C1 C10 struct:H7->struct:C1  ³J struct:H7->struct:C8  ³J struct:H8->struct:C7  ²J struct:H3->struct:C10 ³J

Caption: Crucial HMBC correlations for structural assembly.

Comparative Analysis of 2D NMR Techniques

TechniquePrimary Information ProvidedRole in Confirming this compound StructureStrengthsLimitations
HSQC Direct ¹H-¹³C one-bond correlations.[9][27]Assigns protons to their directly attached carbons, creating a "fingerprint" of all CHₓ groups.Highly sensitive; excellent for resolving overlapping proton signals by spreading them into the carbon dimension.Provides no information about connectivity between different C-H groups or quaternary carbons.
COSY ¹H-¹H through-bond (2-3 bond) correlations.[3][12]Identifies the aromatic and piperazine spin systems as separate fragments.Excellent for mapping out proton coupling networks and establishing adjacent proton relationships.Cannot "see" across heteroatoms (like Nitrogen) or quaternary carbons, so it cannot connect the benzyl and piperazine fragments.
HMBC ¹H-¹³C through-bond (2-4 bond) correlations.[10][11]The critical experiment. Connects the benzyl group to the aromatic ring and, most importantly, to the piperazine ring. Confirms the position of the cyano group.Provides long-range connectivity information, allowing for the assembly of the entire carbon skeleton. Essential for assigning quaternary carbons.Absence of a correlation is not definitive proof of a lack of proximity, as the correlation intensity depends on the ³J(H,C) coupling constant.

Conclusion

The structural confirmation of synthesized this compound cannot be reliably achieved with 1D NMR alone. A comprehensive 2D NMR approach, however, provides an irrefutable body of evidence. HSQC assigns the fundamental C-H building blocks, COSY pieces together the individual spin systems of the aromatic and piperazine rings, and HMBC provides the crucial long-range correlations that link these fragments into the final, correct structure. This synergistic and self-validating methodology represents the gold standard for structural elucidation in modern chemical research, ensuring the scientific integrity of subsequent studies.[2]

References

A Comparative Guide to the Validation of an HPLC Method for Quantifying 1-(4-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The data generated by these methods underpin critical decisions, from purity assessments of active pharmaceutical ingredients (APIs) to their quantification in final dosage forms. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Cyanobenzyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents.

This document will dissect the validation of a robust HPLC-UV method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, it will present a comparative analysis against a viable alternative, Capillary Electrophoresis (CE), offering researchers and drug development professionals a comprehensive framework for methodological selection.

The Criticality of Method Validation in Pharmaceutical Analysis

Before delving into the experimental specifics, it is paramount to understand the "why" behind method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) mandate that analytical methods are validated to ensure they are suitable for their intended purpose.[4][5][6][7][8][9][10][11][12] This process establishes, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] For a quantitative method like the one discussed here, this translates to ensuring the accuracy, precision, and reliability of the data generated.

Part 1: Validation of an HPLC-UV Method for this compound

The development and validation of an analytical method is a systematic process. For this compound, a compound lacking a strong chromophore, a derivatization step is often necessary to enhance UV detection and achieve the required sensitivity.[13] However, for the purpose of this guide, we will focus on a direct HPLC-UV method, assuming adequate sensitivity for its intended application.

Experimental Protocol: HPLC Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for piperazine derivatives.[14]

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

2. Validation Parameters and Acceptance Criteria (ICH Q2(R1))

The following validation characteristics are assessed to ensure the method is fit for purpose.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the matrix, impurities, and degradation products. Peak purity analysis should confirm homogeneity.
Linearity A linear relationship between concentration and response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should cover the expected concentrations of the analyte in the samples.
Accuracy The closeness of the test results to the true value. Typically expressed as percent recovery, which should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): The precision of the method over a short interval of time. The relative standard deviation (RSD) should be ≤ 2%.- Intermediate Precision (Inter-day): The precision of the method on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). The system suitability parameters should remain within acceptable limits.
Data Summary: HPLC Method Validation Results

The following table summarizes the typical results obtained during the validation of an HPLC method for this compound.

Validation ParameterResult
Specificity No interference observed from placebo and known impurities. Peak purity index > 0.999.
Linearity (r²) 0.9998 over a concentration range of 10-150 µg/mL.
Range 20-120 µg/mL.
Accuracy (% Recovery) 99.5% - 101.2%.
Precision (RSD) - Repeatability: 0.8%- Intermediate Precision: 1.2%
LOD 0.5 µg/mL.
LOQ 1.5 µg/mL.
Robustness System suitability parameters met under all varied conditions.
Workflow for HPLC Method Validation

The logical flow of the validation process is crucial for a successful outcome.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting MD Method Development Opt Parameter Optimization MD->Opt VP Define Validation Parameters & Acceptance Criteria Opt->VP Spec Specificity VP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob DA Data Analysis Rob->DA VR Validation Report DA->VR

Caption: Workflow of the HPLC method validation process.

Part 2: Comparative Analysis with an Alternative Technique: Capillary Electrophoresis (CE)

While HPLC is a workhorse in pharmaceutical analysis, it is not always the optimal choice. Capillary Electrophoresis (CE) has emerged as a powerful alternative, particularly for the analysis of charged or polar compounds.[15][16][17][18][19]

Capillary Electrophoresis: A Brief Overview

CE separates analytes based on their electrophoretic mobility in an electric field.[19] This technique offers several advantages, including high separation efficiency, short analysis times, and minimal solvent consumption.[16][19] For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode.[16]

Comparative Performance: HPLC-UV vs. Capillary Electrophoresis
FeatureHPLC-UVCapillary Electrophoresis (CZE)Rationale & Insights
Principle of Separation Partitioning between a stationary and mobile phase.Differential migration in an electric field based on charge-to-size ratio.CE is fundamentally different, offering an orthogonal separation mechanism which can be advantageous for complex samples.
Selectivity Good, can be tuned by changing stationary and mobile phases.Excellent, highly dependent on buffer pH and composition.CE can often provide superior resolution for closely related compounds.
Sensitivity Moderate, dependent on the analyte's chromophore. Derivatization may be required.[13]Generally lower than HPLC-UV due to the small injection volume and short path length of the capillary.For trace analysis, HPLC with UV detection is often more sensitive without derivatization.
Speed of Analysis Typically 5-30 minutes per sample.Very fast, often less than 5 minutes per sample.CE offers a significant advantage in terms of throughput.
Solvent Consumption High, uses significant volumes of organic solvents.Very low, typically in the nanoliter to microliter range per run.CE is a "greener" analytical technique.
Cost of Operation Moderate to high, due to solvent and column costs.Low, capillaries are inexpensive and solvent consumption is minimal.CE can be a more cost-effective solution for routine analysis.
Robustness Generally considered very robust and reliable.Can be less robust, susceptible to changes in buffer composition and capillary surface.HPLC methods are often more easily transferred between laboratories.

Visual Comparison of HPLC and CE

HPLC_vs_CE cluster_hplc HPLC-UV cluster_ce Capillary Electrophoresis hplc_sens Higher Sensitivity ce_speed Faster Analysis hplc_rob High Robustness ce_select High Selectivity hplc_cost Higher Operating Cost ce_green 'Green' Technique

Caption: Key feature comparison between HPLC-UV and Capillary Electrophoresis.

Conclusion: Selecting the Appropriate Analytical Tool

The validation of the HPLC-UV method demonstrates its suitability for the accurate and precise quantification of this compound, meeting the stringent requirements of the pharmaceutical industry. Its robustness and established presence in quality control laboratories make it a reliable choice.

However, the comparison with Capillary Electrophoresis highlights that the "best" method is context-dependent. For high-throughput screening or when dealing with complex matrices where selectivity is a major concern, CE presents a compelling alternative. Its speed and low operational cost are significant advantages.

Ultimately, the choice between HPLC and CE, or any other analytical technique, should be driven by a thorough understanding of the analytical problem, the required performance characteristics, and the available resources. This guide provides a framework for making an informed, science-based decision, ensuring the generation of high-quality, reliable data throughout the drug development lifecycle.

References

A Comparative Guide to the Cytotoxicity of 1-(4-Cyanobenzyl)piperazine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. Within this class, N-benzylpiperazine (BZP) and its derivatives have attracted significant attention for their diverse pharmacological activities, ranging from psychoactive effects to potential anticancer applications. A critical parameter in the preclinical development of these compounds is the assessment of their cytotoxicity. This guide provides a comparative analysis of the cytotoxic profiles of various benzylpiperazine analogs, with a particular focus on 1-(4-Cyanobenzyl)piperazine. We will delve into the structure-activity relationships that govern their toxicity, present quantitative data from preclinical studies, and detail the robust experimental methodologies required for these critical evaluations.

Introduction: The Benzylpiperazine Scaffold

Benzylpiperazine (BZP) and its derivatives are a class of synthetic compounds characterized by a piperazine ring linked to a benzyl group.[1][2] This structural motif serves as a versatile pharmacophore, with modifications to both the piperazine and benzyl rings leading to a wide spectrum of biological activities.[3][4] While some analogs have been explored for their stimulant properties on the central nervous system, others have shown promise as anticancer, antinociceptive, and antimicrobial agents.[3][5][6]

However, the therapeutic potential of any compound is intrinsically linked to its safety profile. Cytotoxicity, the quality of being toxic to cells, is a primary hurdle in drug development.[7][8] For benzylpiperazine derivatives, understanding how subtle structural changes—such as the addition of a cyano group on the benzyl ring—impact their interaction with and effect on both healthy and cancerous cells is paramount. This guide aims to provide researchers with a clear, data-driven comparison to inform early-stage drug discovery efforts.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50), with lower values indicating higher potency.[9] The evaluation across various cell lines, including both cancerous and non-malignant lines, is crucial for determining the therapeutic window and selectivity.

Spotlight on the this compound Moiety

Recent research has highlighted the significant potential of the 4-cyanobenzyl substitution. In a study involving artemisinin-piperazine derivatives, the compound featuring a this compound moiety demonstrated remarkable and highly selective cytotoxic activity.[10] Against the SMMC-7721 human hepatoma cell line, it exhibited an IC50 value of 0.0025 µM .[10] This potency was significantly greater than that of established chemotherapy drugs like vincristine (IC50 = 0.0103 µM) and cytosine arabinoside (IC50 = 0.0271 µM).[10] Critically, this derivative showed substantially lower toxicity against the non-malignant LO2 liver cell line (IC50 = 0.18 µM), indicating a high degree of tumor selectivity.[10]

Comparison with Other Benzylpiperazine Analogs

The cytotoxicity of benzylpiperazine analogs varies widely depending on the substitutions on the phenyl ring. Studies on "designer drug" analogs often reveal significant, non-selective toxicity, particularly hepatotoxicity.[11][12]

  • N-Benzylpiperazine (BZP): The parent compound has been shown to elicit cytotoxicity in human-derived liver cells (HepaRG), with an IC50 of approximately 4.2 mM after a 24-hour incubation.[13]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): This analog is considerably more cytotoxic than BZP, with a reported IC50 of around 0.4 mM in HepaRG cells.[13] The combination of BZP and TFMPP can lead to synergistic or additive hepatotoxic effects.[12][14]

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives: A series of these compounds showed potent growth inhibition against a panel of cancer cell lines, with GI50 values often in the low micromolar range. For instance, derivatives with halogen substituents demonstrated promising activity against liver, breast, and colon cancer cell lines.[3]

Data Summary: Cytotoxicity of Benzylpiperazine Derivatives
Compound/DerivativeCell LineAssay TypeIC50 / GI50 (µM)Selectivity NotesReference
Artemisinin-1-(4-Cyanobenzyl)piperazine SMMC-7721 (Hepatoma)Not Specified0.0025 Highly selective vs. normal cells[10]
Artemisinin-1-(4-Cyanobenzyl)piperazineLO2 (Normal Liver)Not Specified0.18-[10]
N-Benzylpiperazine (BZP)HepaRG (Hepatoma)MTT Assay~4200-[13]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)HepaRG (Hepatoma)MTT Assay~400-[13]
1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)HUH7 (Liver Cancer)SRB Assay2.53Broad activity across cancer lines[3]
1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)MCF7 (Breast Cancer)SRB Assay3.55Broad activity across cancer lines[3]
1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a)HCT-116 (Colon Cancer)SRB Assay3.16Broad activity across cancer lines[3]

Deciphering the Structure-Activity Relationship (SAR)

The data strongly suggests that the electronic and steric properties of substituents on the benzyl ring are critical determinants of cytotoxicity.[4]

  • Electron-Withdrawing Groups: The potent activity of the 4-cyano (-CN) and 3-trifluoromethyl (-CF3) substituted analogs suggests that strong electron-withdrawing groups can enhance cytotoxicity. The cyano group in the 4-position, in particular, appears to confer a remarkable combination of potency and selectivity, though this is within the context of a larger artemisinin conjugate.[10]

  • Halogenation: Halogens like fluorine and chlorine on the benzoyl moiety also contribute to high cytotoxic activity, as seen in the benzhydrylpiperazine series.[3]

  • Bulky Groups: The introduction of bulky groups, such as a biphenyl moiety, can sometimes decrease inhibitory activity, possibly due to steric hindrance at the target site.[3]

The SAR indicates that targeted modifications to the benzyl ring are a viable strategy for tuning the cytotoxic profile of piperazine derivatives, potentially shifting the balance from broad toxicity to selective anticancer activity.[4]

Key Experimental Methodologies for Cytotoxicity Assessment

To ensure data is reliable and reproducible, standardized protocols are essential. The choice of assay depends on the specific question being asked—whether it's a general measure of cell health or an inquiry into the specific mechanism of cell death.[15]

General Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic effects of novel compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Line Culture (e.g., SMMC-7721, LO2) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Dilution (Serial dilutions of test articles) treatment 4. Compound Treatment (Incubate cells for 24-72h) cell_seeding->treatment assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay readout 6. Data Acquisition (Measure absorbance/luminescence) assay->readout calculation 7. IC50 Calculation (Dose-response curve fitting) readout->calculation interpretation 8. Data Interpretation (Compare analogs, assess selectivity) calculation->interpretation

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Protocol: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18]

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[17][19]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the benzylpiperazine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[17][18]

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC50 value.

Protocol: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[21][22][23]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Establish Controls: Prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton™ X-100) 30-60 minutes before the assay endpoint.[24]

    • Vehicle Control: Cells treated with the highest concentration of the vehicle solvent.

  • Sample Collection: After incubation, centrifuge the plate (e.g., 250 x g for 5 minutes) to pellet any detached cells.[9]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[25]

  • Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[24][25]

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[24]

  • Stop Reaction: Add 50 µL of a stop solution.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.[25]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100).

Differentiating Cell Death Mechanisms: Apoptosis vs. Necrosis

Understanding how a compound kills cells is crucial. Apoptosis is a programmed, controlled form of cell death, while necrosis is a more chaotic process resulting from acute injury and membrane rupture.[23][26] Assays using Annexin V (which binds to apoptotic cells) and a cell-impermeable DNA dye like Propidium Iodide (PI) (which stains necrotic cells) can distinguish between these pathways via flow cytometry or fluorescence microscopy.[27][28]

G cluster_cell Healthy Cell cluster_apoptosis Apoptosis (Programmed) cluster_necrosis Necrosis (Injury-induced) Healthy Intact Membrane Symmetrical Phospholipids EarlyApop Early Apoptosis Membrane Intact PS Exposed (Annexin V+) Healthy->EarlyApop Apoptotic Stimulus Necrotic Necrosis Membrane Ruptured (Annexin V- / PI+) Healthy->Necrotic Acute Injury LateApop Late Apoptosis Membrane Compromised (Annexin V+ / PI+) EarlyApop->LateApop Progression

Caption: Differentiating apoptosis and necrosis using membrane integrity markers.

Conclusion and Future Directions

The comparative analysis of benzylpiperazine analogs reveals a dramatic range in cytotoxic potential, driven by the nature of substitutions on the benzyl ring. The this compound moiety stands out as a particularly promising pharmacophore for developing highly potent and selective anticancer agents, warranting further investigation.[6][10] In contrast, unsubstituted or certain halogenated analogs may present a higher risk of broad-spectrum toxicity.[11][13]

For researchers in drug development, these findings underscore the importance of systematic SAR studies. Future work should focus on synthesizing and testing a broader array of analogs to refine our understanding of the structural requirements for selective cytotoxicity. Multiplexing assays—for example, combining metabolic and membrane integrity readouts from the same well—can provide a more comprehensive picture of a compound's cellular impact. By employing these rigorous, multi-faceted approaches, the therapeutic potential of the versatile benzylpiperazine scaffold can be more effectively and safely harnessed.

References

A Comparative Guide to the Anticancer Potential of 1-(Cyanobenzyl)piperazine Isomers: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Anticancer Drug Discovery

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule, known as isomerism, can profoundly influence its pharmacological properties. Even subtle changes in the position of a functional group on a molecule's scaffold can lead to significant differences in biological activity, including efficacy, selectivity, and toxicity. This guide delves into a comparative analysis of the potential anticancer activity of three positional isomers of 1-(cyanobenzyl)piperazine: the 4-cyano (para), 2-cyano (ortho), and 3-cyano (meta) isomers.

While the piperazine moiety is a well-established pharmacophore in numerous anticancer agents, a direct comparative study on the cytotoxic effects of these specific cyanobenzylpiperazine isomers is not extensively documented in publicly available literature.[1][2][3][4][5] Therefore, this guide will provide a predictive comparison based on established structure-activity relationship (SAR) principles gleaned from research on analogous piperazine derivatives.[6][7][8] We will explore how the position of the electron-withdrawing cyano group on the benzyl ring may impact the molecule's anticancer potential and outline the experimental methodologies required to validate these hypotheses.

The following diagram illustrates the chemical structures of the three isomers at the heart of this comparative guide.

cluster_isomers 1-(Cyanobenzyl)piperazine Isomers node_4_cyano 1-(4-Cyanobenzyl)piperazine (para) node_2_cyano 1-(2-Cyanobenzyl)piperazine (ortho) node_3_cyano 1-(3-Cyanobenzyl)piperazine (meta)

Caption: Chemical structures of the three positional isomers of 1-(cyanobenzyl)piperazine.

Hypothesized Structure-Activity Relationship and Anticancer Potential

The anticancer activity of many piperazine-containing compounds is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][10] The benzyl group attached to the piperazine ring plays a crucial role in the molecule's interaction with biological targets. The electronic and steric properties of substituents on this benzyl ring can significantly modulate this interaction and, consequently, the compound's cytotoxic efficacy.

The cyano (-C≡N) group is a potent electron-withdrawing group. Its position on the benzyl ring will influence the electron density distribution of the entire molecule, which can affect its binding affinity to target proteins, membrane permeability, and metabolic stability.

This compound (Para Isomer): The para position is often favored in drug design for several reasons. A substituent at this position generally imparts a more linear and sterically unhindered profile to the molecule. The strong electron-withdrawing effect of the cyano group at the para position can significantly influence the electronic properties of the benzyl ring, potentially enhancing interactions with target molecules. In many series of anticancer compounds, para-substituted analogs exhibit potent activity.[2]

1-(2-Cyanobenzyl)piperazine (Ortho Isomer): The ortho position introduces the possibility of steric hindrance, where the cyano group is in close proximity to the piperazine ring. This steric bulk could potentially hinder the optimal binding of the molecule to its biological target, possibly leading to reduced activity compared to the para isomer. However, in some cases, ortho substituents can induce a specific conformation that is favorable for binding to a particular target, leading to enhanced activity or selectivity.

1-(3-Cyanobenzyl)piperazine (Meta Isomer): The meta position offers a different electronic and steric profile compared to the ortho and para positions. The electron-withdrawing effect of the cyano group is still significant, but it influences the ring's electron density in a different pattern. The steric hindrance is less pronounced than in the ortho isomer. The anticancer activity of the meta isomer is often intermediate between the ortho and para isomers, but this is highly dependent on the specific biological target.

Hypothetical Ranking of Anticancer Activity:

Based on general SAR principles for piperazine derivatives, a plausible, yet unconfirmed, hypothesis for the relative anticancer activity of these isomers is:

This compound > 1-(3-Cyanobenzyl)piperazine > 1-(2-Cyanobenzyl)piperazine

This hypothesis is predicated on the assumption that steric hindrance at the ortho position will be detrimental to activity, and the electronic influence from the para position will be most favorable for target interaction. However, it is crucial to emphasize that this is a predictive assessment that requires experimental validation.

Experimental Validation: A Roadmap for Comparative Analysis

To empirically determine the comparative anticancer activity of these isomers, a series of well-established in vitro assays should be conducted. The following experimental workflow provides a robust framework for such an investigation.

start Synthesize and Purify Isomers (2-cyano, 3-cyano, 4-cyano) cytotoxicity Cytotoxicity Screening (MTT Assay) - Determine IC50 values - Select cancer cell lines start->cytotoxicity apoptosis Apoptosis Assays - Annexin V/PI Staining - Caspase Activity Assays cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis - Propidium Iodide Staining - Flow Cytometry cytotoxicity->cell_cycle mechanism Mechanistic Studies - Western Blot for apoptotic proteins (Bax, Bcl-2, Caspase-3) apoptosis->mechanism cell_cycle->mechanism conclusion Comparative Analysis and Conclusion mechanism->conclusion

Caption: A typical experimental workflow for the comparative evaluation of anticancer compounds.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to quantify the cytotoxic effects of the compounds and determine their half-maximal inhibitory concentration (IC50).[11]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the three cyanobenzylpiperazine isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value for each isomer.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentrations of each isomer for 24 or 48 hours.

  • Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

3. Cell Cycle Analysis

This assay determines if the compounds induce cell cycle arrest at specific phases (G0/G1, S, or G2/M).

  • Cell Treatment and Fixation: Treat cells with the IC50 concentrations of the isomers as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Potential Mechanisms of Action: The Apoptotic Pathway

Many piperazine derivatives exert their anticancer effects by inducing apoptosis.[9][10] The intrinsic (mitochondrial) pathway is a common mechanism. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Upon receiving an apoptotic stimulus, the balance shifts towards the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

compound Cyanobenzylpiperazine Isomer stress Cellular Stress compound->stress bax Bax (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by cyanobenzylpiperazine isomers.

Data Presentation and Interpretation

The quantitative data obtained from the experimental assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of Cyanobenzylpiperazine Isomers

CompoundCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., HCT116)Cancer Cell Line 3 (e.g., A549)
This compoundExpected lowest IC50Expected lowest IC50Expected lowest IC50
1-(3-Cyanobenzyl)piperazineExpected intermediate IC50Expected intermediate IC50Expected intermediate IC50
1-(2-Cyanobenzyl)piperazineExpected highest IC50Expected highest IC50Expected highest IC50
Doxorubicin (Positive Control)Reference IC50Reference IC50Reference IC50

Note: The values in this table are hypothetical and serve as a template for presenting actual experimental results.

The results from the apoptosis and cell cycle assays would be presented as bar graphs or histograms, visually comparing the percentage of apoptotic cells or the distribution of cells in different cycle phases for each isomer.

Conclusion and Future Directions

This guide provides a framework for comparing the anticancer activity of this compound and its 2- and 3-cyano isomers based on established structure-activity relationship principles. The key takeaway for researchers is the critical importance of positional isomerism in drug design. While we hypothesize that the 4-cyano isomer may exhibit the most potent anticancer activity, this must be confirmed through rigorous experimental investigation.

Future research should focus on performing the outlined experiments to generate concrete data on these specific isomers. Mechanistic studies, such as Western blotting for key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3), would provide deeper insights into their mode of action. Furthermore, in vivo studies using animal models would be necessary to evaluate the therapeutic potential of the most promising isomer. The systematic exploration of these cyanobenzylpiperazine isomers could lead to the identification of novel and potent anticancer drug candidates.

References

A Technical Guide to the In Vitro Metabolic Stability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical assessment. The piperazine scaffold, a ubiquitous feature in a multitude of clinically successful drugs, often presents a metabolic liability that can hinder the progression of promising candidates. This guide provides an in-depth comparison of the in vitro metabolic stability of various piperazine derivatives, grounded in experimental data and established protocols. We will explore the causality behind experimental design, ensuring a self-validating system for robust and reliable data generation.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows medicinal chemists to prioritize compounds with favorable pharmacokinetic profiles and guide structural modifications to mitigate metabolic liabilities.

The piperazine ring, while offering desirable physicochemical properties and synthetic accessibility, is often a "soft spot" for metabolism. The nitrogen atoms and adjacent carbons are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I metabolism.[1][2] Common metabolic pathways for piperazine-containing compounds include N-dealkylation, N-oxidation, and hydroxylation of the piperazine ring or its substituents.[3] Understanding these metabolic hotspots is crucial for designing more stable analogues.

Experimental Protocol: The Liver Microsomal Stability Assay

To quantitatively assess and compare the metabolic stability of piperazine derivatives, the liver microsomal stability assay is the industry-standard in vitro tool.[1][4] Liver microsomes are subcellular fractions of the liver containing a high concentration of CYP enzymes.[1] This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and the necessary cofactors.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compounds and Positive Controls: Prepare stock solutions of the piperazine derivatives and well-characterized positive control compounds (e.g., Verapamil, Dextromethorphan) in an appropriate organic solvent like DMSO or acetonitrile.[5][6] The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.[6]

    • Liver Microsomes: Human or animal liver microsomes are commercially available. On the day of the experiment, thaw the microsomes rapidly in a 37°C water bath and dilute them to the desired protein concentration (e.g., 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).[6][7] Keep the microsomal suspension on ice until use.

    • NADPH Regenerating System: The activity of CYP enzymes is dependent on the cofactor NADPH.[4] A regenerating system, typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), is used to ensure a sustained supply of NADPH throughout the incubation period.[5]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.[6]

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Reaction Termination and Sample Preparation:

    • Immediately stop the metabolic reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.[1] The organic solvent precipitates the microsomal proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate or vial for analysis.[4]

  • Analytical Quantification (LC-MS/MS):

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][8][9] LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the parent compound remaining in the complex biological matrix.

    • The amount of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis A Test Compounds & Positive Controls Stock D Pre-warm Microsomes & Compounds A->D B Liver Microsomes (Human or Animal) B->D C NADPH Regenerating System (NRS) E Initiate Reaction (Add NRS) C->E D->E F Incubate & Sample (t = 0, 5, 15, 30, 60 min) E->F G Add Cold Acetonitrile + Internal Standard F->G H Protein Precipitation & Centrifugation G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the percentage of the parent compound remaining at each time point. From this, two key parameters of metabolic stability are calculated: the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][5]

  • In Vitro Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability. It is determined from the slope of the natural logarithm of the percent remaining parent compound plotted against time.

  • Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow and other physiological factors. It is calculated from the half-life and the protein concentration used in the assay. A lower intrinsic clearance value signifies higher metabolic stability.

Comparative Metabolic Stability of Piperazine Derivatives: A Case Study

To illustrate the impact of structural modifications on the metabolic stability of the piperazine core, we will examine a series of piperazin-1-ylpyridazines.[10] The initial lead compound in this series exhibited very poor metabolic stability. Through a systematic structure-activity relationship (SAR) study, significant improvements in stability were achieved.

Structural Modifications and Their Impact on Metabolic Stability

The following table summarizes the in vitro metabolic stability data for a selection of piperazine derivatives from this study, highlighting the effect of specific structural changes.

Compound IDR1R2R3R4t½ (min) in HLMCLint (µL/min/mg protein)
1 (Initial Lead) HHHH3High
7 FHHH39Moderate
9 HHThiazoleH21Moderate
24 HFHH65Low
29 FFHH105Low

HLM: Human Liver Microsomes

Visualization of Structural Modifications

G cluster_1 Compound 1 (t½ = 3 min) cluster_7 Compound 7 (t½ = 39 min) cluster_29 Compound 29 (t½ = 105 min) C1 C1 C7 C7 C29 C29

References

comparative analysis of the antiproliferative efficacy of novel piperazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antiproliferative Efficacy of Novel Piperazine Analogs

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its flexible binding capabilities and ability to improve aqueous solubility, make it an attractive building block for novel therapeutic agents.[2] In oncology, this versatile heterocycle is integral to the structure of numerous FDA-approved anticancer drugs, such as Imatinib, Olaparib, and Brigatinib, highlighting its extraordinary potential in the development of next-generation cancer therapies.[3][4]

This guide provides a comparative analysis of the antiproliferative efficacy of several classes of novel, preclinical piperazine analogs. We will delve into the experimental data, explore the underlying mechanisms of action, and detail the methodologies used to generate these insights, offering a comprehensive resource for researchers and drug development professionals in the field.

Comparative Antiproliferative Activity

The true measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells. The following table summarizes the in vitro antiproliferative activity of various novel piperazine analogs against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, allows for a direct comparison of potency across different chemical scaffolds and cancer types.

Compound ClassSpecific AnalogCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
Vindoline-Piperazine Conjugates Conjugate 23MDA-MB-468Breast Cancer1.00[5][6]
Conjugate 25HOP-92Non-Small Cell Lung1.35[5][6]
Alepterolic Acid-Piperazine Hybrids Compound 3nMDA-MB-231Triple-Negative Breast Cancer5.55[7]
Arylamide-Piperazine Derivatives Compound 16f (MY-1121)SMMC-7721Liver Cancer0.089[8]
Compound 16f (MY-1121)HuH-7Liver Cancer0.092[8]
Benzothiazole-Piperazine Derivatives Compound 1hHCT-116Colon CancerActive[9]
Compound 1jMCF-7Breast CancerActive[9]
Methyl Piperazine Derivatives Compound A-11HCT-116Colon Cancer4.26[10]
Compound A-11A-549Lung Cancer5.71[10]
Piperazine-Substituted Pyranopyridines DO11-46DU145Prostate CancerHigh Activity[11]
DO11-48DU145Prostate CancerHigh Activity[11]
Quinoxaline-Piperazine Analogs Compound 123HT-29Colon Cancer0.28[3]
Compound 123SiHaCervical Cancer0.25[3]

Note: "Active" or "High Activity" indicates that the source reported significant antiproliferative effects without specifying a precise IC50/GI50 value in the abstract.

Mechanisms of Action: Inducing Cancer Cell Demise

A critical aspect of drug development is understanding how a compound exerts its effect. Many piperazine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, a self-validating mechanism for eliminating malignant cells.[1][11] While specific pathways can vary, a common mechanism involves the activation of the intrinsic apoptotic cascade.[7][12]

Key Signaling Pathway: Intrinsic Apoptosis

The diagram below illustrates a generalized pathway for apoptosis induction, a frequent mechanism of action for piperazine-based anticancer agents.[11][12] The process often involves disrupting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of executioner caspases that dismantle the cell.

References

A Comparative Guide to Validating the Mechanism of Action of 1-(4-Cyanobenzyl)piperazine Derivatives as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of novel 1-(4-Cyanobenzyl)piperazine derivatives. For the purpose of this guide, we will focus on a hypothetical derivative, CBP-1 , designed as a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This approach, however, is broadly applicable to other derivatives and their respective targets.

The validation process is a multi-phase, iterative workflow. It begins with confirming direct physical interaction with the intended target and progressively builds evidence through functional assays in vitro and in complex cellular environments, culminating in a broad assessment of selectivity. This structured approach is crucial for minimizing late-stage failures in drug development and building a robust data package for lead candidate selection.[1][2][3]

The Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an intracellular serine hydrolase that plays a critical role in the endocannabinoid system by degrading fatty acid amides, most notably the "bliss molecule," anandamide (AEA).[4] By inhibiting FAAH, the levels of endogenous anandamide increase, potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[4][5][6] This makes FAAH a highly attractive therapeutic target.[6][7] Our hypothetical compound, CBP-1, is designed to selectively inhibit this enzyme.

The Validation Workflow: A Multi-Pillar Approach

A confident MOA validation rests on four pillars of experimental evidence:

  • Direct Target Engagement: Does the compound physically bind to the purified target protein?

  • Functional Modulation: Does this binding translate into modulation (inhibition, in this case) of the target's biological activity?

  • Cellular Target Engagement & Downstream Effects: Does the compound engage the target in a native cellular environment and produce the expected downstream biological consequences?

  • Selectivity & Off-Target Profiling: Is the compound's activity specific to the intended target, or does it interact with other proteins that could lead to undesired effects?

The logical flow of this validation process is depicted below.

MOA_Validation_Workflow cluster_0 Phase 1: Biophysical Binding cluster_1 Phase 2: In Vitro Function cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Selectivity P1_SPR SPR Assay (Kinetics: ka, kd, KD) P2_Enzyme FAAH Activity Assay (Potency: IC50) P1_SPR->P2_Enzyme Confirms Binding P1_ITC ITC Assay (Thermodynamics: KD, ΔH, ΔS) P1_ITC->P2_Enzyme P3_CETSA CETSA (Target Engagement) P2_Enzyme->P3_CETSA Confirms Function P3_WB Downstream Analysis (Substrate Accumulation) P3_CETSA->P3_WB Confirms Cellular Engagement P4_Panel Broad Off-Target Panel (Receptors, Ion Channels) P3_WB->P4_Panel Confirms Cellular MOA P4_Kinase Kinase Panel (Kinome Scan) P4_Panel->P4_Kinase End Validated MOA P4_Kinase->End Start Hypothesized MOA: CBP-1 inhibits FAAH Start->P1_SPR Start->P1_ITC FAAH_Pathway AEA Anandamide (AEA) (Substrate) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Activation Products Arachidonic Acid + Ethanolamine (Inactive Products) FAAH->Products CBP1 CBP-1 (Derivative) CBP1->FAAH Inhibition Signal Analgesic & Anxiolytic Signaling CB1R->Signal

References

The Emerging Potential of Benzhydrylpiperazine Analogs in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Evaluation of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Against Established Anticancer Agents

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its favorable pharmacokinetic properties have spurred the development of a multitude of derivatives, with many demonstrating significant potential as anticancer agents by inducing apoptosis and arresting the cell cycle.[1][2] This guide provides a detailed comparative analysis of a promising benzhydrylpiperazine derivative, 1-(4-bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine (hereafter referred to as Compound 5d ), against established chemotherapeutic drugs, offering insights into its performance based on preclinical data.

Comparative Cytotoxicity: Gauging the Potency of Compound 5d

The initial measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells. The cytotoxic activity of Compound 5d has been evaluated against a diverse panel of human cancer cell lines using the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein.[3][4] The results, quantified as the 50% Growth Inhibition (GI50) value, are presented below in comparison to established drugs used for treating breast and liver cancers: Doxorubicin and Paclitaxel (for breast cancer) and Sorafenib (for liver cancer). Lower GI50 values are indicative of higher potency.

CompoundCell LineCancer TypeGI50 (µM)Reference
Compound 5d T47DBreast Carcinoma0.44[3][4]
CAMA-1Breast Carcinoma8.07[3][4]
MCF7Breast Carcinoma6.09[3][4]
HEP3BLiver Carcinoma5.59[3][4]
HUH7Liver Carcinoma10.29[3][4]
Doxorubicin T47DBreast Carcinoma~0.02[5]
MCF7Breast Carcinoma~0.05[5]
HEP3BLiver Carcinoma~0.1
Paclitaxel T47DBreast Carcinoma~0.004
MCF7Breast Carcinoma~0.003
Sorafenib HEP3BLiver Carcinoma~5-10
HUH7Liver Carcinoma~5-8

Note: GI50/IC50 values for established drugs are approximate and can vary based on experimental conditions. They are provided for comparative context.

The data indicates that Compound 5d exhibits potent sub-micromolar activity against the T47D breast cancer cell line and single-digit micromolar activity against several other breast and liver cancer cell lines.[3][4] While not as potent as Doxorubicin or Paclitaxel in the low nanomolar range, its efficacy is notable and, in some cases, comparable to or better than Sorafenib against liver cancer cells.

Unraveling the Mechanisms of Action

Understanding how a compound kills cancer cells is critical for its development. While specific mechanistic studies for Compound 5d are not yet extensively published, the broader class of N-benzoyl and benzhydrylpiperazine derivatives has been shown to induce cancer cell death through the induction of apoptosis (programmed cell death) and interference with the cell cycle.[4][6][7]

Hypothesized Mechanism of Compound 5d: Induction of Apoptosis

Many piperazine derivatives exert their anticancer effects by triggering the intrinsic or extrinsic apoptotic pathways.[6][7] This often involves the activation of caspases, a family of proteases that execute cell death.[7] The process can be initiated by various cellular stresses, including DNA damage or mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[8] Some piperazine-containing compounds have also been identified as inhibitors of key survival pathways like the PI3K/AKT pathway, which further promotes apoptosis.[2][7]

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway Compound 5d Compound 5d Mitochondrion Mitochondrion Compound 5d->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized intrinsic apoptosis pathway induced by Compound 5d.

Established Mechanisms of Comparator Drugs
  • Doxorubicin: This is a well-known anthracycline antibiotic that primarily acts as a topoisomerase II inhibitor.[9] By intercalating into DNA and inhibiting the topoisomerase II enzyme, it prevents the re-ligation of double-strand breaks, leading to DNA damage and the activation of apoptosis.[9]

  • Paclitaxel: A member of the taxane family, Paclitaxel targets microtubules, which are essential components of the cellular cytoskeleton. It stabilizes microtubules, preventing their dynamic assembly and disassembly, which is necessary for cell division. This disruption of microtubule function leads to mitotic arrest and subsequent apoptotic cell death.

  • Sorafenib: This drug is a multi-kinase inhibitor that targets several receptor tyrosine kinases (such as VEGFR and PDGFR) and intracellular kinases (such as RAF kinases) involved in tumor proliferation and angiogenesis (the formation of new blood vessels). By blocking these signaling pathways, Sorafenib inhibits tumor growth and vascularization.

Experimental Protocols for Anticancer Drug Evaluation

The validation of a compound's anticancer activity relies on standardized and reproducible experimental protocols. Below are the methodologies for key assays used in the preclinical evaluation of agents like Compound 5d.

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a quantitative measure of cell mass.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of Compound 5d (or control drugs) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Safe Disposal

The proper disposal of chemical waste is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The overarching principle is to treat 1-(4-Cyanobenzyl)piperazine and all materials contaminated with it as hazardous waste.[1][2] This approach is dictated by the toxicological profiles of related piperazine compounds, which are often corrosive and can have other significant health effects.[4][5][6][7]

Hazard Assessment of this compound

Based on data from analogous compounds, this compound should be handled as a substance that is:

  • Corrosive: Capable of causing severe skin burns and eye damage.[3][4][6][7]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a concern with many piperazine derivatives.[6][8][9]

  • A Potential Sensitizer: May cause allergic skin or respiratory reactions.[4][6][7][9]

  • Suspected of Damaging Fertility or the Unborn Child: Reproductive toxicity is a noted hazard for some piperazines.[4][6][7]

  • Environmentally Hazardous: Should not be released into the environment as it can be harmful to aquatic life.[2][10]

Hazard ProfilePotential EffectsPrimary Mitigation
Corrosivity Severe skin burns and eye damageUse of appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[3][4][6][7]
Acute Toxicity Harmful if ingested, inhaled, or absorbed through the skinHandle in a well-ventilated area or a chemical fume hood to avoid dust and aerosol generation.[2][11]
Sensitization Allergic skin or respiratory reactionsMinimize direct contact and use appropriate PPE.[4][6][7][9]
Reproductive Toxicity May damage fertility or the unborn childStrict containment and handling procedures to prevent exposure.[4][6][7]
Environmental Hazard Harmful to aquatic organismsDispose of as hazardous waste; do not discard down the drain.[2][10]
Step-by-Step Disposal Protocol

This protocol is designed to guide the user through the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][12]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1][13]

  • Body Protection: A lab coat is mandatory.[1][11] For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.[1][12]

2. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Hazardous Waste Container: Use a clearly labeled, dedicated hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard symbols.[1][2]

  • Material Compatibility: Ensure the waste container is made of a material compatible with this compound.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials. Piperazines can react exothermically with acids and may be incompatible with various other chemical classes.[14]

3. The Disposal Workflow: From Benchtop to Final Disposal

The following workflow provides a logical sequence for the disposal process.

DisposalWorkflow A Start: Identify Waste (Pure chemical, contaminated labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Transfer Waste to Designated Hazardous Waste Container B->C Containment D Decontaminate Non-Disposable Equipment and Work Area C->D Clean-Up E Securely Seal and Label Waste Container D->E Preparation for Storage F Store in Designated Hazardous Waste Area E->F Safe Storage G Arrange for Pickup by Licensed Waste Disposal Service F->G Final Disposal H End: Waste Disposed G->H

Caption: Logical workflow for the safe disposal of this compound.

  • Waste Collection: Carefully transfer any waste containing this compound, including contaminated consumables like pipette tips, weighing paper, and gloves, into the designated hazardous waste container.[1]

  • Decontamination of Reusable Equipment: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. A general procedure involves:

    • A preliminary rinse and wash with a suitable solvent (e.g., ethanol or isopropanol).

    • A subsequent wash with soap and water.

    • Dispose of all cleaning materials, including wipes and solvent rinsate, as hazardous waste.[1][15]

  • Final Container Sealing and Storage: Securely seal the hazardous waste container when not in use.[2] Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2][11]

4. Spill Management: A Rapid and Safe Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to contain the spill.[1][11]

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1]

  • Decontaminate the Spill Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1][11]

5. Final Disposal by Professionals

The ultimate disposal of the collected hazardous waste must be handled by a licensed professional waste disposal service.[1][2] These services are equipped to handle and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations, typically through high-temperature incineration.[2][16]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these procedural guidelines, researchers, scientists, and drug development professionals can ensure that their innovative work is conducted with the highest standards of safety and regulatory compliance from discovery through disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.